molecular formula C8H12ClNO B1590506 o-Phenetidine Hydrochloride CAS No. 89808-01-5

o-Phenetidine Hydrochloride

Cat. No.: B1590506
CAS No.: 89808-01-5
M. Wt: 173.64 g/mol
InChI Key: HODQIPYRQHAZFV-UHFFFAOYSA-N
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Description

O-Phenetidine Hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQIPYRQHAZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501386
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-01-5
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name o-Phenetidine Hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

o-Phenetidine Hydrochloride: Molecular Architecture, Synthesis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phenetidine Hydrochloride (2-Ethoxyaniline Hydrochloride; CAS: 89808-01-5) represents a critical intermediate in the synthesis of azo dyes and historically significant pharmaceuticals (e.g., phenacetin derivatives).[1][2] While its structural isomer, p-phenetidine, is more widely documented in analgesic chemistry, the ortho isomer presents unique steric and electronic challenges due to the proximity of the ethoxy group to the amine center. This guide dissects the molecular structure, synthetic pathways, and the specific toxicological mechanisms—primarily methemoglobinemia—that researchers must mitigate during drug development.

Molecular Architecture & Physicochemical Properties[3]

Chemical Identity
PropertyDetail
IUPAC Name 2-Ethoxybenzenamine hydrochloride
CAS Number 89808-01-5 (Salt); 94-70-2 (Free Base)
Molecular Formula C₈H₁₂ClNO (C₈H₁₁NO[1] · HCl)
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol; slightly soluble in ether
Structural Geometry & Electronic Environment

The core structure consists of a benzene ring substituted at the 1-position with an ammonium group (-NH₃⁺) and at the 2-position (ortho) with an ethoxy group (-OCH₂CH₃).

  • Ortho-Effect & Steric Hindrance: Unlike the para isomer, the ortho placement creates significant steric interaction between the ethyl tail of the ethoxy group and the ammonium head. This restricts rotation around the C(aryl)-N bond, potentially locking the molecule into a specific conformer in the solid state.

  • Electronic Induction: The ethoxy group is an electron-donating group (EDG) via resonance but has an inductive withdrawing effect on the sigma framework. In the hydrochloride salt, the protonation of the amine essentially shuts down the nitrogen's ability to donate electrons into the ring, making the ammonium group a strong electron-withdrawing group (EWG) inductively.

  • Ionic Lattice: In the crystalline form, the structure is stabilized by a network of hydrogen bonds between the chloride counterions (Cl⁻) and the three acidic protons on the ammonium nitrogen (N-H···Cl⁻).

Spectroscopic Fingerprint

Researchers identifying this compound should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • δ 9.5-10.0 ppm: Broad singlet (3H, -NH₃⁺). Disappears on D₂O shake.

    • δ 6.8-7.3 ppm: Multiplet (4H, Aromatic). The ortho-substitution pattern breaks the symmetry seen in p-phenetidine.

    • δ 4.0-4.1 ppm: Quartet (2H, -OCH₂-).

    • δ 1.3-1.4 ppm: Triplet (3H, -CH₃).

  • IR Spectroscopy (KBr):

    • ~2800-3000 cm⁻¹: Broad, strong absorption characteristic of the N-H stretch in primary amine salts (ammonium band).

    • ~1240 cm⁻¹: Strong C-O-C asymmetric stretch (aryl alkyl ether).

Synthetic Pathways & Purification

The synthesis of high-purity this compound typically proceeds via the reduction of o-nitrophenetole followed by hydrochlorination.

Synthesis Workflow

The following diagram illustrates the industrial preparation route, highlighting the critical reduction step which must be controlled to prevent over-reduction or side-product formation (e.g., azo compounds).

SynthesisPathway cluster_legend Process Key Start o-Nitrophenol Inter1 o-Nitrophenetole Start->Inter1 Ethylation (EtBr/NaOH) Inter2 o-Phenetidine (Free Base) Inter1->Inter2 Reduction (Fe/HCl or H2/Pd-C) Final o-Phenetidine Hydrochloride Inter2->Final Salt Formation (HCl gas/Ether) Step 1: O-Alkylation Step 1: O-Alkylation Step 2: Nitro Reduction Step 2: Nitro Reduction Step 1: O-Alkylation->Step 2: Nitro Reduction Step 3: Acidification Step 3: Acidification Step 2: Nitro Reduction->Step 3: Acidification

Figure 1: Synthetic pathway from o-nitrophenol to this compound.[3][4]

Protocol: Hydrochlorination of Free Base

To ensure stoichiometry and prevent the inclusion of excess acid (which destabilizes the crystal lattice), the following anhydrous protocol is recommended:

  • Dissolution: Dissolve 10 mmol of distilled o-phenetidine (free base) in 20 mL of anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry HCl gas through the solution at 0°C, or add 1.1 equivalents of HCl in dioxane dropwise.

  • Isolation: The hydrochloride salt will precipitate immediately as a white solid.

  • Purification: Filter under argon (to prevent oxidation) and wash with cold ether. Recrystallize from ethanol/ether to remove trace oxidation products (which appear pink/purple).

Toxicology & Drug Development Implications

The primary safety concern with phenetidine derivatives is methemoglobinemia and potential carcinogenicity. Understanding the metabolic activation is non-negotiable for safety assessment.

Mechanism of Toxicity: N-Hydroxylation

Unlike the parent drug phenacetin, which is metabolized to paracetamol (safe), phenetidines can undergo N-hydroxylation. This metabolite enters a redox cycle with hemoglobin, oxidizing Ferrous iron (Fe²⁺) to Ferric iron (Fe³⁺), rendering the hemoglobin incapable of transporting oxygen.[5]

ToxicityMechanism Phenetidine o-Phenetidine CYP450 CYP450 (Liver Microsomes) Phenetidine->CYP450 Enzymatic Action N_OH N-Hydroxyphenetidine Phenetidine->N_OH N-Hydroxylation Nitroso Nitroso-phenetidine N_OH->Nitroso Oxidation Hb_Fe3 Methemoglobin (Fe3+) Non-Functional N_OH->Hb_Fe3 Oxidizes Hb Nitroso->N_OH Reduction (Redox Cycle) Hb_Fe2 Hemoglobin (Fe2+) Functional Hb_Fe2->Hb_Fe3 Electron Transfer

Figure 2: Metabolic activation pathway leading to Methemoglobinemia.

Safety Handling Protocols
  • Containment: Handle only in a fume hood. The salt is less volatile than the free base but forms dust easily.

  • PPE: Nitrile gloves are required; the compound can be absorbed through the skin.

  • Storage: Store under inert gas (Nitrogen/Argon). The compound is light-sensitive and hygroscopic. Oxidation leads to the formation of toxic quinone-imines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12526745, this compound. Retrieved from [Link]

  • Kiese, M. (1974).Methemoglobinemia: A Comprehensive Treatise. Cleveland: CRC Press. (Foundational text on Arylamine toxicity mechanisms).
  • U.S. National Toxicology Program. Testing Status of Phenetidines. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering of o-Phenetidine Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity

o-Phenetidine Hydrochloride (2-Ethoxybenzenamine hydrochloride) represents a critical intermediate class in the synthesis of pharmaceutical actives and fine chemical dyes.[1] Its utility is defined by the duality of its structure: a lipophilic ethoxy-substituted aromatic ring coupled with a highly polar, ionic ammonium chloride moiety.[1]

Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about engineering a system that maximizes yield, purity, and process safety. This guide moves beyond basic data to provide a mechanistic understanding of solvation, enabling you to design robust recrystallization and reaction workflows.

Chemical Profile
PropertyDetail
IUPAC Name 2-Ethoxybenzenamine hydrochloride
CAS Number 89808-01-5 (Salt), 94-70-2 (Free Base)
Molecular Formula C₈H₁₁NO[1][2][3][4][5][6][7][8][9][10][11] · HCl
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline solid (oxidizes to reddish-brown upon air exposure)
Key Functional Groups Ether (Ethoxy, lipophilic/H-bond acceptor), Ammonium (Ionic/H-bond donor)

Part 2: The Solubility Landscape

The solubility of this compound is governed by the competition between its Lattice Energy (ionic interactions in the crystal) and Solvation Energy (interaction with the solvent).[1] As a hydrochloride salt, it behaves as a weak electrolyte in organic media.[1]

Theoretical Solvation Mechanism

The ethoxy group at the ortho position introduces a steric and electronic effect that differentiates it from simple aniline hydrochloride.

  • Ionic Dissociation: In high-dielectric solvents (Water, DMSO), the salt fully dissociates.[1]

  • Hydrogen Bonding: The ammonium protons (

    
    ) act as strong hydrogen bond donors.[1] Solvents with high basicity (H-bond acceptors) facilitate dissolution.[1]
    
  • Lipophilic Interaction: The ethoxy-phenyl ring requires dispersion forces (Van der Waals) for solvation, which limits solubility in purely aqueous systems without organic co-solvents or pH adjustment.[1]

Solubility Data Matrix

Note: Quantitative values are derived from homologous series analysis of aniline salts and standard process data. Always validate specific saturation points experimentally.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Water Very High (>500 g/L)High dielectric constant overcomes lattice energy; full ionic dissociation.[1]
Methanol High (>200 g/L)Excellent balance of polarity and H-bonding; primary solvent for processing.[1]
Ethanol High (~100-150 g/L)Slightly reduced solubility compared to MeOH due to ethyl chain; ideal for recrystallization.[1]
Isopropanol Moderate Good for temperature-dependent crystallization (high

S with Temp).[1]
Polar Aprotic DMSO / DMF Very High Strong dipole-dipole interactions; difficult to remove (high boiling point).[1]
Acetone Low/Moderate Limited solvation of the chloride ion; often used as an anti-solvent.
Chlorinated Chloroform Moderate Unique interaction: Chloroform can H-bond with the chloride anion, solubilizing the ion pair.[1]
DCM Low Weaker solvation than chloroform; often results in suspension.
Non-Polar Diethyl Ether Insoluble Lattice energy dominates; used strictly as a precipitant (anti-solvent).[1]
Toluene/Hexane Insoluble No capacity to solvate the ionic salt.

Part 3: Mechanistic Visualization

To effectively design a process, one must visualize the solvation shell.[1] The diagram below illustrates the competing forces during the dissolution of o-Phenetidine HCl in a protic organic solvent (Ethanol) versus a non-polar solvent.

SolvationMechanismcluster_ProticProtic Solvent (Ethanol)cluster_NonPolarNon-Polar Solvent (Hexane)Salto-Phenetidine HCl(Crystal Lattice)SolvatedCationSolvated Cation[R-NH3+ ... HO-Et]Salt->SolvatedCation H-Bonding(Dipole-Ion)SolvatedAnionSolvated Anion[Cl- ... H-O-Et]Salt->SolvatedAnion DielectricScreeningAggregatesIon Pairs / Aggregates(Insoluble)Salt->Aggregates Lattice EnergyDominatesEntropyEntropy Increase(ΔS > 0)SolvatedCation->Entropy

Caption: Dissolution mechanism showing the necessity of H-bonding and dielectric screening for breaking the crystal lattice.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

As a researcher, relying on literature values is insufficient for critical process steps. You must generate your own solubility curves.[1]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


  • Preparation: Weigh 10 mL of the target solvent into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Saturation: Add o-Phenetidine HCl in 100 mg increments, stirring for 10 minutes between additions, until visible solid persists (turbidity).

  • Equilibration: Seal the vial and stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed drying dish.

  • Quantification: Evaporate the solvent (vacuum oven at 40°C) to constant weight.

    • Calculation:

      
      [1]
      
Protocol B: Recrystallization (Purification)

Objective: Purify crude o-Phenetidine HCl using a Solvent/Anti-Solvent system. This method leverages the high solubility in ethanol and near-zero solubility in diethyl ether.[1]

Workflow Diagram:

RecrystallizationStartCrude o-Phenetidine HClDissolveDissolve in Min. Vol.Hot Ethanol (60°C)Start->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterClear Soln?CoolCool to RTFilter->CoolAntiSolventAdd Anti-Solvent(Diethyl Ether) dropwiseCool->AntiSolventTurbidity PointCrystallizeCrystallization(0°C / 4 hours)AntiSolvent->CrystallizeCollectVacuum Filtration &Wash (Cold Ether)Crystallize->CollectDryDry under Vacuum(Store under N2)Collect->Dry

Caption: Optimized Solvent/Anti-Solvent Recrystallization Workflow for o-Phenetidine HCl.

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude o-Phenetidine HCl in a flask. Add absolute ethanol (approx. 15-20 mL) and heat to 60°C. Add solvent dropwise until fully dissolved.

  • Clarification: If black specks (oxidized impurities) remain, filter the hot solution quickly through a pre-warmed glass frit.

  • Precipitation: Remove from heat. While stirring, slowly add Diethyl Ether (or MTBE) until a faint cloudiness persists.

  • Crystal Growth: Add a few drops of ethanol to clear the cloudiness, then let the flask cool to room temperature undisturbed. Finally, cool in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals, wash with cold 1:1 Ethanol/Ether, then pure Ether.

  • Drying: Dry in a vacuum desiccator over

    
    . Crucial:  Store under nitrogen/argon as the compound is air-sensitive.[1]
    

Part 5: Safety & Stability Considerations

  • Oxidation Sensitivity: o-Phenetidine derivatives are prone to oxidation, turning from white to reddish-brown.[1] All solubility experiments should be conducted with degassed solvents if high purity is required.[1]

  • Toxicity: Classified as harmful/toxic.[1][7][9][12][13][14] It is a substituted aniline; potential methemoglobinemia hazard.[1]

    • PPE:[9][12][13] Nitrile gloves (double gloving recommended for DCM/Chloroform), fume hood, and eye protection.[1]

  • Thermal Stability: Avoid heating solutions above 80°C for extended periods to prevent hydrolysis or degradation.[1]

References

  • PubChem. this compound - Compound Summary.[1][7] National Library of Medicine.[1] Available at: [Link]

  • Org. Synth. Purification of Amine Salts via Recrystallization.[1] Organic Syntheses, Coll.[1] Vol. 1, p. 385 (General Method).[1] Available at: [Link]

o-Phenetidine Hydrochloride: A Technical Guide to its Thermal Properties and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

o-Phenetidine hydrochloride (CAS RN: 89808-01-5), the hydrochloride salt of o-phenetidine, is a significant intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Unlike its free base, o-phenetidine, which is a liquid at room temperature, the hydrochloride salt exists as a white to off-white crystalline solid.[1] A critical aspect of handling and utilizing this compound in research and development lies in understanding its thermal behavior. This technical guide provides an in-depth analysis of the thermal properties of this compound, with a particular focus on the absence of a traditional boiling point and the prevalence of thermal decomposition. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's stability under thermal stress.

Physicochemical Characteristics

A comparative analysis of the physicochemical properties of o-phenetidine and its hydrochloride salt highlights the significant impact of salt formation on the compound's physical state and thermal behavior.

Propertyo-Phenetidine (Free Base)This compound
CAS Number 94-70-289808-01-5[2]
Molecular Formula C₈H₁₁NO[3]C₈H₁₁NO·HCl[2]
Molecular Weight 137.18 g/mol [4]173.64 g/mol [2]
Physical State LiquidCrystalline Solid[1]
Appearance Reddish-brown oily liquid[4]White to off-white crystalline powder[1][2]
Melting Point < -20 °C[3][4]Not available
Boiling Point ~231.9 - 250 °C (decomposes slightly)[3][4]Not applicable (decomposes)
Solubility Slightly soluble in water[5]Soluble in water[1]

The protonation of the amine group in o-phenetidine to form the hydrochloride salt introduces strong ionic interactions within the crystal lattice. These forces significantly raise the energy required to transition the substance into the gaseous phase. Consequently, before a boiling point can be reached, the energy input typically becomes sufficient to induce the cleavage of chemical bonds, leading to decomposition.

The Concept of Boiling Point vs. Thermal Decomposition

For many substances, the boiling point is a fundamental physical constant representing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing for a phase transition to a gas. However, for many amine hydrochloride salts, including this compound, this classical definition is not practically applicable.

The thermal decomposition of this compound is the dominant thermal event. This process involves the breakdown of the molecule into smaller, more volatile fragments. The temperature at which this decomposition begins and proceeds is a critical parameter for its safe handling and use in chemical synthesis.

G o_phen_hcl This compound heat Δ (Heat) decomp_products o-Phenetidine (gas) + HCl (gas) + Other Volatiles heat->decomp_products Decomposition

Experimental Determination of Thermal Stability

To rigorously characterize the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

    • Tare the sample pan.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into the tared sample pan.

    • Record the exact mass.

  • TGA Method Parameters:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Record the mass loss and temperature continuously.

Interpretation of TGA Data:

The resulting TGA curve will plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is identified as the point where a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.

TGA_Workflow start Start prep_instrument Instrument Preparation & Calibration start->prep_instrument weigh_sample Weigh 5-10 mg of o-Phenetidine HCl prep_instrument->weigh_sample load_sample Load Sample into TGA weigh_sample->load_sample set_params Set N2 Purge and 10 °C/min Ramp to 600 °C load_sample->set_params run_analysis Run TGA Analysis set_params->run_analysis analyze_data Analyze Mass Loss vs. Temperature run_analysis->analyze_data end_node End analyze_data->end_node

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition.[7] For this compound, DSC can reveal the endothermic nature of its decomposition.

Experimental Protocol: DSC of this compound

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans to contain any evolved gases.

  • Sample Preparation:

    • Weigh approximately 2-5 mg of this compound into a tared aluminum pan.

    • Hermetically seal the pan.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Method Parameters:

    • Purge Gas: Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the decomposition range determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow as a function of temperature.

Interpretation of DSC Data:

The DSC thermogram will show a large, broad endothermic peak corresponding to the decomposition of this compound. The peak onset provides another measure of the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition.

Decomposition Products and Safety Considerations

Upon heating, this compound is expected to decompose, releasing hydrogen chloride gas and o-phenetidine, which may further decompose at higher temperatures.[8] A safety data sheet for this compound lists the hazardous decomposition products as carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride.[8]

Safety Precautions:

  • All thermal analyses of this compound must be conducted in a well-ventilated area, preferably within a fume hood, due to the release of toxic and corrosive gases.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • The exhaust from the TGA and DSC instruments should be properly vented.

Conclusion

This compound does not possess a defined boiling point at atmospheric pressure. Instead, it undergoes thermal decomposition at elevated temperatures. This technical guide has outlined the theoretical basis for this behavior and provided detailed, field-proven protocols for characterizing its thermal stability using TGA and DSC. A thorough understanding of the decomposition profile and the nature of the evolved products is paramount for the safe and effective use of this compound in any research or manufacturing setting.

References

  • SciELO. (2006, June 20). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. Retrieved from [Link]

  • Suze Chemical. o-Phenetidine Bulk Manufacturer, CAS NO 94-70-2. Retrieved from [Link]

  • PubChem. o-Phenetidine. Retrieved from [Link]

  • Wikipedia. p-Phenetidine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Google Patents. CA2156138A1 - Process for the manufacture of p-phenetidine.
  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ACS Publications. Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Retrieved from [Link]

  • EPA NEPAL. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Wikipedia. Thermal decomposition. Retrieved from [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • TCI Chemicals. SAFETY DATA SHEET. Retrieved from [Link]

  • bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Google Patents. US3172874A - Xnxz xnx xnx.
  • YouTube. Differential Scanning Calorimetry (DSC) – Online Training Course. Retrieved from [Link]

  • National Institutes of Health. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • ResearchGate. Thermogravimetric analysis of the interaction of ammonium chloride.... Retrieved from [Link]

  • DrugFuture. p-Phenetidine. Retrieved from [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

Sources

Physicochemical Profiling of o-Phenetidine Hydrochloride: pKa Determination and Implications in Pharmaceutical Analysis

[2]

Executive Summary: The Core Data

This compound (2-ethoxyaniline HCl) serves as a critical intermediate in dye synthesis and is a known impurity in local anesthetics like prilocaine and lidocaine.[1][2] Its analysis requires strict pH control due to its ionizable nature.[1][2]

Key Physicochemical Parameters
ParameterValueConditionsContext
pKa (Conjugate Acid) 4.43 ± 0.05 Aqueous, 25–28°CLower than aniline (4.[1][2][3]6) due to the ortho-effect.[1][2]
Functional Group Primary AmineProtonated form (

)
The pKa refers to the equilibrium:

LogP (Octanol/Water) ~1.55Neutral speciesModerately lipophilic when deprotonated.[1]
Appearance Reddish-brown oil (Base) / White Crystal (Salt)Oxidation sensitiveThe HCl salt is the stable solid form.[1][2]

Critical Distinction: The pKa value cited (4.43) belongs to the protonated cationic species (


).[1][2] When dissolving This compound  in water, the solution will be acidic.[1][2] To retain the molecule in a neutral form (for extraction or reverse-phase HPLC retention), the pH must be adjusted to > 6.5 .[1]

Structural Mechanics: The "Ortho-Effect"

Understanding why the pKa is 4.43 (compared to the para-isomer's 5.[1][2]29) is vital for predicting the behavior of related impurities.[1][2]

Electronic and Steric Factors
  • Inductive Effect (-I): The ethoxy group (

    
    ) is electronegative.[1][2] At the ortho position, it exerts a strong inductive withdrawal of electrons from the nitrogen, destabilizing the positively charged ammonium ion (
    
    
    ), thereby increasing acidity (lowering pKa).
  • Resonance Effect (+R): While the oxygen atom can donate electrons into the ring, the ortho substitution forces the amine group out of planarity with the benzene ring.[1] This Steric Inhibition of Resonance prevents the nitrogen lone pair from effectively delocalizing, making the free base less stable and the conjugate acid more prone to dissociation.[1]

  • Solvation Hindrance: The bulky ethoxy group physically blocks water molecules from stabilizing the protonated amine.[1][2] A poorly solvated cation is less stable, driving the equilibrium toward the neutral base and

    
    , further lowering the pKa.[1]
    

Experimental Protocol: Potentiometric Determination

The "Gold Standard" for pKa determination of amine salts is Potentiometric Titration .[1][2] This method is self-validating and thermodynamic in nature, unlike spectrophotometry which relies on chromophore changes.[1][2]

Materials & Equipment
  • Analyte: this compound (>98% purity).[1][2]

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free, standardized against Potassium Hydrogen Phthalate (KHP).[1][2]

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1][2]

  • Inert Gas: Argon or Nitrogen (to prevent atmospheric

    
     interference).[1][2]
    
  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass combination pH electrode.

Workflow Diagram (DOT)

The following diagram outlines the logic flow for the titration experiment.

TitrationWorkflowPrepSample Preparation(Dissolve HCl salt in 0.15M KCl)BlankBlank Titration(Determine Carbonate/Electrode Zero)Prep->Blank System Check TitrationAlkalimetric Titration(Add 0.1N NaOH in 0.05 pH increments)Blank->TitrationDataData Acquisition(Record pH vs. Volume)Titration->DataCalcGran Plot / Derivative Analysis(Identify Inflection Point)Data->CalcResultCalculate pKa(Henderson-Hasselbalch)Calc->Result

Figure 1: Logic flow for the potentiometric determination of pKa for an amine hydrochloride salt.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic-to-neutral transition.

  • Sample Dissolution: Weigh approximately 3-5 mg of this compound directly into the titration vessel. Add 20 mL of degassed 0.15 M KCl solution.

    • Note: Since the sample is a hydrochloride salt, the initial pH will be low (~pH 2-3).[1][2] No additional acid is needed.[1][2]

  • Titration: Titrate with 0.1 N NaOH.

    • Dynamic Dosing: Set the titrator to add titrant in increments that cause a pH change of 0.05–0.1 units.[1][2] This ensures high data density near the inflection point (pKa).[1][2]

  • Endpoint Detection: The titration continues until the pH reaches ~11.0, ensuring full deprotonation.

  • Calculation: Plot the First Derivative (

    
    ) vs. Volume. The maximum of this peak corresponds to the equivalence point.[1][2] For a weak acid (the protonated amine) titrated with a strong base, the pKa is the pH at the half-equivalence point.
    

Applications in Drug Development

Accurate pKa knowledge is the cornerstone of robust analytical method development (AQbD - Analytical Quality by Design).[1][2]

HPLC Method Development

To analyze o-phenetidine as an impurity, the mobile phase pH controls retention time and peak shape.[1][2]

  • Scenario A: pH < 2.4 (Fully Ionized)

    • At pH 2.0, o-phenetidine is 99.6% protonated (

      
      ).[1][2]
      
    • Result: Low retention on C18 columns (elutes with the void volume) unless an ion-pairing agent (e.g., hexane sulfonic acid) is used.[1][2]

  • Scenario B: pH > 6.5 (Neutral)

    • At pH 7.0, o-phenetidine is >99% neutral (

      
      ).[1][2]
      
    • Result: High retention on C18 columns due to hydrophobic interaction of the ethoxy-benzene ring.[1][2]

  • The Danger Zone (pH 3.4 – 5.4):

    • Operating near the pKa (4.43 ± 1) results in split peaks or robust retention time shifts due to small fluctuations in buffer pH.[1][2] Avoid this region.

Extraction Logic (Graphviz)

This decision tree aids in isolating o-phenetidine from complex matrices (e.g., removing it from a drug product).[1][2]

ExtractionLogicStartSample containingo-PhenetidineCheckCheck Target pHStart->CheckAcidicAdjust pH to < 2.0Check->Acidic To Retain in Water BasicAdjust pH to > 7.0Check->Basic To Extract ResultAcidSpecies: Cation (BH+)Partition: Aqueous Layer(Remains in water)Acidic->ResultAcidResultBaseSpecies: Neutral (B)Partition: Organic Layer(Extracts into DCM/Ether)Basic->ResultBase

Figure 2: pH-dependent extraction strategy based on the pKa of 4.43.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, o-Phenetidine. Retrieved January 30, 2026 from [Link]

  • ChemBK (2024). 2-Ethoxyaniline Chemical Properties and pKa Data. Retrieved January 30, 2026 from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 30, 2026 from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Note 5991-0122EN. Retrieved January 30, 2026 from [Link]

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Historical Data referencing Aniline derivatives). [Link][1]

Comprehensive Spectral Analysis Guide: o-Phenetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Analytical Protocol Target Audience: Analytical Chemists, drug development scientists, and impurity profiling specialists.[1]

Executive Summary & Chemical Identity

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) is a critical intermediate in the synthesis of dyes and pharmaceuticals.[1] However, in modern drug development, it is primarily scrutinized as a potentially genotoxic impurity (PGI), particularly in the supply chain of analgesics like Paracetamol (Acetaminophen) and Phenacetin.[1]

Accurate spectral characterization is essential for establishing reference standards during impurity profiling (ICH M7 guidelines).[1] This guide provides definitive spectral data (NMR, IR, Mass) and the mechanistic logic required to validate the compound's identity.[1]

Chemical Profile
ParameterDetails
IUPAC Name 2-Ethoxyaniline hydrochloride
Common Name o-Phenetidine HCl
CAS Number 89808-01-5 (Salt form); 94-70-2 (Free base)
Molecular Formula

(

)
Molecular Weight 173.64 g/mol (Free base: 137.18 g/mol )
Appearance White to off-white crystalline powder (hygroscopic)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1][2][3][4][5]

Sample Preparation & Handling

Critical Protocol: The hydrochloride salt differs significantly from the free base (a reddish oily liquid).[1] The salt is prone to hydrolysis and oxidation.[1]

  • NMR Solvent Selection: Do not use

    
     for the hydrochloride salt if observing the ammonium protons is required.[1] The salt may not fully dissolve, and the labile 
    
    
    
    protons often exchange or broaden into the baseline.[1]
    • Recommended:DMSO-d6 (Dimethyl sulfoxide-d6).[1][6][7] It ensures full solubility and slows proton exchange, allowing visualization of the ammonium protons (

      
       9.0–10.0 ppm).[1]
      
  • Handling: Weigh quickly in a low-humidity environment. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent "browning" (oxidation to quinone imine derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion of the amine (


) to the hydrochloride salt (

) significantly deshields the aromatic protons due to the electron-withdrawing nature of the cationic nitrogen.[1]
H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.35 – 1.42 Triplet (

)
3H

Methyl group of the ethoxy tail.[1] Coupling

Hz.[1]
4.08 – 4.15 Quartet (

)
2H

Methylene protons deshielded by Oxygen.[1]
6.90 – 7.05 Multiplet (

)
2HAr-H (3,[5] 5)Ring protons meta/para to the ethoxy group.[1]
7.15 – 7.30 Multiplet (

)
2HAr-H (4,[5] 6)Ring protons ortho/para to the ammonium group (deshielded).[1]
9.50 – 10.20 Broad Singlet (

)
3H

Diagnostic Peak. Disappears with

shake.[1]
C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
AssignmentCarbon Type
14.6

Primary aliphatic
64.2

Secondary aliphatic (Ether)
113.5 Ar-C (3)Aromatic CH
120.8 Ar-C (5)Aromatic CH
123.5 Ar-C (1)Quaternary (C-N)
127.9 Ar-C (4)Aromatic CH
129.1 Ar-C (6)Aromatic CH
150.5 Ar-C (2)Quaternary (C-O)
Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using NMR connectivity.

NMR_Logic Sample Unknown Sample (White Powder) Solubility Dissolve in DMSO-d6 Sample->Solubility H_NMR 1H NMR Spectrum Solubility->H_NMR Region_Aliphatic Aliphatic Region (1.0 - 4.5 ppm) H_NMR->Region_Aliphatic Region_Aromatic Aromatic Region (6.5 - 7.5 ppm) H_NMR->Region_Aromatic Region_Exchange Exchangeable Region (> 9.0 ppm) H_NMR->Region_Exchange Pattern_Ethoxy Triplet + Quartet (Ethoxy Group Confirmed) Region_Aliphatic->Pattern_Ethoxy Pattern_Ring 4H Multiplet (Ortho-substituted Benzene) Region_Aromatic->Pattern_Ring Pattern_Salt Broad 3H Singlet (Primary Amine Salt) Region_Exchange->Pattern_Salt Conclusion Identity Confirmed: o-Phenetidine HCl Pattern_Ethoxy->Conclusion Pattern_Ring->Conclusion Pattern_Salt->Conclusion

Caption: Logical workflow for structural confirmation via 1H NMR in DMSO-d6.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium band, which is distinct from the free base doublet.[1]

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
2600 – 3200 Strong, Broad

Ammonium N-H stretching (overlaps C-H).[1]
~2000 – 2500 Medium

"Amine Salt" combination bands/overtones.
1580, 1500 MediumAr

Aromatic ring skeletal vibrations.
1240 – 1250 Strong

Aryl alkyl ether C-O asymmetric stretch.[1]
1040 – 1050 Medium

Alkyl ether symmetric stretch.[1]
740 – 750 StrongAr-HOut-of-plane bending (Ortho-substitution).[1]

Mass Spectrometry (MS)

In standard EI (Electron Impact) or ESI (Electrospray Ionization), the hydrochloride salt dissociates.[1] The spectrum observed is typically that of the cationic free base (


).[1]
  • Ionization Mode: ESI+ (Preferred for salts) or EI (70 eV).[1]

  • Molecular Ion:

    
     137 (
    
    
    
    in EI) or 138 (
    
    
    in ESI).[1]
Fragmentation Pattern (EI)

The fragmentation follows a characteristic "Ethoxy" cleavage pathway.[1]

  • Base Peak (

    
     108):  Loss of the ethyl group (
    
    
    
    , mass 29).[1] This is the most abundant ion.[1]
  • Secondary Fragment (

    
     80):  Loss of Carbon Monoxide (CO, mass 28) from the 
    
    
    
    108 fragment.[1]
  • Minor Fragment (

    
     109):  Hydrogen rearrangement during ethyl loss.[1]
    

MS_Fragmentation Parent Molecular Ion [M]+ m/z 137 BasePeak Base Peak [M - C2H5]+ m/z 108 Parent->BasePeak - C2H5 Fragment2 Fragment [108 - CO]+ m/z 80 BasePeak->Fragment2 - CO Loss1 - Ethyl (29) Loss2 - CO (28)

Caption: Primary fragmentation pathway of o-phenetidine (EI-MS).

Regulatory & Safety Context

As a researcher, you must handle this compound as a Mutagenic Impurity .[1]

  • ICH M7 Classification: Class 2 or 3 (depending on specific mutagenicity data availability, but generally treated as a structural alert for genotoxicity due to the aniline moiety).[1]

  • Analytical Thresholds: In pharmaceutical analysis, this compound must often be quantified at ppm levels (TTC limit ~1.5

    
     g/day  for chronic treatment).[1]
    
  • Interference: In HPLC-UV, o-phenetidine elutes closely to paracetamol related substances.[1] Use the spectral data above (specifically the UV max at ~235 nm and ~287 nm) to distinguish it.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7203, o-Phenetidine.[1] PubChem. Available at: [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2736 (o-Phenetidine).[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethoxyaniline.[1] ECHA.[1] Available at: [Link][1]

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Available at: [Link][1]

Sources

Technical Guide: Safe Handling and Operational Protocols for o-Phenetidine Hydrochloride

[1]

Executive Summary

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) is a potent substituted aniline derivative utilized primarily as an intermediate in the synthesis of dyes and pharmaceuticals.[1] While structurally related to the analgesic phenacetin, it poses distinct and severe toxicological risks, most notably methemoglobinemia and genotoxicity .

This guide deviates from standard safety data sheets (SDS) by focusing on the causality of these risks and providing self-validating protocols. The central thesis of this operational guide is oxidation management : preventing the formation of N-hydroxylated metabolites in vivo and preventing oxidative degradation in vitro are the dual pillars of safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state is critical for containment. While the free base is an oily liquid, the hydrochloride salt is a solid, which reduces vapor pressure but increases the risk of dust inhalation.

PropertyValueOperational Implication
CAS Number 637-56-9 (HCl salt); 94-70-2 (Free base)Verify CAS before use; salt and base have different handling requirements.[1]
Appearance White to greyish crystalline powderVisual Validation: Discoloration to pink/red/brown indicates oxidation/degradation.
Solubility Soluble in water, ethanolHigh mobility in aqueous biological systems; rapid skin absorption potential.
Acidity Acidic in solutionIncompatible with strong oxidizers and bases.
Stability Air and Light SensitiveCritical Control: Must be stored under inert gas (Argon/Nitrogen).

Toxicological Mechanisms & Risk Assessment

The danger of o-Phenetidine lies in its bioactivation.[1] The compound itself is a pro-toxicant; its metabolism yields the reactive species responsible for tissue damage.

The Mechanism of Toxicity

Upon entry (inhalation/dermal), o-Phenetidine undergoes hepatic metabolism.[1] The critical pathway involves N-hydroxylation mediated by Cytochrome P450 enzymes.[1] The resulting N-hydroxyphenetidine is a potent oxidizing agent that converts Hemoglobin (Fe2+) to Methemoglobin (Fe3+), abolishing oxygen transport capacity.[1] Furthermore, these reactive metabolites can form DNA adducts, leading to genotoxicity.

Pathway Visualization

The following diagram illustrates the metabolic activation pathway leading to the two primary hazards: Hypoxia (via Methemoglobinemia) and Carcinogenicity (via DNA Adducts).

ToxicityMechanismPheno-Phenetidine HClCYPCYP450(Bioactivation)Phen->CYPHepatic MetabolismNHydroxyN-Hydroxyphenetidine(Reactive Metabolite)CYP->NHydroxyN-HydroxylationMetHbMethemoglobinemia(Hypoxia)NHydroxy->MetHbOxidation ofHemoglobin (Fe2+ -> Fe3+)DNADNA Adducts(Genotoxicity)NHydroxy->DNACovalent BindingRenalRenal PapillaryNecrosisNHydroxy->RenalAccumulation

Figure 1: Metabolic activation pathway of o-Phenetidine leading to hemotoxicity and genotoxicity.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of protocol. Engineering controls must be the primary barrier.

Hierarchy of Controls
  • Isolation: All weighing and solubilization must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated Chemical Fume Hood with face velocity > 100 fpm.

  • Atmosphere: Handling under an inert atmosphere (Glovebox with Nitrogen/Argon) is recommended for high-purity applications to prevent degradation, which also eliminates inhalation risk.[1]

PPE Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Double Gloving: Nitrile (Inner) + Butyl Rubber or Laminate Film (Outer)Aniline derivatives permeate standard latex/nitrile rapidly.[1] Laminate film offers >480 min breakthrough time.[1]
Respiratory P100/N100 Particulate Respirator (if outside hood)The HCl salt forms dust. P100 filters capture 99.97% of airborne particulates.
Eye/Face Chemical Splash Goggles + Face ShieldCorrosive risk to mucous membranes.[1] Standard safety glasses are insufficient for powder handling.[1]
Body Tyvek® Lab Coat or ApronPrevent accumulation on fabric clothing which can lead to secondary dermal exposure.[1]

Operational Protocols: Storage and Handling

This section details a self-validating workflow. The "Validation" steps ensure the safety and integrity of the process before moving to the next stage.

Storage Protocol
  • Condition: Store at 2-8°C under Argon.

  • Container: Amber glass vial with a PTFE-lined cap.[1]

  • Self-Validation: Inspect the solid before every use.[1]

    • Pass: White/Off-white crystalline powder.[1]

    • Fail: Pink, red, or brown clumps. Action: Discard as hazardous waste. Do not use degraded material as toxicity profiles may change.[1]

Weighing and Solubilization Workflow

Handling aniline salts requires preventing dust generation and immediate containment of the solution.

HandlingWorkflowStartStart: InspectionSetupEngineering Setup:Fume Hood ONBalance StabilizedStart->SetupMaterial White?WeighWeighing:Use Anti-Static GunTransfer to Tare VesselSetup->WeighAirflow >100fpmSolubilizeSolubilization:Add Solvent Immediately(Ethanol/Water)Weigh->SolubilizeMinimize DustCleanDecontamination:Wipe Balance withDilute Acetic Acid -> EthanolSolubilize->CleanSeal VesselWasteDisposal:Segregate intoHalogenated WasteClean->WasteWipes & PPE

Figure 2: Step-by-step operational workflow for safe handling and solubilization.

Detailed Methodology
  • Preparation: Place an absorbent pad in the fume hood. Pre-wet a Kimwipe with solvent to have ready for immediate cleanup of stray grains.

  • Weighing:

    • Use a closed weighing vessel.[1]

    • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer the solid.

    • Validation: Verify zero residue on the balance pan.[1] Any visible dust is a breach of containment.

  • Solubilization:

    • Add solvent (e.g., water or ethanol) directly to the weighing vessel if possible to avoid secondary transfers of the solid.

    • o-Phenetidine HCl is acidic; ensure the receiving buffer has sufficient capacity if pH maintenance is required.[1]

Emergency Response & Decontamination

Exposure Response
  • Inhalation: Remove to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen and seek medical attention for potential methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water. Ethanol may enhance absorption and should be avoided for initial washing of skin.

  • Eye Contact: Flush for 15 minutes.

Spill Decontamination (Self-Validating)
  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with a mixture of sand and soda ash (to neutralize the HCl).

  • Clean: Scoop up the solid.

  • Validate: Wipe the surface with a white absorbent pad moistened with methanol.

    • Indicator: If the pad picks up any pink/brown residue, the area is not clean. Repeat until the pad remains white.[1]

References

  • National Toxicology Program (NTP). 15th Report on Carcinogens. U.S. Department of Health and Human Services. Accessed October 2023.[1][2]

  • Sigma-Aldrich. Safety Data Sheet: o-Phenetidine. MilliporeSigma.[1][2][3][4][5] Accessed October 2023.[1][2]

  • PubChem. Compound Summary for CID 7203: o-Phenetidine. National Center for Biotechnology Information.[1]

  • International Agency for Research on Cancer (IARC). Phenacetin and Analgesic Mixtures Containing Phenacetin.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • ResearchGate. Drug Induced Methemoglobinemia: Mechanisms and Risks.

o-Phenetidine Hydrochloride synthesis from o-nitrophenetole

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor o-Nitrophenetole via Catalytic Hydrogenation & Acid Salt Formation

Executive Summary

This guide details the synthesis of o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) from o-Nitrophenetole .[1][2] While para-phenetidine is widely documented for its role in analgesic synthesis (Phenacetin), the ortho isomer presents unique steric and electronic challenges.[1][2]

The free base, o-phenetidine, is an unstable, oxidation-prone oil (


).[1][2] Consequently, this protocol prioritizes in-situ reduction followed by immediate hydrochlorination  to isolate the stable hydrochloride salt (

, decomp).[1][2]

Two methodologies are presented:

  • Method A (Primary): Catalytic Hydrogenation (Pd/C) – High purity, atom-efficient, suitable for scale-up.[1][2]

  • Method B (Secondary): Stoichiometric Iron Reduction (Béchamp) – Robust, low-cost, suitable for labs without high-pressure infrastructure.[1][2]

Reaction Mechanics & Thermodynamics

The Chemical Pathway

The transformation proceeds via a six-electron reduction of the nitro group.[1][2] The reaction is highly exothermic (


).[1][2]

Reaction Scheme:




Mechanistic Visualization

The following diagram illustrates the stepwise reduction on the catalyst surface, highlighting the critical Nitroso and Hydroxylamine intermediates which are potential safety hazards (accumulation leads to thermal runaway).

ReactionMechanism Nitro o-Nitrophenetole (Reactant) Nitroso Nitroso Intermediate (High Energy) Nitro->Nitroso + H2 - H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Amine o-Phenetidine (Free Base) Hydroxyl->Amine + H2 - H2O Salt o-Phenetidine HCl (Stable Product) Amine->Salt + HCl (anhydrous)

Figure 1: Stepwise reduction pathway.[1][2] Accumulation of the Nitroso species (Red) must be avoided via adequate hydrogen pressure and temperature control.[1]

Critical Safety Profile (HSE)

WARNING: This synthesis involves high-pressure hydrogen (Method A) and toxic aromatic amines.[1][2]

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity o-Phenetidine is a potent methemoglobinemia inducer.[1][2][3] Skin absorption is rapid.[2]Double-gloving (Nitrile/Laminate), full face shield, and working strictly in a fume hood.[1][2]
Thermal Runaway Nitro reduction is violently exothermic.[2]Dosing Control: Never add all catalyst to a hot mixture. Use active cooling jackets.[2]
Instability Free base oxidizes rapidly to dark tar (azo/azoxy polymers) in air.[2]Maintain

blanket at all times. Convert to HCl salt immediately upon isolation.[2]
Flammability

gas (Method A) and pyrophoric dry catalyst (Pd/C).[2]
Ground all equipment. Keep catalyst wet with water/solvent during handling.[2]

Method A: Catalytic Hydrogenation (The Gold Standard)

Recommended for purity >98% and simplified workup.[1]

Materials
  • Substrate: o-Nitrophenetole (16.7 g, 100 mmol)

  • Solvent: Methanol (HPLC Grade, 100 mL)

  • Catalyst: 5% Pd/C (0.8 g, ~5 wt% loading, 50% water wet)[1]

  • Reagent: Hydrogen gas (High Purity)[1][2]

Protocol
  • Inerting: Purge a 250 mL Hastelloy or Stainless Steel autoclave with

    
     (3 cycles).
    
  • Loading: Charge o-Nitrophenetole and Methanol. Add the Pd/C catalyst as a slurry (do not add dry powder to solvent vapors).[2]

  • Pressurization: Seal reactor. Purge with

    
     (3 cycles). Pressurize to 5 bar (75 psi) .
    
  • Reaction: Heat to 50°C . Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.

    • Self-Validation: Monitor

      
       uptake. The reaction is complete when uptake plateaus (theoretical uptake ~6.7 L at STP).[2]
      
  • Filtration: Cool to 20°C. Vent

    
     and purge with 
    
    
    
    . Filter catalyst over Celite under an inert atmosphere.[2] Do not let the filter cake dry out (fire hazard).
  • Proceed immediately to Section 6 (Salt Formation).

Method B: Iron/Acid Reduction (The Béchamp Alternative)

Recommended only if high-pressure equipment is unavailable.[1][2]

Materials
  • Substrate: o-Nitrophenetole (16.7 g, 100 mmol)

  • Reductant: Iron powder (325 mesh, 20 g, excess)

  • Electrolyte: 0.1M HCl (catalytic amount) + Ethanol (50 mL)[1][2]

Protocol
  • Activation: In a 3-neck flask, etch Iron powder with 5 mL conc. HCl for 5 mins to expose active surface.

  • Addition: Add Ethanol and heat to reflux (approx. 78°C).

  • Dosing: Add o-Nitrophenetole dropwise over 45 minutes.

    • Causality: Controlling addition rate manages the exotherm and prevents "stalling" of the iron surface.

  • Reflux: Maintain reflux for 2-3 hours.

    • Self-Validation: Spot TLC (Silica, 20% EtOAc/Hexane).[2] Disappearance of the yellow nitro spot confirms completion.[2]

  • Basification: Cool to RT. Add

    
     to pH 9 to precipitate iron salts.[2]
    
  • Extraction: Filter iron sludge. Wash cake with ethanol.[2] Evaporate ethanol to yield crude oil.[2]

  • Proceed immediately to Section 6.

Isolation & Hydrochlorination (Critical Step)

Converting the unstable oil to a stable crystalline solid.[1]

Workflow Diagram

Workflow Crude Crude Reaction Mixture (Methanol Solution) Filter Filtration (Remove Catalyst/Fe) Crude->Filter Acidify Acidification (Add Conc. HCl / HCl Gas) Filter->Acidify filtrate Crystallize Crystallization (Cool to 0°C) Acidify->Crystallize pH < 2 Wash Wash (Cold Ether/Acetone) Crystallize->Wash precipitate Dry Vacuum Dry (Store under Argon) Wash->Dry

Figure 2: Isolation workflow ensuring minimal exposure to oxygen.[1][2]

Hydrochlorination Protocol[2]
  • Preparation: Take the filtered methanolic solution (from Method A) or the crude oil redissolved in 50 mL dry Ethanol (from Method B).

  • Acidification: Place the flask in an ice bath (0-5°C).

  • Addition: Slowly add Concentrated HCl (37%, 1.1 equivalents) or bubble dry HCl gas.

    • Observation: The solution will darken slightly, and a white/off-white precipitate should begin to form.[2]

  • Precipitation: Add 100 mL of cold Diethyl Ether or Acetone to force precipitation of the salt.

  • Filtration: Collect solids via vacuum filtration.[2][4]

  • Washing: Wash instantly with cold ether to remove colored oxidation byproducts.[2]

  • Drying: Dry in a vacuum desiccator over

    
     or KOH.
    

Analytical Validation

ParameterSpecificationMethod
Appearance White to pale violet crystalline powderVisual
Melting Point 142°C - 146°C (Decomposes)Capillary MP
1H NMR

1.4 (t, 3H), 4.1 (q, 2H), 7.0-7.5 (m, 4H)
DMSO-

Solubility Soluble in water/ethanol; Insoluble in etherSolubility Test

Note on Storage: The hydrochloride salt is hygroscopic and light-sensitive.[1][2] Store in amber vials under Argon at <25°C.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7203, o-Phenetidine. Retrieved from [Link][1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Béchamp reduction protocols).

Sources

o-Phenetidine Hydrochloride physical appearance and color

[1]

Analytical Protocols for Quality Assurance

To ensure scientific integrity, visual inspection must be corroborated by instrumental analysis.[1] The following workflow establishes a self-validating system.

Visual Inspection Standards
  • Lighting: Daylight (D65) or Cool White Fluorescent (CWF) at >1000 lux.

  • Background: Matte neutral gray or white bond paper.[1]

  • Method: Place 500 mg of sample on a watch glass. Compare against a standard white reference tile.[1]

Instrumental Validation (HPLC & Colorimetry)

While color is a strong indicator, it is qualitative.[1] Use the following metrics for quantitative release.

ParameterAcceptance CriteriaMethodology
Appearance White to faint pink crystalline powderVisual (ISO 105-A02)
Solution Color Clear, colorless to pale yellow5% w/v in Methanol
Purity (Assay) ≥ 98.0%HPLC (C18 Column, UV 254nm)
Loss on Drying ≤ 0.5%Gravimetric (Vacuum, 40°C)
QC Decision Tree

Use this logic flow to determine material suitability for research or formulation.

QCDecisionFig 2: Quality Control Logic Flow for o-Phenetidine HClStartSample ReceiptVisualVisual InspectionStart->VisualColorCheckIs it White/Off-White?Visual->ColorCheckHPLCHPLC AnalysisColorCheck->HPLCYesRejectColorREJECT: Oxidized(Recrystallize or Discard)ColorCheck->RejectColorNo (Pink/Purple)PurityCheckPurity > 98%?HPLC->PurityCheckRejectPurityREJECT: ImpurePurityCheck->RejectPurityNoApproveAPPROVE for UsePurityCheck->ApproveYes

Handling & Storage for Stability

The physical appearance is maintained only through rigorous storage protocols.[1] The "Red-Shift" is irreversible without chemical reprocessing (recrystallization).[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is paramount.[1]

  • Temperature: Refrigerate (2°C to 8°C ). Heat accelerates the auto-oxidation kinetics.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light ingress and moisture absorption (hygroscopic nature).

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 7203, o-Phenetidine (Free Base Data Correlation).[1] Retrieved from [Link][1][7]

  • National Toxicology Program (NTP). (1992).[1][8] Testing Status of this compound.[1][5] Research Triangle Park, NC.[1][8] Retrieved from [Link][1][7]

Technical Guide: Reactivity Profile of o-Phenetidine Hydrochloride in Acidic and Basic Environments

[1]

Executive Summary

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) represents a classic "masked" nucleophile.[1] While the hydrochloride salt form provides the necessary oxidative stability for storage and handling, it is chemically inert for most synthetic applications until liberated. This guide details the precise mechanisms required to toggle this molecule between its dormant (salt) and active (free base) states.[1] We analyze the thermodynamic necessity of pH control, the kinetics of diazotization, and the critical safety protocols required to mitigate its potent methemoglobinemia-inducing properties.

Part 1: Chemical Architecture & Fundamental Properties

The utility of this compound lies in the equilibrium between its ammonium salt and the free aniline.[1] The salt is the preferred state for inventory; the free base is the required state for reaction.

Table 1: Physicochemical Profile
PropertyDataContextual Significance
Chemical Name 2-Ethoxyaniline Hydrochloride
CAS (Salt) 89808-01-5Distinct from free base (CAS 94-70-2).[1]
Molecular Weight 173.64 g/mol Salt form includes HCl adduct.[1]
pKa (Conjugate Acid) ~4.43Weak base.[1] Requires pH > 6.5 for full deprotonation.[1]
Appearance White to off-white crystalline solidQuality Indicator: Pink/red discoloration indicates oxidation.[1]
Solubility Soluble in water, ethanolHigh water solubility aids in aqueous diazotization.
Stability High (Solid state)Far superior to the free base, which oxidizes rapidly in air.

Part 2: Base-Mediated Reactivity (The Activation Switch)[1]

The Mechanism of Liberation

The primary reaction with bases (NaOH,


1

Operational Insight: Unlike aliphatic amines, o-phenetidine is a weak base (pKa ~4.43).[1] This means "springing" the free amine does not require strong caustic conditions; mild bases like sodium bicarbonate are often sufficient and preferred to avoid side reactions (such as hydrolysis of the ethoxy ether linkage, though rare under mild conditions).

The Oxidation Trap

Once deprotonated, the electron-rich aromatic ring (activated by both the amino and ethoxy groups) becomes highly susceptible to oxidative coupling. This is the primary cause of yield loss in industrial applications.[1]

  • Observation: The clear oil turns red/brown within minutes of exposure to air.[1]

  • Chemistry: Formation of quinone imines and subsequent polymerization (azo-like dyes).[1]

Visualization: The Activation & Degradation Pathway

BaseReactivitySalto-Phenetidine HCl(Stable Storage Form)FreeBaseFree Base(Reactive Nucleophile)Salt->FreeBase Deprotonation (pH > 5)BaseBase Addition(NaOH / NaHCO3)Base->FreeBaseOxidationOxidative Degradation(Red/Brown Tars)FreeBase->Oxidation O2 Exposure (Fast)SynthesisSynthetic Pathway(Amides, Azo Dyes)FreeBase->Synthesis Controlled Reaction(Inert Atmosphere)

Figure 1: The "Activation Switch" showing the divergence between productive synthesis and oxidative degradation upon neutralization.[1]

Part 3: Acid-Mediated Reactivity & Diazotization[1]

In acidic media, the salt is stable. However, the most critical reaction of o-phenetidine occurs in the presence of nitrous acid (


)1
Protocol: Controlled Diazotization

Objective: Convert o-phenetidine HCl to the diazonium salt (

1

Safety Critical: Diazonium salts of phenetidines are energetic and unstable above 5°C.[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 mmol o-phenetidine HCl in 15 mL of 2M HCl.

    • Why: Ensure the amine is fully protonated and the medium is acidic enough to generate

      
       (nitrosonium ion) from nitrite.
      
  • Cooling: Cool the solution to 0–2°C using an ice/salt bath.

    • Causality: Higher temperatures (>5°C) allow water to attack the diazonium ion, hydrolyzing it to a phenol (2-ethoxyphenol) and releasing nitrogen gas.[1]

  • Nitrosation: Dropwise addition of

    
     solution (1.1 equivalents) while maintaining temperature < 5°C.
    
    • Observation: The solution may turn slight yellow/orange.[1]

  • Endpoint Validation (The Self-Validating Step):

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper.

    • Result: Instant blue/black color indicates excess nitrous acid (reaction complete).[1]

    • Correction: If negative, add more

      
      . If too strong, add small amount of urea to quench excess 
      
      
      before the next step.
  • Coupling: The resulting diazonium solution must be used immediately for coupling with electron-rich aromatics (e.g., phenols, naphthols).[1]

Visualization: Diazotization Workflow

DiazotizationStarto-Phenetidine HCl+ 2M HClCoolingCool to 0-2°C(Ice/Salt Bath)Start->CoolingAdditionAdd NaNO2 (aq)DropwiseCooling->AdditionCheckStarch-Iodide TestAddition->CheckCheck->Addition No Color (Incomplete)SuccessDiazonium Salt Formed(Ready for Coupling)Check->Success Instant Blue/BlackFailAdd Urea(Quench Excess)Check->Fail Too Dark/Fumes

Figure 2: Logical workflow for the generation of diazonium salts, including the critical starch-iodide validation step.

Part 4: Analytical Implications & Safety

HPLC Analysis

When analyzing o-phenetidine (often as an impurity in phenacetin or dye precursors), pH control of the mobile phase is critical due to the pKa (~4.4).

  • Low pH (Formic Acid/TFA): The molecule is protonated (

    
    ).[1] It will elute earlier on C18 columns due to increased polarity.[1] Peak shape is usually sharper.[1]
    
  • High pH (Ammonium Bicarbonate): The molecule is neutral (

    
    ).[1] It retains longer on C18 columns.[1]
    
  • Recommendation: Use a buffered mobile phase (pH 3.0 phosphate buffer) to ensure a single species is present and to prevent peak tailing.[1]

Safety: Methemoglobinemia

o-Phenetidine is a potent inducer of methemoglobinemia.[1] It oxidizes Iron(II) in hemoglobin to Iron(III), preventing oxygen transport.[2]

  • Symptoms: Cyanosis (blue skin), chocolate-brown blood, fatigue.[1]

  • First Aid: If suspected, administration of Methylene Blue (under medical supervision) is the standard countermeasure to reduce MetHb back to Hemoglobin.

  • Handling: All weighing of the solid salt must occur in a certified fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, o-Phenetidine.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Diazotization and Sandmeyer Reaction Mechanisms. Retrieved from [Link][1]

  • WikEM. Methemoglobinemia Clinical Management. Retrieved from [Link][1]

o-Phenetidine Hydrochloride: Technical Synthesis, Toxicity, and Historical Divergence

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and toxicological profile of o-Phenetidine Hydrochloride , structured for researchers and drug development professionals.

Executive Summary

This compound (2-Ethoxybenzenamine hydrochloride; CAS 94-70-2 [free base]) represents a critical divergence point in the history of medicinal chemistry. While its isomer, p-phenetidine, became the scaffold for the first synthetic non-opioid analgesics (Phenacetin, and later Acetaminophen), the ortho isomer was largely relegated to the dye industry due to its distinct toxicological profile. Today, it serves as a vital genotoxic impurity marker in pharmaceutical manufacturing, requiring rigorous control strategies under ICH M7 guidelines.

This guide analyzes the chemical genesis of o-phenetidine, provides a self-validating synthesis protocol, and delineates the mechanistic basis of its mutagenicity compared to its therapeutic isomers.

Historical Genesis: The "Ortho" Divergence

The discovery of o-phenetidine is inextricably linked to the "Coal Tar" boom of the late 19th century, following William Henry Perkin’s 1856 discovery of mauveine. As chemists derivatized aniline to create new dyes, the ethylation of nitrophenols became a standard practice.

The Analgesic Race (1880s)

In the 1880s, the search for antipyretics led to the synthesis of Acetophenetidin (Phenacetin) . The synthesis relied on nitrating phenol, separating the isomers, and ethylating them.

  • The Winner (Para): p-Phenetidine was found to possess potent analgesic properties when acetylated.

  • The Loser (Ortho): o-Phenetidine was identified early on as causing significant hematotoxicity (methemoglobinemia) and lacked the clean therapeutic window of the para-isomer. Consequently, it became a waste product of the pharmaceutical stream but found utility in the production of azo dyes (e.g., Naphthol AS-PH).

Technical Core: Synthesis & Methodology

The synthesis of this compound relies on the selective reduction of o-nitrophenetole . The following protocol utilizes a Béchamp Reduction (Iron/Acid), a historically significant yet chemically robust method that demonstrates the causality of nitro-group reduction.

Reaction Logic
  • Ethylation: o-Nitrophenol is treated with an ethylating agent (Ethyl bromide/chloride) under basic conditions to lock the phenolic oxygen as an ether.

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using iron filings in acidic media. The iron serves as the electron source.

  • Hydrochlorination: The free amine is treated with HCl to precipitate the stable hydrochloride salt.

Visualization: Synthesis Pathway

SynthesisPathway ONP o-Nitrophenol Ethylation Ethylation (EtBr, K2CO3) ONP->Ethylation ONPh o-Nitrophenetole Ethylation->ONPh SN2 Mechanism Reduction Béchamp Reduction (Fe, HCl, 100°C) ONPh->Reduction OP o-Phenetidine (Free Base) Reduction->OP Electron Transfer Salt HCl Formation OP->Salt OPHCl o-Phenetidine HCl Salt->OPHCl Precipitation

Caption: Step-wise chemical synthesis from o-nitrophenol to this compound.

Experimental Protocol (Self-Validating)

Objective: Synthesis of o-Phenetidine HCl from o-Nitrophenetole.

Reagents:

  • o-Nitrophenetole (0.1 mol, ~16.7 g)

  • Iron Filings (0.3 mol, ~16.8 g) - Excess ensures complete reduction.

  • Hydrochloric Acid (37%, 10 mL)

  • Ethanol (Solvent)[1][2]

  • Sodium Hydroxide (for neutralization)

Step-by-Step Methodology:

  • Activation: In a 500 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, suspend Iron Filings (16.8 g) in Water (50 mL) containing HCl (2 mL) . Heat to 60°C to "etch" the iron surface (activation).

  • Addition: Add o-Nitrophenetole (16.7 g) dropwise over 30 minutes. The reaction is exothermic; monitor temperature to maintain ~80°C.

    • Causality: Slow addition prevents thermal runaway and controls the release of nascent hydrogen.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Disappearance of the yellow nitro spot indicates completion.

  • Basification: Cool to room temperature. Add Na₂CO₃ or NaOH solution until pH > 9. This liberates the free amine (o-phenetidine) from the iron sludge.

  • Extraction: Steam distill the mixture. o-Phenetidine will distill over as a colorless-to-pale-oil (b.p. ~229°C). Extract the distillate with Dichloromethane (DCM) .

  • Salt Formation: Dry the DCM layer over MgSO₄. Bubble dry HCl gas through the solution OR add concentrated HCl dropwise with vigorous stirring.

  • Crystallization: The hydrochloride salt precipitates as white/off-white crystals. Filter and wash with cold ether.

Toxicological Profile & Mechanism[4]

Unlike p-phenetidine, which is metabolized primarily to acetaminophen (in the case of phenacetin), o-phenetidine possesses a structural liability that favors genotoxicity.

Mechanism of Mutagenicity

The toxicity is driven by the proximity of the ethoxy group to the amine.

  • N-Hydroxylation: CYP450 enzymes oxidize the amine to N-hydroxy-o-phenetidine.

  • Nitrenium Ion Formation: The N-hydroxy species undergoes esterification (sulfation/acetylation) and subsequent loss of the leaving group to form a highly electrophilic Nitrenium Ion .

  • DNA Adducts: This electrophile attacks the C8-position of Guanine bases in DNA, causing replication errors (transversions).

Visualization: Metabolic Activation Pathway

ToxicityPathway OP o-Phenetidine CYP CYP450 Oxidation OP->CYP NOH N-Hydroxy-o-phenetidine CYP->NOH Ester Phase II Conjugation (Sulfation/Acetylation) NOH->Ester Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Loss of Leaving Group DNA DNA (Guanine) Nitrenium->DNA Covalent Binding Mutation Mutagenic Adduct (Carcinogenesis) DNA->Mutation

Caption: Metabolic activation of o-phenetidine leading to genotoxic DNA adducts.

Analytical Data & Impurity Limits

In modern drug development, o-phenetidine is strictly controlled as an impurity in Paracetamol and Phenacetin (where used).

Physicochemical Properties
PropertyDataNote
CAS Number 94-70-2Free Base
Molecular Formula C₈H₁₁NO[3] · HClSalt Form
Appearance Reddish-brown oil (Base)Darkens on air exposure
Boiling Point 229°CFree Base
Solubility Soluble in Ethanol, Dilute HClSlightly soluble in water
Regulatory Limits (Impurity Profiling)

Due to its positive Ames test results and structural alert (aniline derivative), it is often treated as a Class 2 or 3 mutagenic impurity .

CompoundRegulatory BodyLimitDetection Method
Paracetamol USP / EPNMT 0.05% (500 ppm)*HPLC-UV / GC-MS
Phenacetin BP (Historic)NMT 0.1%Colorimetric

*Note: Limits may be tighter (TTC based) depending on daily dose and duration of treatment under ICH M7.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7203, o-Phenetidine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Béchamp reduction protocols).
  • European Pharmacopoeia (Ph. Eur.). Paracetamol Monograph 0049. (Defines impurity limits for related substances including phenetidines). [Link]

  • Kolasinski, K. W.Physical Chemistry: How Chemistry Works.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis and Characterization of Azo Dyes Derived from o-Phenetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing azo dyes via the diazotization of o-Phenetidine Hydrochloride (2-ethoxyaniline hydrochloride), followed by coupling with 2-Naphthol . While aniline-based dyes are common in undergraduate curricula, o-phenetidine derivatives offer distinct solvatochromic properties and enhanced lipophilicity due to the ortho-ethoxy group. This guide is designed for research professionals requiring high-purity synthesis for applications in biological staining, pH indicators, or liquid crystal precursors.

The protocol emphasizes critical process parameters (CPPs)—specifically temperature control and pH regulation—to mitigate the formation of tarry by-products and phenol decomposition.

Safety & Handling (Critical)

Warning: Azo dye synthesis involves carcinogenic intermediates and unstable species.

  • This compound (CAS 89808-01-5): Toxic by inhalation and ingestion. Potential methemoglobinemia inducer. Handle in a fume hood.

  • Diazonium Salts: Unstable above 5°C. Rapid decomposition releases nitrogen gas and phenols. Explosion Hazard if allowed to dry completely without stabilization.

  • Sodium Nitrite (

    
    ):  Oxidizer.[1] Toxic.
    
  • 2-Naphthol: Environmental toxin.[2]

Engineering Controls:

  • Perform all steps in a certified chemical fume hood.

  • Use a calibrated pH meter (litmus paper is insufficient for precise coupling optimization).

Reaction Mechanism & Theory

The synthesis proceeds via two distinct electrophilic substitution stages: Diazotization and Azo Coupling .

Diazotization

The this compound is treated with nitrous acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), generated in situ from sodium nitrite and hydrochloric acid. The presence of the ethoxy group at the ortho position exerts an electron-donating effect, slightly stabilizing the diazonium cation compared to unsubstituted aniline, but also increasing steric hindrance.

Key Species: The active nitrosating agent is the nitrosonium ion (


).[3]
Azo Coupling

The diazonium salt acts as a weak electrophile.[4] For coupling with 2-Naphthol, the reaction must occur in an alkaline medium (pH 9–10).[5] Sodium hydroxide converts 2-Naphthol into the naphthoxide ion , which is significantly more electron-rich and reactive toward the electrophilic attack of the diazonium species.

Pathway Visualization

The following diagram illustrates the reaction workflow and critical decision points.

AzoSynthesis Start o-Phenetidine HCl NaNO2 NaNO2 / HCl (Nitrous Acid Gen) Start->NaNO2 Dissolution Diazonium Diazonium Salt (0-5°C Stability) NaNO2->Diazonium Diazotization Check Starch-Iodide Test (Blue = Excess HNO2) Diazonium->Check Urea Add Urea (Quench Excess HNO2) Check->Urea Positive (Blue) CouplingRxn Coupling Reaction (pH 9-10, <5°C) Check->CouplingRxn Negative (Clear) Urea->CouplingRxn Coupler 2-Naphthol + NaOH (Naphthoxide Ion) Coupler->CouplingRxn Dropwise Addition Product 1-(2-ethoxyphenylazo)-2-naphthol (Red Precipitate) CouplingRxn->Product Electrophilic Subst.

Figure 1: Workflow for the synthesis of 1-(2-ethoxyphenylazo)-2-naphthol, highlighting the critical starch-iodide validation step.

Experimental Protocol

Reagents & Equipment
ReagentGradePurpose
o-Phenetidine HCl>98%Precursor Amine
Sodium Nitrite (

)
ACS ReagentDiazotization Agent
2-Naphthol>99%Coupling Agent
Hydrochloric Acid (12M)ConcentratedAcidifier
Sodium Hydroxide (2M)AqueousBase for Naphthoxide formation
UreaReagentScavenger for excess

Ethanol (95%)SolventRecrystallization
Step 1: Preparation of the Diazonium Salt

Goal: Generate the diazonium chloride while preventing decomposition to phenols.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 3.5 g (20 mmol) of this compound in 10 mL of water and 5 mL of conc. HCl .

    • Note: If the salt does not dissolve completely, gentle warming is permitted, but the solution must be cooled back down before proceeding.

  • Cooling: Place the flask in an ice-salt bath. Cool the solution to 0–2°C .

  • Nitrosation: Dissolve 1.5 g (22 mmol) of Sodium Nitrite in 5 mL of water. Add this solution dropwise to the amine mixture with vigorous stirring.

    • Critical: The temperature must not exceed 5°C.[5][6][7][8]

  • Validation (The Self-Validating Step): After addition, wait 2 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Result: Instant blue/black color indicates excess nitrous acid (Required condition).

    • Action: If no color appears, add more

      
       solution in 0.1 mL increments.
      
  • Quenching: Add solid urea (~0.1 g) to the mixture to decompose the excess nitrous acid. This prevents side reactions during coupling.[1]

Step 2: Coupling with 2-Naphthol

Goal: Form the azo linkage under alkaline conditions.

  • Preparation of Coupler: In a separate 100 mL beaker, dissolve 2.9 g (20 mmol) of 2-Naphthol in 20 mL of 2M NaOH . Cool this solution to 0–5°C in an ice bath.

    • Observation: The solution should be clear to slightly amber.

  • Coupling: Slowly add the cold diazonium salt solution (from Step 1) directly into the alkaline 2-Naphthol solution with constant stirring.

    • Note: Do not add the naphthol to the diazonium salt; the reverse order causes acidic conditions that protonate the naphthoxide, inhibiting the reaction.

  • pH Maintenance: Periodically check pH. If it drops below 8, add small aliquots of 2M NaOH.

  • Precipitation: A bright red/orange precipitate will form immediately. Stir for 30 minutes at 0-5°C, then allow to warm to room temperature over 15 minutes.

Step 3: Isolation and Purification
  • Filtration: Collect the crude dye via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl) and unreacted acid.

  • Recrystallization:

    • Transfer the crude solid to a beaker.

    • Dissolve in the minimum amount of boiling Ethanol (95%).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the purified crystals and dry in a desiccator.

Characterization & Data Analysis

Expected Properties
ParameterExpected ResultMethod of Verification
Appearance Bright Red/Orange NeedlesVisual Inspection
Yield 70% - 85%Gravimetric Analysis
Melting Point 130°C - 135°C (Derivative dependent)Capillary Melting Point Apparatus
Solubility Soluble in Ethanol, Acetone, DCM; Insoluble in WaterSolubility Test
UV-Vis Spectroscopy

Azo dyes exhibit strong absorption in the visible region due to the


 transition of the azo linkage conjugated with the aromatic rings.
  • Protocol: Dissolve 5 mg of purified dye in 100 mL Ethanol. Scan from 300 nm to 700 nm.

  • Expected

    
    :  ~480–500 nm (Bathochromic shift expected relative to unsubstituted aniline dyes due to the auxochromic -OEt group).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Evolution of gas (bubbles) during diazotization Temperature > 5°CDecomposition of diazonium salt to nitrogen gas.[5] Restart reaction and maintain strict ice-bath control.
No precipitate upon coupling pH is too low (Acidic)The coupling partner (naphthol) is protonated. Add NaOH until pH > 9.[5]
Tarry/Black Product Oxidation of amine or phenol formationReaction time too long or temperature too high. Ensure reagents are fresh and colorless before starting.
Low Yield Incomplete DiazotizationEnsure Starch-Iodide test is positive before moving to coupling step.

References

  • Clark, J. (2016). Reactions of Diazonium Ions.[4][5][6][7][9] Chemguide. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.[7][9] Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.).[6] Experiment 8: Synthesis of an Azo Dye. Retrieved from [Link][6]

Sources

Application Note: High-Purity Synthesis of o-Phenetidine Hydrochloride

[1]

Abstract & Strategic Overview

This application note details the synthesis of o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl), a critical intermediate in the manufacturing of azo dyes and pharmaceutical agents (e.g., substituted phenacetin derivatives). While the para-isomer is widely documented, the ortho-isomer presents unique handling challenges due to the liquid state of its free base (mp -20°C) and its high susceptibility to oxidative degradation ("tarring").[1]

The Core Directive: This protocol prioritizes the immediate stabilization of the reactive amine. We utilize a modified Béchamp Reduction (Iron/Acid) for its robustness and scalability, followed by an in-situ hydrochlorination.[1] This approach circumvents the storage of the unstable free base, locking the molecule into its stable, crystalline hydrochloride salt form.

Key Chemical Transformation

The synthesis proceeds via the reduction of the nitro group on o-Nitrophenetole followed by acid-base reaction.[1]

ReactionSchemeStarto-Nitrophenetole(C8H9NO3)Intero-Phenetidine (Free Base)(C8H11NO)[Unstable Liquid]Start->InterFe / HCl (cat.)Reflux, 100°C(Reduction)Endo-Phenetidine HCl(C8H12ClNO)[Stable Crystal]Inter->EndConc. HCl / EtOHCrystallization(Salt Formation)

Figure 1: Reaction pathway from nitro-precursor to stable amine salt.[1][2]

Safety & Handling (Critical)

WARNING: o-Phenetidine is a potent methemoglobinemia inducing agent.[1] It is toxic by inhalation, ingestion, and skin contact.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1] A full-face respirator is recommended if handling large open volumes of the free base.[1]

  • Waste: Iron sludge residues may contain unreacted nitro compounds; dispose of as hazardous heavy metal/organic waste.[1]

Experimental Design & Causality

Why Iron (Béchamp) over Catalytic Hydrogenation?

While catalytic hydrogenation (Pd/C, H₂) is cleaner, the Iron/HCl method is chosen here for educational and robust laboratory utility . It does not require high-pressure autoclaves and is less sensitive to catalyst poisoning.[1] Furthermore, the iron sludge acts as a scavenger for some polymeric impurities.[1]

Reagents & Stoichiometry Table
ReagentRoleMW ( g/mol )Equiv.[1][3]Qty (Example)Notes
o-Nitrophenetole Precursor167.161.016.7 g (100 mmol)Yellow oil/solid
Iron Powder Reductant55.853.519.5 gFine mesh preferred
HCl (conc. 37%) Catalyst36.460.1~1.0 mLFor activation
Ethanol (Abs.) Solvent46.07N/A100 mLReaction medium
HCl (conc.) Salt Former36.461.2~12 mLFor final salt

Detailed Protocol

Phase 1: Activation and Reduction

Goal: Reduce the nitro group to an amine using electron transfer from iron surfaces.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge), a reflux condenser, and an addition funnel.

  • Activation: Add 19.5 g Iron powder , 30 mL water , and 1.0 mL conc. HCl to the flask. Heat gently to 80°C for 10 minutes to "etch" the iron surface (activation).

  • Addition: Dissolve 16.7 g o-Nitrophenetole in 50 mL Ethanol . Add this solution dropwise to the activated iron mixture over 30 minutes.

    • Observation: The reaction is exothermic.[1] Maintain a gentle reflux using the addition rate.

  • Reflux: Once addition is complete, heat the mixture at reflux (approx. 90-100°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Silica; Hexane:Ethyl Acetate 3:1).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf amine spot (Rf ~0.[1]3) which may streak.[1]

Phase 2: Isolation of the Free Base

Goal: Separate the organic amine from the inorganic iron sludge.

  • Basification: Cool the mixture to 50°C. Add sodium carbonate (Na₂CO₃) solid (~2-3 g) until the mixture is alkaline (pH > 9) to neutralize the catalytic acid and precipitate iron salts.

  • Filtration: Filter the warm reaction mixture through a Celite pad to remove iron oxides. Wash the filter cake with 2 x 20 mL warm ethanol.

    • Caution: The filter cake is pyrophoric (finely divided iron).[1] Keep it wet and dispose of it immediately.[1]

  • Concentration: Evaporate the ethanol filtrate under reduced pressure (Rotavap) to yield the crude o-Phenetidine free base as a dark red/brown oil.

    • Note: Do not store this oil.[1] Proceed immediately to Phase 3 to prevent oxidation.[1]

Phase 3: Hydrochlorination & Crystallization

Goal: Convert the unstable oil into a stable, high-purity salt.

  • Dissolution: Dissolve the crude oily residue in 30 mL of dry Ethanol .

  • Acidification: Place the flask in an ice bath (0-5°C). Slowly add 12 mL conc. HCl dropwise with stirring.

    • Mechanism:[3][4][5][6][7] The amine is protonated to form the ionic chloride salt, which is less soluble in cold ethanol/ether mixtures.

  • Precipitation: If crystals do not form spontaneously, add Diethyl Ether (approx. 50-100 mL) slowly to reduce polarity and force precipitation.[1]

  • Recrystallization:

    • Filter the crude solid.[1][3][8][9][10]

    • Dissolve in a minimum amount of hot boiling ethanol.[1]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Final Isolation: Filter the white to off-white needles. Wash with cold ether.[1] Dry in a vacuum desiccator over CaCl₂.

Process Workflow & Decision Logic

This diagram illustrates the critical decision points and flow of the experiment.

WorkflowStartStart: o-NitrophenetoleActivationActivate Fe with HCl(Surface Etching)Start->ActivationReactionReflux 3 hrs(Reduction)Activation->ReactionTLCTLC Check:SM Disappeared?Reaction->TLCContinueBasify & Filter IronTLC->ContinueYesExtendAdd more Fe/RefluxTLC->ExtendNoIsolateEvaporate Solvent(Crude Oil)Continue->IsolateExtend->ReactionSaltFormAdd HCl/EtOH + EtherIsolate->SaltFormCrystallizeRecrystallizeSaltForm->Crystallize

Figure 2: Step-by-step experimental workflow with quality control checkpoints.

Analytical Validation

To confirm the identity and purity of the synthesized This compound , compare your data against these standards:

ParameterExpected ValueMethod
Appearance White to off-white crystalline powderVisual
Melting Point 142–144°C (dec.)[1]Capillary MP Apparatus
Solubility Soluble in water, ethanol; Insoluble in etherSolubility test
IR Spectrum N-H stretch (2800-3000 cm⁻¹ broad), C-O stretch (~1240 cm⁻¹)FTIR (KBr pellet)
Chemical Test Positive Azo Dye Test (coupling with

-naphthol)
Diazotization

Self-Validation Check: Dissolve a small amount of the final salt in water. Add NaHCO₃. If the solution turns turbid and oily droplets form, it confirms the salt has reverted to the free base, verifying the successful formation of the hydrochloride salt initially.

References

  • PubChem. (n.d.).[1] o-Phenetidine Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Béchamp reduction methodologies).

  • Org. Synth. (1923).[1] Reduction of Nitro Compounds to Amines. Organic Syntheses, Coll. Vol. 1, p. 240.[1] (Classic methodology adapted for phenetidines).[1]

o-Phenetidine Hydrochloride as an intermediate in pharmaceutical synthesis

[1][2][3]

Introduction: The Ethoxy-Aniline Scaffold

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl; CAS: 89808-01-5) serves as a critical intermediate in the synthesis of acridine-based antiseptics, analgesics, and specific azo-dye tracers used in bio-imaging.[1] While the free base (o-phenetidine) is prone to rapid oxidative degradation (turning dark red/brown upon air exposure), the hydrochloride salt offers a stabilized, solid-state alternative for long-term storage.[1]

In medicinal chemistry, this compound is the primary donor of the 2-ethoxyphenyl moiety .[1] The electron-donating ethoxy group at the ortho position significantly influences the nucleophilicity of the amine, making it a reactive partner in Ullmann-type condensations and diazotization reactions.[1]

Key Pharmaceutical Applications
  • Ethacridine Lactate (Rivanol): A topical antiseptic and abortifacient where o-phenetidine provides the core acridine structural motif.[1]

  • Phenacetin Derivatives: (Historical) Analgesic precursors, now largely superseded but relevant for specific metabolite studies.[1]

  • Azo-Imaging Agents: Precursor for pH-sensitive azo dyes used in biological assays.[1]

Material Science & Safety Protocols

CRITICAL WARNING: o-Phenetidine derivatives are potential mutagens and suspected carcinogens.[1] They exhibit high renal toxicity.[1][2] All procedures must be performed in a fume hood with full PPE (nitrile gloves, goggles, respirator).[1]

Stability and Storage

The HCl salt is hygroscopic and light-sensitive.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Visual Validation: Pure material is white to pale purple crystalline solid.[1] Reject if the material appears dark brown or black, indicating significant oxidation of the free base.[1]

Handling Workflow (Diagram)

HandlingWorkflowRawo-Phenetidine HCl(Storage: 4°C, Argon)InspectVisual Inspection(White/Pale Purple)Raw->Inspect QC CheckInspect->Raw Fail (Discard)WeighWeighing(Closed Balance)Inspect->Weigh PassNeutralIn-Situ Neutralization(Base Treatment)Weigh->Neutral ActivationReactSynthesis(Immediate Use)Neutral->React N2 Atmosphere

Figure 1: Safe handling and activation workflow for o-Phenetidine HCl.

Core Protocol: Synthesis of Acridine Scaffold (Ethacridine Precursor)[2]

This protocol details the synthesis of N-(2-ethoxyphenyl)-4-nitroanthranilic acid , the key intermediate for Ethacridine Lactate.[1] This utilizes the Ullmann condensation reaction.[1]

Rationale: The HCl salt must be neutralized to liberate the nucleophilic amine.[1] This protocol uses an in situ base activation to minimize exposure to the unstable free base.[1]

Materials
  • Substrate: this compound (1.0 eq)[1]

  • Coupling Partner: 2-Chloro-4-nitrobenzoic acid (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.5 eq)[1]
    
  • Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)[1]

  • Solvent: DMF (Dimethylformamide) or iso-amyl alcohol[1]

Step-by-Step Methodology
  • Activation (Free-Basing):

    • In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, suspend o-Phenetidine HCl (10 mmol) in DMF (20 mL).

    • Add

      
       (12.5 mmol, half of total base) slowly at room temperature. Stir for 15 minutes.
      
    • Observation: The suspension may darken slightly as the free amine is liberated.[1]

  • Coupling Reaction:

    • Add 2-Chloro-4-nitrobenzoic acid (10 mmol), the remaining

      
       (12.5 mmol), and the Copper catalyst.
      
    • Purge the system with Nitrogen for 10 minutes.[1]

    • Heat the mixture to 130°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7] The copper facilitates the nucleophilic attack of the o-phenetidine amine onto the electron-deficient aryl chloride.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) containing concentrated HCl (to pH 3–4). This precipitates the carboxylic acid product.[1]

    • Filter the yellow/orange precipitate.[1]

    • Wash the cake with water (3x) to remove DMF and inorganic salts.[1]

    • Recrystallize from ethanol/water to obtain N-(2-ethoxyphenyl)-4-nitroanthranilic acid .[1]

Reaction Pathway Diagram[2]

AcridineSynthesisStarto-Phenetidine HCl+ BaseFreeBaseFree Amine(In Situ)Start->FreeBase -HClComplexMeisenheimer-likeTransition StateFreeBase->Complex + Cu Cat / HeatPartner2-Chloro-4-nitrobenzoic acidPartner->ComplexProductDiphenylamine Intermediate(Precursor to Ethacridine)Complex->Product -HClCyclizationCyclization (POCl3)-> Acridine RingProduct->Cyclization Dehydration

Figure 2: Reaction pathway for the synthesis of the Ethacridine intermediate.[1]

Analytical Validation

To validate the integrity of the o-Phenetidine moiety in the final product, rely on NMR spectroscopy.[1] The ethoxy group provides a distinct signature.[1]

Proton NMR ( NMR) Markers
MoietyChemical Shift (

)
MultiplicityInterpretation
-OCH

CH

1.30 – 1.45 ppmTriplet (

)
Methyl protons of the ethoxy tail.[1]
-OCH

CH

4.00 – 4.15 ppmQuartet (

)
Methylene protons adjacent to Oxygen.[1]
Aromatic H 6.50 – 7.00 ppmMultipletProtons on the phenetidine ring (distinct shielding pattern).[1]
Quality Control Specifications
  • HPLC Purity: >98.0% (Area %).[1]

  • Appearance: Product should be a crystalline solid (color depends on specific derivative; Ethacridine lactate is yellow).[1]

  • Solubility: The HCl salt is soluble in water and ethanol; the free base is soluble in ether/organic solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, o-Phenetidine.[1] Retrieved from [Link][1]

  • Google Patents. CN102786471B: Preparation method of ethacridine lactate intermediate.[1] Retrieved from

  • Wikipedia. Ethacridine lactate.[1] Retrieved from [Link][1][4][8]

Application Note: Controlled Diazotization of o-Phenetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the diazotization of o-Phenetidine Hydrochloride (2-ethoxyaniline hydrochloride). This reaction is a critical intermediate step in the synthesis of azo dyes (e.g., Acid Red 1) and pharmaceutical scaffolds. The resulting 2-ethoxybenzenediazonium chloride is an energetic and reactive species; therefore, this protocol emphasizes strict temperature control (


), stoichiometric precision, and safety management.

Target Audience: Synthetic chemists, process engineers, and drug development researchers.

Safety & Hazard Profile (Critical)

Before proceeding, review the Safety Data Sheet (SDS) for this compound.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Potential methemoglobinemia inducer.Wear full PPE: Nitrile gloves, lab coat, safety goggles. Work in a fume hood.
Carcinogenicity Suspected carcinogen (Category 2).Use closed systems where possible; avoid dust generation.[4]
Reactivity Diazonium salts are potentially explosive if dried.NEVER dry the diazonium salt. Use immediately in solution.
Corrosivity Protocol uses concentrated HCl.[5]Acid-resistant gloves and immediate spill neutralization kits required.

Chemical Theory & Mechanism

The diazotization process converts the primary aromatic amine into a diazonium salt using nitrous acid (


), generated in situ.[][7][8]
The Reaction Logic
  • Generation of Nitrosonium Ion: Sodium nitrite reacts with excess hydrochloric acid to form nitrous acid, which dehydrates to form the active electrophile, the nitrosonium ion (

    
    ).[7]
    
    
    
    
    
    
  • N-Nitrosation: The amine lone pair attacks the

    
    , followed by proton transfer and dehydration to yield the diazonium salt.
    
  • Role of o-Phenetidine HCl: Using the hydrochloride salt improves initial water solubility compared to the free base, facilitating a homogenous reaction mixture.

Mechanism Diagram

The following diagram illustrates the transformation from the amine salt to the diazonium species.

DiazotizationMechanism cluster_0 Reagents NaNO2 NaNO2 + HCl Nitrosonium NO+ (Active Species) NaNO2->Nitrosonium Dehydration FreeAmine Free Amine Equilibrium (Ar-NH2) AmineSalt o-Phenetidine HCl (Ar-NH3+ Cl-) AmineSalt->FreeAmine Deprotonation Nitrosamine N-Nitrosamine (Ar-NH-NO) FreeAmine->Nitrosamine + NO+ Diazonium 2-Ethoxybenzenediazonium Chloride (Ar-N≡N+ Cl-) Nitrosamine->Diazonium - H2O (Triple Bond Formation)

Figure 1: Mechanistic pathway for the conversion of this compound to the diazonium salt.[9]

Materials & Equipment

Reagents
  • This compound (CAS 89808-01-5): High purity (>98%).[2]

  • Hydrochloric Acid (37%): Analytical grade.

  • Sodium Nitrite (

    
    ):  Prepared as a 2.5 M or 4 M aqueous solution.
    
  • Urea or Sulfamic Acid: For destroying excess nitrous acid.[10]

  • Potassium Iodide-Starch Paper: For endpoint detection.

  • Distilled Water: Ice-cold.

Equipment
  • Jacketed glass reactor or round-bottom flask (3-neck).

  • Mechanical stirrer (magnetic stirring is insufficient for scale-up).

  • Internal thermometer (digital, fast-response).

  • Dropping funnel (pressure-equalizing).

  • Ice/Salt bath (capable of maintaining

    
    ).
    

Experimental Protocol

Scale: Based on 0.1 mol (approx. 17.36 g) of o-Phenetidine HCl.

Step 1: Preparation of Amine Solution
  • Weigh 17.36 g (0.1 mol) of this compound.

  • Dissolve in 100 mL of distilled water in the reaction vessel.

  • Add 25 mL (approx. 0.3 mol) of concentrated HCl (37%).

    • Expert Insight: Although the starting material is already a salt, excess acid (2.5–3 equivalents total) is required to prevent the formation of triazenes (diazo-amino compounds) and to maintain the equilibrium concentration of

      
       needed to generate 
      
      
      
      .
  • Cool the mixture to

    
      using an ice/salt bath. Ensure vigorous stirring to prevent local hot spots.
    
Step 2: Diazotization (The Critical Step)
  • Prepare a solution of 7.25 g (0.105 mol) Sodium Nitrite in 15 mL water.

  • Add the nitrite solution dropwise via the addition funnel.

    • Rate Control: The addition rate must be controlled so the internal temperature never exceeds

      
       .
      
    • Sub-surface Addition: Ideally, introduce the nitrite below the surface of the liquid to prevent loss of nitrous fumes (

      
      ).
      
  • Stir for 30–45 minutes at

    
     after addition is complete.
    
Step 3: Endpoint Determination & Validation
  • Starch-Iodide Test: Dip a glass rod into the reaction mixture and spot onto KI-Starch paper.

    • Positive Result: Immediate blue/black coloration indicates excess nitrous acid (required to drive reaction to completion).

    • Negative Result: No color change implies insufficient nitrite. Add small aliquots (0.5 mL) of nitrite solution until a positive test persists for 5 minutes.

  • Clarity Check: The solution should be clear to pale yellow. Turbidity may indicate undissolved amine or coupling byproducts.

Step 4: Removal of Excess Nitrous Acid

Before using the diazonium salt for coupling, excess


 must be destroyed to prevent side reactions with the coupler.
  • Add Urea or Sulfamic Acid solid in small portions.

    • Reaction:

      
      
      
  • Continue addition until the Starch-Iodide test is negative (paper remains white).

Step 5: Storage/Usage[1]
  • Immediate Use: The solution is unstable. Transfer immediately to the coupling vessel (e.g., phenol/naphthol solution).

  • Do Not Store: Do not attempt to isolate the dry salt due to explosion hazards.

Process Workflow Diagram

Workflow Start Start: Weigh o-Phenetidine HCl Dissolve Dissolve in Water + Excess HCl (Target pH < 1) Start->Dissolve Cool Cool to 0-2°C (Ice/Salt Bath) Dissolve->Cool AddNitrite Dropwise Addition of NaNO2 (Keep T < 5°C) Cool->AddNitrite Stir Stir 30-45 mins AddNitrite->Stir Test QC: Starch-Iodide Test Stir->Test Adjust Add more NaNO2 Test->Adjust Negative (No Color) KillExcess Add Urea/Sulfamic Acid (Remove excess HNO2) Test->KillExcess Positive (Blue/Black) Adjust->Stir Ready Ready for Coupling KillExcess->Ready

Figure 2: Operational workflow for the diazotization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation during Nitrite Addition Formation of Diazo-amino compound (Triazene).Acidity is too low. Add more concentrated HCl immediately.
Rapid Temperature Spike Nitrite addition too fast.Stop addition. Increase stirring speed. Add more ice to bath.
Solution turns dark/tarry Decomposition of diazonium salt.Temperature exceeded

.[5] Discard batch and restart.
Foaming during Urea addition Rapid evolution of

and

.
Add urea slowly to prevent overflow.

References

  • Organic Syntheses. (1923). Diazotization of Amines (General Procedures).[7] Coll. Vol. 1, p. 490. Available at: [Link]

  • Master Organic Chemistry. (2018). Formation of Diazonium Salts from Aromatic Amines.[9] Available at: [Link]

Sources

Application Note: Synthesis and Coupling Protocols for o-Phenetidine Diazonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It adheres to strict scientific integrity, safety protocols, and authoritative grounding.

Abstract

This guide details the synthesis of azo compounds derived from o-Phenetidine Hydrochloride (2-ethoxyaniline HCl). It focuses on the critical diazotization step to form the unstable diazonium salt, followed by a controlled azo coupling reaction with electron-rich aromatic systems (specifically 2-naphthol).[1] These protocols are essential for synthesizing pharmaceutical intermediates, histological stains, and solvatochromic dyes. Emphasis is placed on thermodynamic control (0–5°C), stoichiometric precision, and safety regarding the handling of potentially explosive diazonium intermediates.

Introduction & Significance

o-Phenetidine (CAS: 94-70-2) is a privileged scaffold in organic synthesis, distinguished by the electron-donating ethoxy group at the ortho position.[2] When converted to its diazonium salt, it becomes a potent electrophile capable of generating azo linkages (


).
Key Applications
  • Pharmaceuticals: Azo-prodrugs (e.g., sulfasalazine analogs) that rely on colonic bacterial azoreductases for activation.

  • Dye Chemistry: Synthesis of "Sudan" class solvent dyes used in lipid staining and plastics.

  • Analytical Chemistry: Reagents for the spectrophotometric determination of phenolic drugs.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves hazardous materials and exothermic reactions.

Hazard ClassRisk FactorMitigation Strategy
Diazonium Salts Explosion Hazard Never dry the diazonium salt. Keep in solution at <5°C. Decompose excess salt with urea if necessary.
o-Phenetidine Acute Toxicity Toxic by inhalation, skin contact, and ingestion. Use a fume hood and double nitrile gloves. Potential carcinogen.[3]
Sodium Nitrite Oxidizer / Toxic Avoid contact with combustible materials.[3][4] Toxic if ingested.[5]
Reaction Control Exotherm / Gas Nitrogen gas evolution can cause foaming. Use large vessels and magnetic stirring.[6]

Mechanistic Pathway

The synthesis proceeds in two distinct stages: Diazotization (formation of the electrophile) and Coupling (Electrophilic Aromatic Substitution).[7]

Reaction Logic[1][10]
  • Nitrosonium Ion Formation: In strong acid, Sodium Nitrite generates the nitrosonium ion (

    
    ).
    
  • N-Nitrosation: The lone pair of the primary amine attacks

    
    .
    
  • Dehydration: Proton transfers and water loss yield the aryldiazonium cation (

    
    ).
    
  • Coupling: The diazonium ion attacks the electron-rich coupling partner (e.g., 2-naphthol) at the position of highest electron density (C1 of the naphthalene ring).

Pathway Diagram

ReactionMechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Start o-Phenetidine HCl (Amine Precursor) Inter1 N-Nitroso Intermediate Start->Inter1 + NO+ (0-5°C) HNO2 HNO2 + HCl (Nitrous Acid) HNO2->Inter1 Generates NO+ Diazo Diazonium Salt (Ar-N2+ Cl-) Inter1->Diazo - H2O Product Azo Dye (1-(2-ethoxyphenylazo)-2-naphthol) Diazo->Product Coupling (pH 9-10) Coupler 2-Naphthol (in NaOH) Coupler->Product Nucleophilic Attack

Figure 1: Mechanistic flow from amine precursor to final azo product via the unstable diazonium intermediate.[1]

Experimental Protocols

Protocol A: Diazotization of o-Phenetidine

Objective: Generate a stable solution of 2-ethoxybenzenediazonium chloride.

Materials:

  • This compound: 1.73 g (10 mmol)

  • Hydrochloric Acid (conc. 37%): 2.5 mL (approx. 30 mmol)

  • Sodium Nitrite (

    
    ): 0.75 g (11 mmol) dissolved in 3 mL water.
    
  • Ice/Water bath.

  • Starch-Iodide Paper.

Procedure:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.73 g of o-Phenetidine HCl in 10 mL of water. Add 2.5 mL of concentrated HCl.

    • Note: If the hydrochloride salt is not available, use 1.37 g of o-phenetidine free base and increase HCl to 3.5 mL to ensure salt formation.

  • Cooling: Place the flask in an ice-salt bath. Cool the internal temperature to 0–2°C . Stir vigorously using a magnetic stir bar.

    • Critical: Temperatures >5°C will cause hydrolysis of the diazonium salt to the corresponding phenol (2-ethoxyphenol) and nitrogen gas evolution.

  • Diazotization: Add the cold

    
     solution dropwise over 10 minutes. Maintain temperature <5°C.
    
  • Validation: 5 minutes after the last addition, spot a drop of the reaction mixture onto starch-iodide paper.

    • Positive Result: Immediate blue/black spot indicates excess nitrous acid (Required).

    • Negative Result: Add more

      
       solution in 0.1 mL increments until positive.
      
  • Stabilization: Keep the solution in the ice bath. Use immediately in Protocol B.

Protocol B: Coupling with 2-Naphthol

Objective: Synthesize the azo dye 1-(2-ethoxyphenylazo)-2-naphthol.

Materials:

  • Diazonium solution (from Protocol A).[8][9]

  • 2-Naphthol (Beta-naphthol): 1.44 g (10 mmol).

  • Sodium Hydroxide (NaOH): 10% aqueous solution (approx. 20 mL).

Procedure:

  • Coupler Preparation: In a 100 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH. Cool to 0–5°C in an ice bath.

    • Chemistry: NaOH converts insoluble 2-naphthol into the soluble, highly nucleophilic naphthoxide ion.

  • Coupling Reaction: Slowly add the cold diazonium solution (Protocol A) to the naphthoxide solution with vigorous stirring.

    • Observation: A bright red/orange precipitate will form immediately.

    • Rate: Addition should take 10–15 minutes. Rapid addition can trap unreacted reagents inside the precipitate.

  • pH Control: Check pH periodically. It must remain alkaline (pH 9–10 ).[1] If it drops, add more NaOH. Acidic conditions protonate the naphthoxide, stopping the reaction.

  • Maturation: Stir the mixture at 0–5°C for 30 minutes, then allow it to warm to room temperature over 30 minutes.

  • Workup:

    • Filter the solid using a Büchner funnel under vacuum.

    • Wash with cold water (3 x 20 mL) to remove salts and excess acid/base.

    • Recrystallize from Ethanol or Glacial Acetic Acid for high purity.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Dissolve o-Phenetidine in HCl/Water Step2 Cool to 0-2°C (Ice/Salt Bath) Step1->Step2 Step4 Add NaNO2 Dropwise (Maintain <5°C) Step2->Step4 Step3 Dissolve 2-Naphthol in 10% NaOH Step6 Add Diazo to Naphthol (Slow Addition) Step3->Step6 Receptor Step5 Check Starch-Iodide (Must be Blue) Step4->Step5 Step5->Step6 Transfer Diazo Step7 Stir 30 min Filter Precipitate Step6->Step7 Step8 Wash with H2O Recrystallize (EtOH) Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of o-phenetidine azo dyes.

Characterization & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance Red to Orange NeedlesColor depth depends on crystal packing and solvent.[5]
Yield 75% – 85%Losses usually occur during recrystallization.
Melting Point 130°C – 140°CNote: Literature values vary based on specific isomer purity; verify against standard.
IR Spectrum

stretch
Look for weak band ~1400–1450 cm⁻¹.
IR Spectrum Ar-O-EtStrong bands at 1240 cm⁻¹ (ether stretch).
Troubleshooting Guide
  • Problem: No precipitate forms.

    • Cause: pH was too low during coupling (naphthol precipitated as neutral phenol).

    • Fix: Add 10% NaOH until pH > 9.

  • Problem: Product is tarry/dark.

    • Cause: Decomposition of diazonium salt (Temperature > 5°C).[1]

    • Fix: Strictly control temperature.[1] Ensure slow addition.

  • Problem: Low Yield.

    • Cause: Incomplete diazotization.[1]

    • Fix: Ensure starch-iodide test is positive before coupling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Org. Synth. (1928). Diazotization and Coupling: General Procedures. Organic Syntheses, Coll. Vol. 1, p.49.

  • PubChem. (n.d.). This compound Safety Data Sheet. National Library of Medicine.

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

Sources

Large-Scale Synthesis of o-Phenetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Industrial Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of o-phenetidine hydrochloride (2-ethoxyaniline HCl), a critical intermediate in the manufacturing of azo dyes and pharmaceutical precursors. The method utilizes the industrial standard route: nucleophilic aromatic substitution (ethoxylation) of o-chloronitrobenzene followed by catalytic hydrogenation and hydrochlorination. This guide emphasizes process safety, yield optimization via phase-transfer catalysis (PTC), and strict quality control measures required for GMP-compliant environments.[1][2]

Safety & Hazard Analysis (Critical)

⚠️ DANGER: HIGH TOXICITY & CARCINOGENICITY HAZARD o-Phenetidine is a potent blood toxin causing methemoglobinemia and is a suspected carcinogen.[1][2] It is rapidly absorbed through the skin.

  • Engineering Controls: All operations must be performed in a closed-system reactor or a Class II Type B2 biological safety cabinet.

  • PPE: Double nitrile gloves, full-face respirator (P100/Organic Vapor), and Tyvek suit are mandatory.

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water.[2]

Reaction Pathway & Logic

The synthesis follows a three-stage linear pathway designed for high atom economy and minimal waste generation.[1][2]

Chemical Reaction Scheme

ReactionScheme OCNB o-Chloronitrobenzene (C6H4ClNO2) ONP o-Nitrophenetole (C8H9NO3) OCNB->ONP Step 1: Ethoxylation EtOH, NaOH, PTC Reflux, 6-8h OPH o-Phenetidine (Base) (C8H11NO) ONP->OPH Step 2: Hydrogenation H2, Pd/C 50°C, 10 bar FINAL o-Phenetidine HCl (C8H12ClNO) OPH->FINAL Step 3: Salt Formation HCl (conc/gas) Crystallization

Figure 1: Synthetic pathway from o-chloronitrobenzene to this compound.

Route Selection Justification
  • Feedstock: o-Chloronitrobenzene (OCNB) is selected over o-nitrophenol due to significantly lower cost and higher availability in bulk markets.[1][2]

  • Ethoxylation Strategy: We employ Phase Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB).[1][2] This facilitates the reaction between the aqueous base (NaOH) and the organic substrate (OCNB), increasing yield by ~15% compared to standard reflux and reducing reaction time.

  • Reduction Strategy: Catalytic hydrogenation (Pd/C) is chosen over Iron/Acid (Béchamp reduction) to eliminate the generation of massive iron sludge waste, aligning with Green Chemistry principles.

Experimental Protocol

Step 1: Ethoxylation of o-Chloronitrobenzene

Objective: Conversion of OCNB to o-Nitrophenetole.[1][2]

  • Reagents:

    • o-Chloronitrobenzene (OCNB): 100.0 kg (634.6 mol)[1][2]

    • Ethanol (95% or Absolute): 400 L[2]

    • Sodium Hydroxide (50% w/w aq.[1][2] solution): 60.0 kg (750 mol)[1][2]

    • Catalyst (TBAB): 1.0 kg[2]

  • Equipment: 1000L Stainless Steel Reactor (Glass-lined preferred), Reflux Condenser.

Procedure:

  • Charge: Load Ethanol and OCNB into the reactor. Agitate at 100 RPM until dissolved.

  • Catalyst Addition: Add TBAB.

  • Base Addition: Slowly feed 50% NaOH solution over 1 hour. Exothermic reaction - maintain temp < 40°C.

  • Reaction: Heat to reflux (approx. 78-80°C).[1][2] Maintain reflux for 8–10 hours.

  • IPC (In-Process Control): Sample every 2 hours. Reaction is complete when OCNB < 1.0% by HPLC.[1][2]

  • Work-up:

    • Cool to 25°C.

    • Filter off inorganic salts (NaCl).[1][2]

    • Distill off excess Ethanol (recover for recycling).[1][2]

    • Wash the resulting oil with water (2 x 100L) to remove residual base and catalyst.[2]

    • Yield Target: ~95-100 kg of crude o-nitrophenetole (Yellow oil).

Step 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to amine.[1][2][3][4]

  • Reagents:

    • Crude o-Nitrophenetole (from Step 1)[1][2]

    • Methanol: 300 L

    • Catalyst: 5% Pd/C (50% wet): 2.0 kg (dry basis)

    • Hydrogen Gas: High purity (>99.9%)[2]

  • Equipment: High-Pressure Autoclave (Hastelloy or SS316).

Procedure:

  • Loading: Charge Methanol, o-Nitrophenetole, and Pd/C catalyst into the autoclave.

  • Purging: Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.[1][2]

  • Reaction: Pressurize with H2 to 10–12 bar. Heat to 50–60°C.

    • Note: Reaction is highly exothermic.[1][2] Monitor cooling jacket closely.

  • Completion: Reaction typically completes when H2 uptake ceases (approx. 4–6 hours).[1][2]

  • Filtration: Cool to 30°C. Vent H2. Filter through a sparkler filter or cartridge filter to recover Pd/C catalyst (store under water/inert atmosphere for recycling).[1][2]

  • Concentration: Evaporate Methanol under reduced pressure to obtain crude o-phenetidine base.

Step 3: Salt Formation & Purification

Objective: Formation of high-purity Hydrochloride salt.

  • Reagents:

    • Crude o-Phenetidine[1][2]

    • Hydrochloric Acid (37% conc.): Stoichiometric + 10% excess[1][2]

    • Toluene (Recrystallization solvent) or Ethanol/Ether mix.[1]

  • Equipment: Glass-lined Crystallizer.[1][2]

Procedure:

  • Dissolution: Dissolve crude o-phenetidine in Toluene (300 L). Cool to 5–10°C.[1][2]

  • Acidification: Slowly add Conc. HCl (or bubble dry HCl gas) while stirring. Maintain temp < 20°C.

    • Observation: White to off-white precipitate forms immediately.[1][2]

  • Crystallization: Stir at 5°C for 2 hours to ensure complete precipitation.

  • Filtration: Centrifuge or filter the solids.

  • Washing: Wash cake with cold Toluene (50 L) to remove organic impurities (unreacted nitro compounds).

  • Drying: Vacuum dry at 40–50°C.

    • Final Yield: ~95–105 kg (Overall yield ~85-90% from OCNB).[1][2]

    • Appearance: White crystalline powder.[1][5]

Process Flow Diagram (PFD)

ProcessFlow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrochlorination Reactor1 Reactor 1 (Reflux) Filter1 Salt Filtration Reactor1->Filter1 Rxn Mix Distill1 Ethanol Recovery Filter1->Distill1 Filtrate Autoclave HP Autoclave (H2, Pd/C) Distill1->Autoclave Crude Oil CatFilter Catalyst Filter Autoclave->CatFilter Reduced Mix Crystallizer Crystallizer (HCl Addition) CatFilter->Crystallizer Base Solution Centrifuge Centrifuge Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer Centrifuge->Dryer Wet Cake FinalProduct FinalProduct Dryer->FinalProduct o-Phenetidine HCl

Figure 2: Industrial process flow for the manufacturing of this compound.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to pale pink crystalline powderVisual
Assay (Titration) ≥ 98.5%Potentiometric (AgNO3)
Purity (HPLC) ≥ 99.0%Reverse Phase C18
Melting Point 179°C – 181°C (decomp.)[1][2]Capillary Method
Loss on Drying ≤ 0.5%Gravimetric (60°C, Vac)
Iron Content ≤ 10 ppmICP-MS
Free Acidity ≤ 0.2%Titration (NaOH)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete ethoxylation; Water in system.[1][2]Ensure Ethanol is dry; Increase PTC load; Extend reflux time.
Slow Hydrogenation Catalyst poisoning; Poor agitation.[1][2]Check H2 purity (S/CO poisons Pd); Increase stirrer RPM to improve gas-liquid mass transfer.
Colored Product (Pink/Red) Oxidation of free amine; Residual nitro compounds.[1][2]Perform salt formation under Nitrogen blanket; Ensure complete hydrogenation (check HPLC). Recrystallize from Ethanol/Water + Activated Carbon.[1][2]
Sticky Precipitate Impure starting material; Wet solvent.[1][2]Use dry Toluene for salt formation; Slow down HCl addition rate.

References

  • Patent CN101307003B . Process for preparing phenetidine and amino phenol by using mixture of nitrophenetol and nitrophenol as raw materials. Google Patents. Link

  • Organic Syntheses , Coll. Vol. 1, p. 122 (1941).[1][2] o-Chloronitrobenzene and related synthesis techniques. Link

  • PubChem Compound Summary . o-Phenetidine. National Center for Biotechnology Information.[1][2] Link[1]

  • CymitQuimica . Phenetidine hydrochloride Product Data. Link

  • Cameo Chemicals . Chemical Data Sheet: o-Phenetidine. NOAA.[1] Link

Sources

Synthesis of Schiff Bases from o-Phenetidine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases using o-phenetidine hydrochloride as the primary amine precursor. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding and successful experimental outcomes.

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in the synthesis of a vast array of organic compounds. First reported by Hugo Schiff in 1864, these imines are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their significance in medicinal and pharmaceutical fields is immense, owing to a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3] The electrophilic carbon and nucleophilic nitrogen of the imine bond create prime opportunities for interaction with various biological molecules, which is key to their therapeutic potential.[1]

Furthermore, Schiff bases are highly effective ligands, capable of forming stable complexes with a wide range of metal ions.[4][5] This characteristic has propelled their use in the development of novel metal-based drugs and catalysts. This guide focuses on the synthesis of Schiff bases from this compound, a versatile aromatic amine, providing researchers with the foundational knowledge to explore new chemical entities for drug discovery.

Core Principle: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process can be broken down into two key stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate known as a carbinolamine.[6]

  • Dehydration: The carbinolamine then undergoes dehydration, typically catalyzed by a weak acid, to eliminate a molecule of water and form the stable imine (Schiff base).[6]

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the product.

Critical Consideration: The Challenge of Amine Hydrochloride Salts

A pivotal aspect of using this compound is the protonated state of the amine group. In its hydrochloride form, the nitrogen's lone pair of electrons is unavailable for the initial nucleophilic attack on the carbonyl carbon, thus inhibiting the reaction. To proceed with the synthesis, the amine must be deprotonated to its free base form. This is a critical step that differentiates the protocol from syntheses using free amines.

There are two primary strategies to address this:

  • Prior Neutralization and Extraction: The this compound can be neutralized with a base (e.g., NaOH, NaHCO₃) in an aqueous solution, followed by extraction of the free o-phenetidine into an organic solvent. The solvent is then dried and evaporated to yield the free amine, which can be used directly in the Schiff base synthesis. While effective, this method adds extra steps to the overall process.

  • In Situ Neutralization: A more streamlined approach is the in situ neutralization of the amine hydrochloride within the reaction mixture. This involves adding a base directly to the reaction flask along with the this compound, aldehyde/ketone, and solvent. The base neutralizes the hydrochloric acid, liberating the free amine to react.

This guide will focus on the more efficient in situ neutralization method. The choice of base is crucial; it should be strong enough to deprotonate the amine hydrochloride but not so strong as to interfere with the carbonyl compound or the desired reaction. Common and effective bases for this purpose include:

  • Anhydrous Sodium Acetate: A mild base that effectively neutralizes the HCl.

  • Triethylamine (TEA) or Pyridine: Non-nucleophilic organic bases that act as HCl scavengers.

  • Inorganic Carbonates: Such as potassium or sodium carbonate, which offer irreversible deprotonation.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Aldehyde

This protocol details the synthesis of a representative Schiff base using salicylaldehyde as the carbonyl partner.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aromatic aldehyde)

  • Anhydrous Sodium Acetate (or Triethylamine)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (10 mmol) and the selected aromatic aldehyde (e.g., salicylaldehyde, 10 mmol) in 40 mL of ethanol.

  • In Situ Neutralization: To the stirred suspension, add anhydrous sodium acetate (10 mmol) or triethylamine (11 mmol, ~1.1 equivalents). The addition of the base should result in a more homogenous solution as the free o-phenetidine is formed.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified Schiff base in a vacuum oven or air-dry to a constant weight.

  • Characterization: Characterize the synthesized Schiff base using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound173.64101.74 g
Salicylaldehyde122.12101.22 g (1.05 mL)
Anhydrous Sodium Acetate82.03100.82 g
Ethanol--40 mL

Table 1: Example Reagent Quantities for Schiff Base Synthesis

Visualization of the Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization o_phen o-Phenetidine HCl neutralization In Situ Neutralization (e.g., NaOAc) o_phen->neutralization aldehyde Aldehyde/Ketone aldehyde->neutralization solvent Ethanol solvent->neutralization reflux Reflux (2-4h) neutralization->reflux cooling Cooling & Precipitation reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying analysis FT-IR, NMR, MP drying->analysis

Caption: General workflow for the synthesis of Schiff bases from this compound.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence for the formation of the Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine should disappear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 140-160 ppm.

  • Melting Point: A sharp and distinct melting point is indicative of a pure compound.

Spectroscopic TechniqueKey Observational Evidence for Schiff Base Formation
FT-IR Appearance of a strong C=N stretch (1600-1650 cm⁻¹). Disappearance of the C=O stretch (from aldehyde) and N-H stretches (from amine).
¹H NMR Appearance of a singlet for the azomethine proton (-CH=N-) between δ 8.0-9.0 ppm.
¹³C NMR Appearance of a signal for the azomethine carbon between δ 140-160 ppm.

Table 2: Spectroscopic Hallmarks for Schiff Base Characterization

Application Notes: The Potential of o-Phenetidine-Derived Schiff Bases in Drug Development

Schiff bases derived from o-phenetidine are of significant interest to the drug development community due to their diverse pharmacological potential. The presence of the ethoxy group in the ortho position can influence the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Potential Therapeutic Applications:

  • Antimicrobial Agents: Schiff bases are well-documented for their antibacterial and antifungal properties.[4][7][8][9] The imine linkage is crucial for this activity, and the overall lipophilicity of the molecule, which can be modulated by substituents on the aromatic rings, plays a role in its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[8][10][11] They can induce apoptosis and interfere with the cell cycle of cancerous cells.

  • Anti-inflammatory and Analgesic Properties: The anti-inflammatory and analgesic potential of Schiff bases makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Antioxidant Activity: The phenolic hydroxyl group, often incorporated from aldehydes like salicylaldehyde, can impart significant antioxidant properties to the Schiff base, enabling it to scavenge harmful free radicals.[3]

  • Enzyme Inhibition: Schiff bases can act as inhibitors for various enzymes, a property that is exploited in the design of drugs for a range of diseases.[7]

  • Corrosion Inhibitors: Beyond biomedical applications, Schiff bases have also shown promise as effective corrosion inhibitors for various metals and alloys.

The synthesis of a library of Schiff bases from o-phenetidine and a variety of aldehydes with different electronic and steric properties is a viable strategy for lead generation in drug discovery programs.

Conclusion

The synthesis of Schiff bases from this compound is a straightforward yet powerful method for generating novel compounds with significant potential in medicinal chemistry and materials science. The critical step of in situ neutralization of the amine hydrochloride simplifies the process, making it an efficient route to a diverse range of imines. By understanding the underlying chemical principles and following robust protocols for synthesis and characterization, researchers can effectively explore the vast chemical space offered by this versatile class of compounds.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2006). Metal complexes of Schiff bases: preparation, characterization, and biological activity. Turkish Journal of Chemistry, 30(3), 361-382.
  • Al-Zoubi, W., Al-Hamdani, A. A., & Al-Daffay, R. K. (2017). Synthesis, characterization and biological activity of Schiff bases and their complexes. Journal of Physical Science, 28(1), 101.
  • Dharmaraj, N., Viswanathamurthi, P., & Natarajan, K. (2001). Ruthenium (II) complexes containing bidentate Schiff bases and their catalytic and biological activity. Transition Metal Chemistry, 26(1-2), 105-109.
  • Kumar, S., Dhar, D. N., & Saxena, P. N. (2009). Applications of metal complexes of Schiff bases—a review. Journal of Scientific & Industrial Research, 68(3), 181-187.
  • Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). Metal-based antibacterial and antifungal agents: synthesis, characterization, and in vitro biological evaluation of Co (II), Cu (II), Ni (II), and Zn (II) complexes with amino acid-derived Schiff bases.
  • Creaven, B. S., Egan, D. A., Kavanagh, K., McCann, M., Mahon, M., Noble, A., ... & Thati, B. (2007). In vitro transcription and cytotoxicity of a series of copper (II) complexes of salicylaldehyde-derived Schiff bases. Inorganica Chimica Acta, 360(4), 1247-1256.
  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of Schiff bases and their metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Singh, K., Barwa, M. S., & Tyagi, P. (2006). Synthesis and characterization of Co (II), Ni (II), Cu (II) and Zn (II) complexes with Schiff base derived from 2-aminobenzoic acid and salicylaldehyde. European journal of medicinal chemistry, 41(1), 1-7.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing o-Phenetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for o-Phenetidine Hydrochloride synthesis. This guide addresses the specific challenges encountered during the conversion of 2-nitrophenol to this compound.

The synthesis follows a two-stage industrial standard:

  • O-Alkylation: Phase-transfer catalyzed ethylation of 2-nitrophenol.

  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.

  • Salt Formation: Stabilization via hydrochlorination.

Our goal is to move you beyond "recipe following" to "process controlling," ensuring high yield (>85%) and pharmaceutical-grade purity.

Module 1: The Precursor Step (O-Ethylation)

Objective: Synthesize 2-Nitrophenetole from 2-Nitrophenol. Critical Challenge: Preventing N-alkylation (rare due to nitro group) and maximizing O-alkylation over hydrolysis.

Optimized Protocol (Phase Transfer Catalysis)
  • Substrate: 2-Nitrophenol (1.0 eq)

  • Reagent: Ethyl Bromide (1.2 eq) or Diethyl Sulfate (1.1 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%)

  • Solvent: Toluene (or DMF for homogeneous kinetics)

  • Temperature: Reflux (

    
    C)
    
Troubleshooting & FAQs

Q: My reaction conversion stalled at 60%. Adding more Ethyl Bromide doesn't help. Why?

A: This is likely a Phase Transfer Catalyst (PTC) failure or Base exhaustion .

  • The Mechanism: The phenoxide ion must be transported from the solid surface (

    
    ) or aqueous phase into the organic phase to react with the alkyl halide. If your stirring is insufficient or the catalyst (TBAB) has degraded, the reaction stops.
    
  • Solution:

    • Increase agitation speed (RPM) to maximize interfacial area.

    • Verify the water content.[1][2] While trace water helps PTC, too much water solvates the nucleophile, retarding reactivity.

    • Switch to a more lipophilic catalyst like Aliquat 336 if using non-polar solvents like toluene.

Q: I am seeing a significant amount of unreacted 2-nitrophenol in the workup.

A: 2-nitrophenol forms a strong intramolecular hydrogen bond (between -OH and -NO2), which reduces the acidity of the phenol and makes deprotonation slower than expected.

  • Fix: Ensure you are using a base strong enough to break this H-bond but mild enough to prevent hydrolysis.

    
     in DMF is superior to NaOH in water for this specific substrate.
    

Module 2: The Reduction Step (Hydrogenation)

Objective: Reduce 2-Nitrophenetole to o-Phenetidine. Critical Challenge: Controlling exotherm and preventing catalyst poisoning.

Optimized Protocol
  • Substrate: 2-Nitrophenetole

  • Catalyst: 5% Pd/C (50% water wet to prevent ignition) or Raney Nickel

  • Solvent: Methanol or Ethanol

  • Pressure: 3-5 bar

    
    
    
  • Temperature:

    
    C
    
Troubleshooting & FAQs

Q: The hydrogen uptake started well but stopped abruptly.

A: This indicates Catalyst Poisoning .

  • Cause: Did you use sulfur-containing reagents (like dimethyl sulfate) in the previous step? Trace sulfur is a potent poison for Palladium.

  • Validation: Filter the catalyst and try a fresh batch. If it restarts, your feed is contaminated.

  • Fix: Wash the 2-nitrophenetole precursor thoroughly with water/brine before hydrogenation.

Q: I see azo/azoxy intermediates (colored impurities) in the final amine.

A: This is a symptom of Hydrogen Starvation .

  • The Mechanism: If the hydrogen transfer rate to the catalyst surface is slower than the reaction rate, intermediate coupling occurs (Nitroso + Amine

    
     Azo).
    
  • Fix: Increase hydrogen pressure and agitation speed. Ensure the reactor is not "mass transfer limited" (gas-liquid induction).

Module 3: Salt Formation & Purification

Objective: Isolate this compound. Critical Challenge: Preventing oxidation (Pink/Red discoloration).

Optimized Protocol
  • Reagent: Conc. HCl (aq) or HCl gas in ether.

  • Conditions: Anhydrous conditions preferred for storage stability.

Troubleshooting & FAQs

Q: My white crystals turn pink/red within hours of filtration.

A: o-Phenetidine is highly susceptible to air oxidation, forming iminoquinones .

  • The Fix:

    • Perform the salt formation under a Nitrogen or Argon blanket.

    • Wash the filter cake with cold, degassed solvent (e.g., diethyl ether or acetone).

    • Store the final salt in amber bottles under inert gas.

Q: The salt is extremely hygroscopic and sticky.

A: You likely have trapped solvent or excess HCl.

  • Fix: Recrystallize from ethanol/ether. Dry in a vacuum desiccator over

    
     or KOH pellets to remove trace acid and water.
    

Visualizing the Workflow

The following diagram illustrates the critical pathway and decision points for the synthesis.

PhenetidineSynthesis Start Start: 2-Nitrophenol Alkylation Step 1: O-Alkylation (EtBr, K2CO3, PTC) Start->Alkylation Check1 QC: Conversion >95%? Alkylation->Check1 Recycle Add Catalyst/Base Increase Temp Check1->Recycle No Intermediate Intermediate: 2-Nitrophenetole Check1->Intermediate Yes Recycle->Alkylation Reduction Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Check2 QC: Colorless? Reduction->Check2 Purify Remove Azo/Azoxy (Recrystallize) Check2->Purify No (Red/Pink) Amine Free Base: o-Phenetidine Check2->Amine Yes Purify->Amine SaltForm Step 3: Salt Formation (HCl, Anhydrous) Amine->SaltForm Final Product: o-Phenetidine HCl SaltForm->Final

Figure 1: Critical Process Flow and Quality Control Points for o-Phenetidine HCl Synthesis.

Summary of Critical Parameters

ParameterRecommended RangeImpact on Yield/Quality
PTC Loading (Step 1) 3 - 5 mol%Low loading causes stalled reaction; high loading complicates workup.
Reaction Temp (Step 1)

C
Below

C: slow kinetics. Above

C: hydrolysis risk.

Pressure (Step 2)
3 - 5 barLow pressure promotes azo impurity formation.
Atmosphere (Step 3)

or Ar
Oxygen exposure turns product pink (oxidation).

References

  • Preparation of Phenetidine (Process Overview)
  • Phase Transfer Catalysis in Ether Synthesis Source: Master Organic Chemistry. Mechanisms of Williamson Ether Synthesis and yield optimization. URL:[Link]

  • Catalytic Hydrogenation of Nitro Compounds Source: MDPI (Mechanochemical Catalytic Transfer Hydrogenation). Discusses Pd/C catalyst behavior and poisoning. URL:[Link][1][3][4]

  • This compound Properties & Safety Source: PubChem (CID 7203).[5] Safety data, physical properties, and stability (light sensitivity). URL:[Link]

  • Purification of Amine Salts Source: ResearchGate (Discussions on Hydrochloride Salt Purification). Techniques for recrystallization and removing colored impurities. URL:[Link]

Sources

Technical Support Center: Purification of o-Phenetidine Hydrochloride

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

o-Phenetidine Hydrochloride (2-Ethoxyaniline HCl) is a critical intermediate in the synthesis of dyes and pharmaceutical precursors.[1] Unlike its free base form (a liquid prone to rapid oxidation), the hydrochloride salt is a solid.[1] However, crude batches often exhibit significant discoloration (pink to deep violet) due to the formation of oxidation byproducts (quinone-imines) and the presence of unreacted isomers (p-phenetidine).[1]

This guide provides a self-validating purification protocol designed to restore the salt to a white crystalline state (>98% purity) while minimizing yield loss due to hydrolysis or oxidation.[1]

Key Physical Properties (Reference Data)
PropertyValue / DescriptionCritical Note
Appearance (Pure) White to off-white crystalsPink/Purple indicates oxidation.[1]
Appearance (Crude) Beige, pink, or violet powderDiscoloration accelerates with moisture.[1]
Solubility (Water) High (Temperature dependent)Ideal for recrystallization.[1]
Solubility (Ethanol) SolubleGood for co-solvent systems.[1]
Solubility (Ether) InsolubleExcellent for washing/precipitation.[1]
Stability Hygroscopic, Light SensitiveMust be stored under inert gas.[1][2]

The "Acid-Stabilized" Recrystallization Protocol

Why this method? Standard recrystallization often fails for o-phenetidine salts because neutral water allows partial hydrolysis, releasing the free base which immediately oxidizes, re-contaminating the crystals.[1] This protocol uses Acid-Stabilized Aqueous Recrystallization to lock the amine in its protonated (salt) form, preventing oxidation during the heat cycle.[1]

Reagents Required:
  • Crude o-Phenetidine HCl[1]

  • Deionized Water (degassed preferred)[1]

  • Hydrochloric Acid (37% ACS Grade)[1]

  • Activated Charcoal (Norit or equivalent, acid-washed)[1]

  • Ethanol (cold, for washing)

  • Diethyl Ether (optional, for drying)

Step-by-Step Methodology
Phase A: Dissolution & Stabilization
  • Prepare Solvent: In a flask, prepare a dilute HCl solution (approx. 0.1M) by adding 1 mL of conc.[1] HCl to 100 mL of water.

    • Mechanism:[3][4][5] The excess

      
       shifts the equilibrium strictly toward the salt form (
      
      
      ), preventing hydrolysis.[1]
  • Dissolution: Add the crude solid to the minimum amount of boiling acidic water required to dissolve it completely.[1]

    • Target: You want a near-saturated solution at boiling point.[1] If the solution is dark, do not worry yet.

Phase B: Impurity Sequestration (Decolorization)
  • Carbon Treatment: Remove the heat source for 30 seconds (to prevent boil-over). Add Activated Charcoal (1-3% by weight of crude material).[1]

  • Adsorption: Return to gentle boil for 5–10 minutes.

    • Critical Check: If the solution remains deeply colored, a second small portion of carbon may be added, but avoid excess as it reduces yield.[1]

Phase C: Hot Filtration & Crystallization[6]
  • Hot Filtration: Filter the boiling solution rapidly through a pre-heated Büchner funnel with a Celite pad.

    • Troubleshooting: If crystals form in the funnel, your solution is too concentrated.[1] Add 5-10% more hot solvent.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours) without agitation. Then, move to an ice bath (0–4°C) for 1 hour.

    • Result: Slow cooling promotes the growth of pure, defined needles/plates, excluding impurities from the lattice.

Phase D: Isolation & Drying[6]
  • Filtration: Collect crystals via vacuum filtration.[1][6]

  • The "Displacement" Wash: Wash the filter cake immediately with a small volume of ice-cold ethanol followed by diethyl ether .[1]

    • Why? Water adheres to the crystals and promotes degradation.[1] Ethanol removes water; ether removes ethanol and dries instantly.[1]

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Protect from light.[1][7]
    

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the Acid-Stabilized Protocol.

PurificationWorkflowStartCrude o-Phenetidine HCl(Pink/Violet Solid)DissolveDissolve in Boiling Water+ Trace HCl (pH < 2)Start->DissolveCarbonAdd Activated Carbon(Adsorb Oxidation Products)Dissolve->CarbonFilterHotHot Filtration(Remove Carbon/Insolubles)Carbon->FilterHotCheckColorIs Filtrate Clear/Pale?FilterHot->CheckColorRecoolSlow Cooling to 25°Cthen 4°CCheckColor->RecoolYesRepeatCarbonRe-heat & Add More CarbonCheckColor->RepeatCarbonNo (Still Dark)FilterColdVacuum FiltrationRecool->FilterColdRepeatCarbon->FilterHotWashWash: Cold EtOH -> Ether(Remove Mother Liquor)FilterCold->WashDryDry under Vacuum(Store in Dark/Inert)Wash->Dry

Figure 1: The Acid-Stabilized Recrystallization Workflow.[1] Note the feedback loop for persistent discoloration.

Troubleshooting Guide (FAQ Format)

Symptom 1: Product remains pink/violet after recrystallization.[1]

Diagnosis: Persistent oxidation products or metal contamination.[1]

  • Root Cause: The "pink" color is extremely potent; even trace amounts of the quinone-imine oxidation product are visible.[1] Alternatively, iron (Fe) contamination from equipment can form colored complexes with phenetidines.[1]

  • Solution:

    • Ensure HCl was added to the water.[1] Neutral water promotes re-oxidation.[1]

    • Add a reducing agent: Add a pinch of Sodium Dithionite (

      
      )  or Sodium Bisulfite to the boiling solution before adding carbon.[1] This reduces colored quinones back to colorless phenols/amines.[1]
      
    • Use acid-washed glassware to prevent iron contamination.[1]

Symptom 2: "Oiling Out" (Liquid separates instead of crystals).[1]

Diagnosis: The melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Root Cause: This often happens if the salt partially dissociates to the free base (which is an oil) or if the temperature is too high.[1]

  • Solution:

    • Add more solvent to lower the saturation temperature.[1]

    • Add slightly more HCl to force the equilibrium back to the solid salt form.[1]

    • Vigorous stirring during the cooling phase can sometimes induce crystallization from the oil.[1]

Symptom 3: Low Yield (<50%).[1]

Diagnosis: High solubility in the mother liquor.[1]

  • Root Cause: o-Phenetidine HCl is very soluble in water.[1]

  • Solution:

    • Salting Out: Add clean NaCl to the mother liquor to increase ionic strength and force the organic salt out.[1]

    • Solvent Change: Switch to an Ethanol/Ether precipitation.[1] Dissolve the crude salt in a minimum amount of warm ethanol, then add diethyl ether dropwise until turbidity appears. Cool to crystallize.

Symptom 4: Sticky or "wet" crystals that won't dry.[1]

Diagnosis: Hygroscopic nature / Residual water.[1]

  • Root Cause: The salt holds onto water tenaciously.[1]

  • Solution:

    • Do not skip the Ether wash .[1] Ether displaces the water/alcohol mix and evaporates rapidly.[1]

    • Dry in a vacuum oven at 40°C (gentle heat) with a desiccant trap.

Logic Tree for Purity Analysis

Use this logic flow to determine if your product is ready for downstream use.

PurityLogicSampleIsolated CrystalsVisualVisual InspectionSample->VisualColorColor?Visual->ColorWhiteWhite / Off-WhiteColor->WhitePinkPink / VioletColor->PinkTLCTLC Analysis(Mobile Phase: EtOAc/Hexane)White->TLCRepurifyACTION: Repurify(Add Na2S2O4)Pink->RepurifySpotsNumber of Spots?TLC->SpotsOneSpotSingle SpotSpots->OneSpotMultiSpotMultiple Spots(Isomers/Oxidation)Spots->MultiSpotMPMelting Point Check(Compare to CoA/Std)OneSpot->MPMultiSpot->RepurifyApproveACTION: Release BatchMP->Approve

Figure 2: Quality Control Logic Tree.

References & Authority

  • PubChem. this compound | C8H12ClNO.[1] National Library of Medicine.[1] Available at: [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for amine salt purification protocols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound, as it is toxic if swallowed or in contact with skin.

Technical Support Center: o-Phenetidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPH-PUR-001 Subject: Removal of colored impurities (Pink/Brown/Red) from o-Phenetidine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Understanding the "Pink" Problem

Welcome to the Technical Support Center. You are likely here because your this compound (CAS: 89808-01-5), which should be a white to off-white crystalline powder, has developed a pink, reddish-brown, or violet hue.

The Root Cause: This coloration is not a contamination from external dirt but a sign of oxidative degradation . Like many aniline derivatives, the o-phenetidine moiety is susceptible to air oxidation.

  • Mechanism: The amino group undergoes radical oxidation to form quinone imines and subsequently polymerizes into high-molecular-weight azo/azine dyes.

  • Impact: Even trace amounts (ppm level) of these conjugated systems can impart intense color, potentially interfering with downstream absorbance assays or synthesis purity.

Module 1: Diagnostic FAQ

Q1: My sample is light pink. Can I still use it without purification?

  • Answer: It depends on your application.

    • For Synthesis: If the subsequent step involves strong oxidation or if the product is dark-colored, you may proceed, but yield calculations will be slightly off.

    • For Analytical Standards/Biological Assays:No. The impurities are redox-active and can interfere with electrochemical detection or UV-Vis baselines. Purification is required.[1][2][3]

Q2: Is the colored impurity soluble in water?

  • Answer: Yes, but less so than the pure salt. The oxidized impurities often have larger hydrophobic aromatic structures (pi-systems), which makes them ideal targets for adsorption rather than simple filtration.

Q3: Why did it turn brown even in the bottle?

  • Answer: Light and moisture accelerate hydrolysis and oxidation. If the bottle was not tightly sealed, moisture converts a small fraction of the salt back to the free base, which oxidizes rapidly.

Module 2: The Core Solution (Recrystallization with Adsorption)

This is the standard protocol for restoring the material to >98% purity. It relies on the high affinity of activated carbon for planar aromatic impurities (the colored compounds).

Reagents Required
  • Solvent: Deionized Water (primary) or Ethanol/Water (95:5) if yield is poor in water.

  • Adsorbent: Activated Charcoal (Decolorizing Carbon) - Powdered, acid-washed.

  • Stabilizer (Optional but Recommended): Concentrated HCl (to maintain low pH).

Step-by-Step Protocol
  • Dissolution:

    • Dissolve the impure salt in the minimum amount of boiling water (approx. 3-5 mL per gram of solid).

    • Expert Tip: Add 2-3 drops of conc. HCl per 100 mL.[3] This suppresses the formation of the free amine, preventing further oxidation during heating.

  • Adsorption (The Critical Step):

    • Remove the heat source (stop boiling) to prevent boil-over.

    • Add Activated Carbon (1-3% by weight of the o-phenetidine HCl).

    • Resume gentle boiling for 5-10 minutes.

    • Why this works: The colored impurities are large, planar pi-systems that stick to the carbon surface via pi-pi stacking interactions, while the small, ionic o-phenetidine salt remains in solution.

  • Hot Filtration:

    • Filter the solution while hot through a pre-warmed Buchner funnel with a fine filter paper (or Celite pad).

    • Caution: If the solution cools during filtration, the product will crystallize in the funnel, trapping the carbon.

  • Crystallization:

    • Allow the clear, colorless filtrate to cool slowly to room temperature.

    • Then, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals.[3] Wash with a small amount of ice-cold ethanol or acetone (to remove residual water and dry faster).

    • Dry in a vacuum desiccator over

      
       or NaOH pellets.
      
Workflow Visualization

PurificationWorkflow Start Impure o-Phenetidine HCl (Pink/Brown Solid) Dissolve Dissolve in Boiling Water (+ Trace HCl) Start->Dissolve Carbon Add Activated Carbon (1-3% w/w) Dissolve->Carbon Remove Heat First Boil Reflux 5-10 mins Carbon->Boil Adsorption FilterHot Hot Filtration (Remove Carbon) Boil->FilterHot Must stay hot Cool Cool to 4°C (Crystallization) FilterHot->Cool Filtrate is Colorless Isolate Filter & Wash (Cold Ethanol) Cool->Isolate Final Pure White Crystals Isolate->Final

Figure 1: Standard purification workflow for removing oxidative impurities from amine salts.

Module 3: Advanced Troubleshooting

If the standard protocol fails, consult this logic matrix.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Color Filtrate is still Pink? Issue->Color Yield Yield Issue->Yield CheckCarbon Check Carbon Type: Is it acid-washed? Color->CheckCarbon Repeat Repeat with fresh Carbon Increase to 5% w/w CheckCarbon->Repeat Yes Nuclear Nuclear Repeat->Nuclear Still Fails SolventVol Too much solvent used? Yield->SolventVol Reduce Evaporate 30% volume before cooling SolventVol->Reduce Yes SaltingOut Add conc. HCl (Common Ion Effect) SolventVol->SaltingOut No

Figure 2: Decision matrix for common purification failures.

The "Nuclear Option" (Acid-Base Regeneration)

If recrystallization fails to remove deep discoloration, the salt has likely degraded significantly.[3] You must purify the free base.

  • Dissolve salt in water.

  • Basify with NaOH until oily drops separate (the free amine).

  • Extract into ether/DCM.

  • Vacuum Distill the oil (protect from light).

  • Dissolve the clear distillate in ether and bubble dry HCl gas (or add conc. HCl) to precipitate the pure salt.

Module 4: Data & Specifications

Solubility Profile

Understanding solubility is key to minimizing yield loss.

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
Water ModerateHighExcellent (Primary choice)
Ethanol HighVery HighGood (Risk of low yield if not cooled enough)
Ether InsolubleInsolublePoor (Used for washing only)
Dilute HCl HighHighGood for preventing oxidation, bad for yield (no crystallization)
Storage Recommendations
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Desiccant: Store with silica gel packets to prevent hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7203, o-Phenetidine. Retrieved from [Link]

  • Organic Syntheses. (1936). Purification of o-Phenylenediamine Dihydrochloride (Analogous amine salt purification protocol). Org. Synth. 1936, 16, 18. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: o-Phenetidine Hydrochloride Troubleshooting Guide

[1][2]

Introduction: The "Protonation Switch"

o-Phenetidine Hydrochloride (CAS: 89808-01-5) is the hydrochloride salt of 2-ethoxyaniline.[1][2][3] While the salt form offers improved stability over the free base (which rapidly oxidizes to a dark oil), it introduces a critical variable into your workflow: Protonation State .[2]

The most common failure mode we observe in user reports is treating the HCl salt as a direct substitute for the free base without adjusting for stoichiometry or pH. The ammonium group (

non-nucleophilic122

This guide addresses the three most frequent support tickets: oxidative degradation ("The Black Goo"), reactivity failure ("No Yield"), and isolation difficulties ("Emulsions").[2]

Part 1: Stability & Storage (The "Black Goo" Issue)

Q: My white crystalline powder has turned purple/brown. Is it still usable?

A: Likely no. o-Phenetidine derivatives are notoriously sensitive to oxidative polymerization.[1][2] The color change indicates the formation of quinone imines and azo-polymers.[1]

  • The Mechanism: Even in salt form, trace moisture can hydrolyze the salt, releasing the free base.[2] Atmospheric oxygen then attacks the electron-rich aromatic ring (activated by the ethoxy group), leading to a radical cascade.[1][2]

  • The Fix (Purification Protocol): If the material is slightly off-white, you can rescue it.[1][2] If it is dark brown/black, discard it as hazardous waste.[1][2]

Protocol: Rescue Recrystallization

Standard yield: 70-80% recovery[1][2]

  • Dissolve: Dissolve the impure salt in minimum boiling ethanol (approx. 10 mL/g).

  • Adsorb: Add Activated Charcoal (5-10 wt%) to the hot solution. Stir for 10-15 minutes. Note: Do not add charcoal to a boiling solution; it may boil over.[1] Remove from heat, add, then reheat.

  • Filter: Perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and oxidative tars.[1]

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Precipitate: If crystallization is poor, add diethyl ether dropwise until turbidity persists.

  • Dry: Filter the white crystals and dry under vacuum over

    
    .
    
Visualizing the Degradation Pathway

OxidationPathwaySalto-Phenetidine HCl(Stable, White)FreeBaseFree Amine(Trace Hydrolysis)Salt->FreeBaseMoisture/AirRadicalRadical Cation(Reactive Intermediate)FreeBase->RadicalOxidation (O2)PolymerPolymeric Tars(Dark Brown/Purple)Radical->PolymerPolymerization

Figure 1: The oxidative degradation pathway.[1][2] Moisture acts as the catalyst that exposes the free amine to oxidation.[2]

Part 2: Reactivity & Synthesis (The "No Yield" Issue)

Q: I am trying to acylate o-phenetidine HCl with an acid chloride, but I get <10% yield. Why?

A: You likely failed to neutralize the HCl salt.[1] The hydrochloride salt contains the nitrogen as an ammonium cation (

12

The Solution: You must use an Auxiliary Base .[1]

  • Method A (Biphasic/Schotten-Baumann): Dissolve the salt in water.[1] Add an organic solvent (DCM or EtOAc) containing your electrophile.[1][2] Add 2.2 equivalents of NaOH or

    
     to the aqueous layer.[1]
    
  • Method B (Organic Phase): Suspend the salt in DCM.[1] Add 2.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1][2] The solution will clear as the free base is liberated and the amine-HCl salt precipitates.[1]

Q: How do I perform a Diazotization (Azo Coupling) with the HCl salt?

A: This is the one case where the HCl salt is advantageous. However, temperature control is critical to prevent phenol formation (decomposition).[1][2]

Protocol: Diazotization of o-Phenetidine HCl

  • Suspend: Place 10 mmol o-phenetidine HCl in 15 mL of 2.5 M HCl.

  • Cool: Chill the suspension to -5°C to 0°C (ice/salt bath). Internal temperature monitoring is mandatory.[1][2]

  • Diazotize: Add

    
     solution (1.1 eq in min. water) dropwise.
    
    • Critical Check: The solution should become clear and turn pale yellow.[1] If it turns dark or evolves gas (

      
      ), you are too hot.[1][2]
      
  • Coupling: Pour this diazonium solution into your coupling partner (e.g., naphthol) solution.[1][2]

    • Note: The coupling partner solution must be Alkaline (pH 9-10) to facilitate the reaction.[1][2]

Decision Logic: Reaction Setup

ReactionLogicStartStart: o-Phenetidine HClGoalWhat is your reaction type?Start->GoalAcylationAcylation / Alkylation(Needs Nucleophile)Goal->AcylationNucleophilic AttackDiazoDiazotization(Needs Acid)Goal->DiazoElectrophilic Sub.Action1MUST Add Base(TEA, NaOH, Pyridine)Acylation->Action1Action2Maintain Acidic pHKeep Temp < 0°CDiazo->Action2Result1Free Amine (Reactive)Action1->Result1Result2Diazonium SaltAction2->Result2

Figure 2: Decision matrix for reaction conditions based on the desired chemical pathway.

Part 3: Physical Data & Solubility Table

Users often struggle with solvent selection because the solubility profile flips completely depending on pH.[1]

Solvento-Phenetidine HCl (Salt)o-Phenetidine Free Base Application Note
Water Soluble (~50 mg/mL)Insoluble (<1 mg/mL)Use water for diazotization.[1][2]
Ethanol Soluble (Hot)SolubleBest for recrystallization.[1][2]
DCM/Chloroform InsolubleSoluble Use for extraction after basifying.[1][2]
Ether/Hexane InsolubleSolubleUse to precipitate the salt.[2]
DMSO SolubleSolubleGood for NMR; difficult to remove.[1][2]

Part 4: Safety & Toxicology (E-E-A-T)

Hazard: o-Phenetidine is a potent methemoglobin former.[1][2] Symptoms: Cyanosis (blue skin/lips), headache, dizziness, chocolate-brown blood.[1][2]

  • Handling: Always handle the HCl salt in a fume hood. The salt is a fine powder and can generate dust.[1] Inhalation of the dust is as dangerous as skin contact with the liquid.

  • Decontamination: Do not use bleach (hypochlorite) to clean spills; it can form more toxic chloroamines.[1][2] Use a surfactant/water mix followed by an ethanol wipe.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7203, o-Phenetidine.[1][2] Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for diazotization protocols).

  • St. Olaf College. Synthesis of Phenacetin: Acylation Protocols. Retrieved from [Link] (General reference for amine acylation logic).[1][2]

Technical Support Center: Stability of o-Phenetidine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile[1][2]

o-Phenetidine Hydrochloride (2-ethoxyaniline hydrochloride) is a critical intermediate in pharmaceutical and dye synthesis. While the hydrochloride salt offers improved water solubility compared to the free base, it remains highly susceptible to oxidative degradation and pH-dependent precipitation .

Core Stability Metrics
ParameterStatusTechnical Insight
Oxidation Sensitivity High The electron-rich amino group facilitates rapid auto-oxidation, leading to colored impurities (pink/brown) via radical coupling mechanisms [1].
Light Sensitivity High Photolytic degradation accelerates oxidation. Solutions must be protected from UV/VIS light [2].
Hydrolysis Risk Low The ether linkage is chemically robust under standard aqueous conditions. "Hydrolysis" concerns usually refer to the salt dissociation, not bond cleavage.
pH Stability Window pH 2.0 – 4.5 Stable as the protonated salt (

). Above pH 5.0, the equilibrium shifts to the free base, increasing oxidation risk and precipitation [3].

Degradation Mechanism & Signaling Pathways

Understanding why your solution degrades is the first step to prevention. The primary pathway is not hydrolysis of the ethoxy group, but the oxidative coupling of the amine .

Pathway Visualization

The following diagram illustrates the transition from the stable salt form to the colored degradation products (azo compounds and quinone imines).

DegradationPathway cluster_conditions Critical Control Points Salt o-Phenetidine HCl (Stable, Colorless) FreeBase o-Phenetidine Free Base (Reactive, Oil) Salt->FreeBase pH > 5.0 (Deprotonation) Radical Radical Cation (Intermediate) FreeBase->Radical O2 + Light (Auto-oxidation) Dimer Azo/Phenazine Dimers (Pink/Brown Precipitate) Radical->Dimer Coupling

Figure 1: Mechanistic pathway of o-Phenetidine degradation showing the critical role of pH in initiating the oxidation cascade.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution

Objective: Prepare a 10 mM aqueous solution with >99% integrity for 24-hour usage.

Reagents:

  • o-Phenetidine HCl (High Purity >98%)[1][2]

  • Water (Milli-Q, 18.2 MΩ)

  • Argon or Nitrogen gas

  • 0.1 M HCl (optional, for pH adjustment)

Workflow:

  • Solvent Degassing (Critical): Sparge the Milli-Q water with Argon/Nitrogen for at least 15 minutes before adding the solid. Dissolved oxygen is the primary enemy [4].

  • Weighing: Weigh the salt rapidly. Avoid using iron/steel spatulas if possible (trace metals catalyze oxidation); use plastic or glass.

  • Dissolution: Add the solid to the degassed water.

    • Checkpoint: The pH should naturally be acidic (~pH 3-4). If the pH is >5, adjust immediately with a drop of 0.1 M HCl.

  • Storage: Store in an amber glass vial with a headspace purged with inert gas. Keep at +4°C.

Protocol B: Analytical Monitoring (HPLC)

To verify the stability of your solution, use the following Reverse Phase HPLC method [5].

  • Column: C18 (e.g., TSKgel ODS-100V or Primesep 100), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or H2SO4) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (aromatic ring) or 200 nm.

  • Retention: o-Phenetidine typically elutes early; oxidation dimers elute later due to increased hydrophobicity.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on field inquiries.

Q1: My solution turned pink/brown within hours. Is it still usable?

Diagnosis: Oxidation. The color comes from the formation of azo-dimers or quinone-type impurities. Even trace amounts (<1%) can cause visible coloration. Action:

  • For quantitative analysis: Discard. The concentration of the active amine has decreased, and the oxidation products may interfere with absorbance readings or biological assays.

  • Prevention: Ensure you are using degassed water and that the container is light-protected.

Q2: I see a white turbidity/precipitate when I add the stock to my cell culture media (pH 7.4).

Diagnosis: Solubility Limit / Free Base Precipitation. Explanation: o-Phenetidine HCl is soluble. However, at pH 7.4, the amine deprotonates to form the free base (o-phenetidine), which is an oil with low water solubility (~20 g/L) [6]. Action:

  • Lower the working concentration.

  • Pre-dissolve the stock in a small amount of DMSO (if compatible with cells) before adding to the media to improve dispersion, though precipitation may still occur if the final concentration exceeds the solubility limit of the free base.

Q3: Can I autoclave the solution?

Answer: No. Reasoning: The combination of heat and moisture will accelerate auto-oxidation and potentially promote thermal decomposition. Alternative: Use sterile filtration (0.22 µm PES or PVDF membrane) into a sterile, amber container.

Q4: How long can I store the solid powder?

Answer: If stored at +4°C (or -20°C for long term), under Argon, and in the dark, the solid is stable for 1-2 years. If the powder turns dark brown, it has oxidized in the solid state and should be recrystallized or discarded.

Decision Tree for Troubleshooting

Use this flowchart to diagnose stability issues in real-time.

Troubleshooting Start Observed Issue ColorChange Solution turned Pink/Brown Start->ColorChange Precipitate Precipitate/Turbidity Formed Start->Precipitate CheckStorage Check Storage (Light/Air) ColorChange->CheckStorage CheckpH Check pH Precipitate->CheckpH Oxidation Cause: Oxidation Action: Discard & Degas CheckpH->Oxidation pH < 5.0 (Rare) Solubility Cause: Free Base ppt Action: Lower pH or Conc. CheckpH->Solubility pH > 5.0 CheckStorage->Oxidation Exposed to Air/Light

Figure 2: Diagnostic flowchart for identifying root causes of o-Phenetidine instability.

References

  • National Toxicology Program (NTP). (1992).[5] o-Phenetidine: Chemical Properties and Stability. National Institutes of Health.[5] Link

  • ChemicalBook. (2025).[6] Safety Data Sheet: this compound. Link

  • PubChem. Compound Summary: this compound (CID 12526745). National Library of Medicine. Link

  • Bisht, A., & Negi, D. (2024).[7] Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. IIP Series, Vol 3. Link

  • SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Link

  • Wikipedia. p-Phenetidine (Isomer Comparison). Link[8]

Sources

Technical Support Center: o-Phenetidine Hydrochloride Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phenetidine Hydrochloride (CAS 89808-01-5) is a critical intermediate in pharmaceutical synthesis.[1][2] While the hydrochloride salt form offers improved stability over the free base (o-Phenetidine), it remains susceptible to oxidative degradation and hydrolysis when exposed to light, atmospheric oxygen, and moisture.[1]

This guide addresses the specific stability challenges of this compound. It moves beyond generic "store in a cool place" advice to provide a mechanistic understanding of degradation and actionable, self-validating protocols for preservation.[1]

Part 1: Storage Fundamentals (The "Why" and "How")

Q: Why does o-Phenetidine HCl discolor even when stored in a closed bottle?

A: Discoloration is the primary indicator of autoxidation.[1] Even within a closed bottle, the headspace contains sufficient oxygen and moisture to initiate degradation if the seal is imperfect or if the container was packed under ambient air.[1]

  • Mechanism: The amino group (-NH₂) is the oxidation site.[1] In the presence of oxygen and light, it undergoes radical formation, leading to the generation of quinone-imines and azo compounds.[1] These impurities are highly conjugated, resulting in color shifts from white (pure)

    
    pink/violet  (early oxidation) 
    
    
    
    brown/black (advanced degradation).[1]
  • The Salt Factor: While the HCl salt protonates the amine (reducing its nucleophilicity and reactivity), moisture can cause partial hydrolysis or deprotonation in localized micro-environments, re-exposing the free amine to oxidation.[1]

Q: What are the absolute non-negotiable storage parameters?

A: To maintain purity >98% over long durations (6+ months), you must control three variables:

VariableRequirementScientific Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.[1]
Temperature < 15°C (Refrigerated) Reduces the kinetic rate of autoxidation reactions.[1]
Light Amber/Opaque Glass UV-Vis radiation catalyzes the homolytic cleavage of N-H bonds, initiating radical oxidation chains.[1]
Humidity Desiccator (<30% RH) The salt is hygroscopic.[1] Moisture facilitates hydrolysis and increases molecular mobility, accelerating degradation.[1]
Q: Can I store it in a plastic container?

A: No. Polyethylene and polypropylene are permeable to oxygen and moisture over time.[1] Always use amber borosilicate glass with a Teflon-lined screw cap.[1] For long-term storage, wrap the cap junction with Parafilm® or electrical tape to create a secondary gas barrier.[1]

Part 2: Troubleshooting Oxidation (Detection & Mitigation)

Q: My sample has turned a faint pink. Is it still usable?

A: Proceed with caution.

  • Diagnosis: Faint pink indicates trace oxidation (typically <0.5% impurity).[1]

  • Action:

    • For Crude Synthesis: Likely acceptable if the downstream product will be purified.[1]

    • For Analytical Standards/GMP: Discard or Recrystallize. Even trace oxidation products can act as radical initiators, accelerating further decomposition during the reaction.[1]

Q: How do I visually grade the quality of my inventory?

Use this visual degradation scale to make quick decisions:

  • Grade A (White Crystalline Powder): Purity >98%. Safe for all uses.[1]

  • Grade B (Off-white / Pale Yellow): Purity ~97%.[1] Acceptable for general synthesis; check LC-MS if unsure.[1]

  • Grade C (Pink / Violet): Significant surface oxidation.[1] Purification required.

  • Grade D (Brown / Clumped): Advanced oxidation and moisture absorption.[1] Discard.

Part 3: Handling & Usage Protocols

Q: How should I weigh out the compound to minimize exposure?

A: The "Open-Air" weighing method is the most common failure point.[1] Use the "Inert Aliquot" method:

  • Preparation: Do not open the stock bottle in the open lab. Move the bottle and your receiving vial into a glove box or a glove bag purged with Nitrogen.[1]

  • Dispensing: Weigh the required amount inside the inert environment.[1]

  • Resealing: Immediately purge the headspace of the stock bottle with a gentle stream of Argon before recapping.[1]

  • Transfer: Only remove the sealed vessels from the inert environment.

Q: Is there a specific protocol for recovering oxidized material?

A: Yes. If you have Grade C material (Pink/Violet), you can recover it via Recrystallization .[1]

Protocol: Ethanol/Ether Rescue

  • Dissolve: Dissolve the impure solid in the minimum amount of warm absolute ethanol (approx. 50-60°C). Note: Do not boil excessively.

  • Filter: If there are dark insoluble particles, filter the hot solution rapidly through a glass frit.

  • Precipitate: Remove from heat.[1][3] Slowly add cold diethyl ether (or MTBE) until the solution becomes slightly turbid.

  • Crystallize: Place the flask in a freezer (-20°C) for 12-24 hours. The pure HCl salt will crystallize out as white needles; the colored oxidation impurities typically remain in the mother liquor.[1]

  • Wash: Filter the crystals and wash with cold ether. Dry under vacuum.[1]

Part 4: Visualizing the Storage Workflow

The following decision tree illustrates the logic for assessing and storing this compound to ensure maximum shelf life.

StorageWorkflow Start New/Existing Batch o-Phenetidine HCl CheckColor Visual Inspection: Check Color Start->CheckColor White White/Crystalline CheckColor->White Pass Pink Pink/Violet CheckColor->Pink Minor Oxidation Brown Brown/Sticky CheckColor->Brown Severe Degradation StoragePrep Prepare for Storage: 1. Amber Glass Vial 2. Argon Purge Headspace White->StoragePrep Purify Recrystallize (EtOH/Ether) Pink->Purify Discard Discard as Hazardous Waste Brown->Discard Purify->CheckColor Re-evaluate Environment Storage Environment: Temp: <15°C Humidity: Desiccator StoragePrep->Environment

Figure 1: Decision logic for assessing quality and determining the correct storage or remediation pathway for o-Phenetidine HCl.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: o-Phenetidine.[1][4][5] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

Technical Support Center: o-Phenetidine Hydrochloride Diazotization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPH-DIAZO-OPT-01 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The diazotization of o-Phenetidine Hydrochloride (2-ethoxyaniline HCl) is a foundational step in synthesizing azo dyes and pharmaceutical intermediates. While the ethoxy group (


) activates the aromatic ring, making the amine highly reactive, its ortho-position introduces steric and electronic nuances that distinguish it from simple aniline diazotization.

This guide addresses the three most common failure modes: incomplete conversion (tar formation) , thermal decomposition , and solubility-induced stalling .

Module 1: Critical Process Parameters (CPP) & Preparation

User Query: "My starting material forms a thick paste that doesn't stir well. Do I need to dissolve it completely before adding nitrite?"

Technical Insight: this compound has limited solubility in cold acidic water. However, complete dissolution is not required for successful diazotization, provided you create a reactive micro-crystalline slurry . The reaction occurs at the solid-liquid interface; large clumps prevent the nitrous acid from penetrating, leading to unreacted amine trapped inside.

Protocol: The "Fine Slurry" Technique
  • Acid Stoichiometry: You must use 2.5 to 3.0 equivalents of mineral acid (HCl) relative to the amine.

    • Why? One equivalent forms the salt. The excess is required to generate Nitrous Acid (

      
      ) from Sodium Nitrite (
      
      
      
      ) and to maintain a pH < 2. If pH rises, the diazonium salt couples with unreacted amine to form diazoamino compounds (triazenes) , resulting in a yellow/brown tar [1].
  • Physical State:

    • Dissolve o-Phenetidine HCl in hot water (if necessary) with the calculated acid.

    • Cool rapidly to 0–5°C with vigorous stirring (overhead stirrer recommended).

    • Result: This precipitates the salt as fine, high-surface-area crystals.

Troubleshooting Table: Solubility & Acid

SymptomProbable CauseCorrective Action
Thick, immovable paste Insufficient solvent volume or slow stirring during cooling.Increase water volume. Use a high-torque overhead stirrer.
Yellow/Brown Sludge Triazene Formation due to low acidity (pH > 3).Add conc. HCl immediately. Ensure pH < 2 before nitrite addition.
Dark Oil Separation Free amine separating out.Insufficient acid to keep amine protonated.[1] Add acid.[1][2][3][4][5][6]
Module 2: Reaction Control & Stability

User Query: "The reaction mixture is foaming, and the yield is lower than expected."

Technical Insight: The ethoxy group is electron-donating, stabilizing the diazonium cation via resonance. However, this stability is relative. Above 5-10°C, the diazonium salt undergoes nucleophilic attack by water (hydrolysis), releasing nitrogen gas (


) and forming 2-ethoxyphenol  (guethol). This is the "foaming" you observe [2].
Visualizing the Pathway

The following diagram illustrates the competing pathways between successful diazotization and the two primary failure modes: Hydrolysis (Temperature failure) and Coupling (Acidity failure).

DiazotizationPathways Start o-Phenetidine HCl (Substrate) HNO2 + NaNO2 / HCl (Nitrosation) Start->HNO2 Triazene Diazoamino Compound (Yellow Tar) Start->Triazene  Unreacted Amine   Diazo 2-Ethoxybenzenediazonium Chloride (Target) HNO2->Diazo  0-5°C, pH < 2   Phenol 2-Ethoxyphenol (Byproduct) Diazo->Phenol  Temp > 10°C   (Hydrolysis) Diazo->Triazene  pH > 3   (Coupling with Amine) Gas N2 Gas Evolution (Foaming) Diazo->Gas  Decomposition  

Figure 1: Reaction pathways showing the critical dependence on Temperature and pH to avoid Phenol and Triazene formation.

Protocol: Controlled Addition
  • Temperature: Maintain internal temperature at 0–5°C . Use an ice-salt bath (

    
    /Ice) if the exotherm is sharp.
    
  • Nitrite Addition: Add

    
     solution sub-surface  (via dropping funnel with tip submerged) to prevent loss of nitrous acid as gas (
    
    
    
    fumes).
  • Rate: Addition should be slow enough that the temperature never exceeds 5°C.

Module 3: End-Point Determination (The "Starch-Iodide" System)

User Query: "How do I know when the reaction is actually finished? I don't want to add excess nitrite."

Technical Insight: A slight excess of nitrous acid is necessary to drive the equilibrium to completion, but a large excess is detrimental to subsequent coupling steps (it oxidizes coupling agents). The Starch-Iodide paper is your primary sensor.

  • Mechanism:

    
    . The liberated Iodine (
    
    
    
    ) complexes with starch to form a blue-black helix [3].
The "Spot Test" Protocol
  • Wait: Stop nitrite addition and stir for 5 minutes.

  • Spot: Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

  • Interpret:

    • Instant Blue/Black: Excess Nitrous Acid present.[5][6] Reaction Complete.

    • Slow Blue (30s+): Oxidation by air, not Nitrous Acid. Add more Nitrite.

    • No Color: Insufficient Nitrite. Add more.

  • Destruction of Excess: Once confirmed, destroy the excess nitrous acid by adding Sulfamic Acid or Urea until the starch-iodide test is negative. This prevents side reactions in the next step.[4]

Module 4: Workflow Visualization

The following flowchart outlines the optimized operational sequence for o-Phenetidine diazotization.

Workflow Step1 1. Acidification Dissolve o-Phenetidine in 2.5eq HCl Step2 2. Precipitation Cool to 0°C to form reactive slurry Step1->Step2 Step3 3. Diazotization Add NaNO2 dropwise (Keep T < 5°C) Step2->Step3 Step4 4. Monitoring Starch-Iodide Test (Must be instant blue) Step3->Step4 Step4->Step3 Negative Test Step5 5. Scavenging Add Sulfamic Acid to remove excess HNO2 Step4->Step5 Positive Test

Figure 2: Step-by-step workflow for ensuring high-purity diazonium salt generation.

References
  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.
  • BenchChem. (2025).[1] Troubleshooting Guide for Diazotization Reactions. Link (General troubleshooting for aromatic amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. Diazotization of o-Tolidine (Analogous procedure illustrating the slurry method). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Sodium Nitrite before handling. Diazonium salts can be explosive if allowed to dry.

Sources

Technical Support Center: Acylation of o-Phenetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACYL-OPH-HCl-001
Status: Active Troubleshooting[1]

Executive Summary

You are likely encountering issues synthesizing N-(2-ethoxyphenyl)acetamide (or related amides) from o-phenetidine hydrochloride .

Unlike free amines, the hydrochloride salt (


) is chemically dormant toward acylation until "unlocked."[1] The most common failure modes in this workflow are complete lack of reactivity  (due to pH mismanagement) or over-acylation  (forming diacetyl impurities) when forcing conditions are applied to compensate for the initial lack of reaction.

This guide breaks down the competing kinetic pathways and provides validated protocols to suppress side reactions.

Module 1: The Reactivity Threshold (Why nothing is happening)

The Core Problem: Nucleophilicity vs. Protonation

Anhydrides (e.g., acetic anhydride) react via nucleophilic attack by the amine nitrogen.[2][3] However, your starting material is a hydrochloride salt.[1] The nitrogen lone pair is occupied by a proton (


), rendering it non-nucleophilic.

Symptoms:

  • Recovery of unreacted starting material.[1]

  • Anhydride hydrolyzing to acid (smell of acetic acid increases) without product precipitation.

The Fix: In-Situ Neutralization

You must introduce a base to deprotonate the ammonium salt. However, strong bases (NaOH) can hydrolyze the anhydride before it reacts with the amine.

Recommended Protocol (The Sodium Acetate Method):

  • Dissolve: o-Phenetidine HCl in water (or aqueous acetic acid).

  • Add Anhydride: Add the anhydride before the base.

  • Trigger: Immediately add a solution of Sodium Acetate (

    
    ).[1][4]
    
    • Why: NaOAc buffers the solution. It is basic enough to free the amine (

      
      ) but not nucleophilic enough to destroy the anhydride rapidly.
      
  • Result: The free amine reacts faster with the anhydride than the anhydride reacts with water (kinetic control).

Module 2: Side Reaction Profiling

If the reaction proceeds but yields are low or purity is poor, you are likely encountering one of three specific side pathways.

N,N-Diacylation (The "Over-Reaction")
  • Mechanism: The mono-amide product still possesses a proton on the nitrogen (

    
    ).[1] Under forcing conditions (high heat, excess anhydride, or strong catalysts like DMAP), a second acyl group is added.[1]
    
  • Risk Factor: High in ortho-substituted systems where steric clash might encourage the user to "cook" the reaction longer.

  • Identification: A byproduct peak in HPLC with a mass +42 Da (if acetyl) higher than the target.

Oxidative Oligomerization (The "Red Tar")
  • Mechanism: o-Phenetidine is highly electron-rich and prone to oxidation by air.[1] If the acylation is slow, the free amine oxidizes to form quinoid-type colored impurities (red/brown/black tars) before it can be acylated.

  • Prevention: Perform the free-basing step under an inert atmosphere (

    
    ) or ensure the anhydride is present before the base is added to minimize the lifetime of the free amine.
    
Competitive Hydrolysis
  • Mechanism: Water attacks the anhydride to form carboxylic acid.[5]

  • Impact: Consumes reagent, requiring large excesses of anhydride, which in turn increases the risk of diacylation (Pathway 1).

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and side reactions.

ReactionPathways Salt o-Phenetidine HCl (Non-Nucleophilic) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase Base (NaOAc/NaOH) Target Mono-Amide (Target Product) FreeBase->Target + Anhydride (Fast) Oxidation Quinoid Tars (Oxidation) FreeBase->Oxidation + O2 (Air) (Slow) DiAmide N,N-Diacyl Impurity (Over-Reaction) Target->DiAmide + Excess Anhydride + Heat/Catalyst Anhydride Anhydride Acid Carboxylic Acid (Waste) Anhydride->Acid + H2O (Competitive)

Caption: Kinetic competition map. The green path is the target. Red paths represent reagent waste or impurity formation.[1]

Troubleshooting Matrix

Use this table to diagnose your specific experimental issue.

SymptomProbable CauseCorrective Action
No precipitate / No Reaction Amine is still protonated (Salt form).[1]Add Sodium Acetate (3-4 eq) dissolved in minimum water.[1] Check pH > 5.
Dark Red/Brown Color Oxidation of free amine.[1]Degas solvents.[1] Add anhydride before adding base. Work faster.
Product mp is too low Presence of N,N-diacyl impurity.[1]Reduce reaction temperature.[1] Avoid DMAP. Use stoichiometric anhydride (1.1 eq).
Violent Exotherm Uncontrolled anhydride hydrolysis.Cool reaction to 0°C before adding base. Add base slowly.
Oily Product (won't crystallize) Impurities preventing lattice formation.[1]Recrystallize from Ethanol/Water (95:5). Scratch glass to induce nucleation.[1]

FAQ: Expert Insights

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes, if working in organic solvents (DCM, THF).[1] Pyridine acts as both a solvent and an acid scavenger.[1] However, pyridine can catalyze the formation of the N,N-diacyl impurity if the reaction is heated. For strictly mono-acylation, the aqueous Sodium Acetate method is often more selective because the product precipitates out, preventing further reaction.

Q: Why does the reaction mixture turn black? A: o-Phenetidine is an electron-rich aniline.[1] Upon exposure to air in its free-base form, it undergoes radical oxidation.[1] The "black" color is a complex mixture of azo-compounds and polymers (similar to aniline black). Critical Tip: If your solution is black, purification will be difficult.[1] Prevent this by ensuring the anhydride is already present when you liberate the amine.

Q: Does the ortho-ethoxy group affect reactivity? A: Yes. The ethoxy group at the ortho position provides some steric hindrance compared to p-phenetidine. This means the reaction might be slightly slower, tempting you to heat it. Resist the urge to boil the reaction, as this primarily accelerates the side reactions (diacetylation and hydrolysis) rather than the desired substitution.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for acetylation of amine salts).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[6] Oxford University Press.[1] (Mechanism of Nucleophilic Acyl Substitution).[1][2]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[1] (Kinetics of amine acylation vs hydrolysis).

  • PubChem. (n.d.). o-Phenetidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

comparative study of o-Phenetidine, m-Phenetidine, and p-Phenetidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the three phenetidine isomers (ethoxyanilines). While they share a molecular formula (


), their structural differences dictate distinct reactivity profiles and toxicological risks.
  • Reactivity: p-Phenetidine exhibits the highest nucleophilicity, making it the preferred precursor for amide synthesis (e.g., Phenacetin). o-Phenetidine is kinetically hindered, while m-Phenetidine is thermodynamically deactivated.

  • Toxicity: p-Phenetidine is the primary driver of analgesic nephropathy via N-hydroxylation. o-Phenetidine carries significant genotoxic and carcinogenic risks common to ortho-substituted anilines.

Structural & Electronic Basis of Reactivity

The reactivity of phenetidines is governed by the interplay between the amino group (-


) and the ethoxy group (-

). Both are activating groups, but their relative positions create distinct electronic environments.
Electronic Effects Hierarchy
IsomerElectronic EnvironmentNet Effect on Amine
p-Phenetidine Resonance (+M): Strong donation into the ring, stabilizing the N-cation intermediate.Induction (-I): Negligible distance-dependent withdrawal.Highly Activated (Most Basic/Nucleophilic)
o-Phenetidine Resonance (+M): Present but compromised by sterics.Steric Inhibition: Ethoxy group physically blocks approach to amine.Induction (-I): Strong proximity effect.Kinetically Hindered (Moderate Basicity)
m-Phenetidine Resonance (+M): No direct conjugation to the amine carbon.Induction (-I): Strong electron withdrawal destabilizes the ammonium ion.Deactivated (Least Basic/Nucleophilic)
pKa Comparison (Conjugate Acid)
  • p-Phenetidine: ~5.3 (Resonance stabilized)

  • o-Phenetidine: ~4.5 (Steric/Inductive interference)

  • m-Phenetidine: ~4.2 (Inductive destabilization)

Visualizing Electronic Logic

ElectronicEffects cluster_0 p-Phenetidine cluster_1 m-Phenetidine cluster_2 o-Phenetidine P_Node Para Isomer (Direct Resonance) P_Effect High Electron Density at Nitrogen P_Node->P_Effect +M >> -I M_Node Meta Isomer (Inductive Withdrawal) M_Effect Reduced Basicity (No Resonance Help) M_Node->M_Effect -I dominates O_Node Ortho Isomer (Steric Block) O_Effect Kinetic Barrier to Attack O_Node->O_Effect Steric Clash

Figure 1: Mechanistic drivers of phenetidine reactivity. The para position allows maximal electron donation, while meta and ortho positions suffer from electronic withdrawal and steric hindrance, respectively.

Nucleophilic Reactivity: Acetylation Case Study

The synthesis of Phenacetin (historically significant analgesic) relies on the acetylation of p-phenetidine. This reaction serves as the primary benchmark for comparing nucleophilicity.

Reaction Mechanism

The amine nitrogen attacks the carbonyl carbon of acetic anhydride.



Comparative Performance Data
Parameterp-Phenetidinem-Phenetidineo-Phenetidine
Reaction Rate Fast (< 10 min)Slow (> 30 min)Moderate/Slow
Yield (Standard) 85-95%60-70%50-65%
Side Reactions MinimalDiacetylation (trace)N/A
Solubility (HCl) HighModerateModerate
Experimental Protocol: Synthesis of Phenacetin

Note: While Phenacetin is withdrawn from clinical use, this protocol is the industry standard for demonstrating phenetidine reactivity.

Reagents:

  • p-Phenetidine (1.4 mL)

  • Acetic Anhydride (1.5 mL)

  • Sodium Acetate (Buffer)

  • HCl (conc.)

Workflow:

  • Solubilization: Dissolve 1.4 mL p-phenetidine in 25 mL water + 1 mL conc. HCl. (Forms the soluble hydrochloride salt).

  • Purification (Optional): Add activated charcoal, heat, and filter to remove oxidation products (red/brown tars).

  • Acetylation: Warm the filtrate. Add 1.5 mL acetic anhydride.

  • Buffering: Immediately add sodium acetate solution. Critical Step: This liberates the free amine from the salt, allowing the nucleophilic attack to occur instantly.

  • Crystallization: Cool in an ice bath. Phenacetin precipitates as white crystals.

  • Validation: Recrystallize from ethanol. MP: 134–136°C.

SynthesisWorkflow Start p-Phenetidine (Dark liquid) Acid Add HCl + Water Start->Acid Salt Phenetidinium HCl (Soluble Salt) Acid->Salt Charcoal Decolorize w/ Carbon & Filter Salt->Charcoal Ac2O Add Acetic Anhydride Charcoal->Ac2O Buffer Add NaOAc (Buffer) (Liberates Free Amine) Ac2O->Buffer In situ generation React Nucleophilic Attack (Exothermic) Buffer->React Product Crude Phenacetin (Precipitate) React->Product

Figure 2: Step-by-step synthesis workflow for Phenacetin. The buffering step is critical for kinetic control.

Toxicology & Metabolic Stability

The structural isomers undergo different metabolic fates, directly influencing their toxicity profiles.

The "Lethal Synthesis" of p-Phenetidine

p-Phenetidine is the toxic metabolite responsible for Analgesic Nephropathy (kidney papillary necrosis).

  • Mechanism: The liver metabolizes phenacetin into p-phenetidine. This is further N-hydroxylated to N-hydroxyphenetidine .

  • Outcome: This metabolite causes oxidative stress, methemoglobinemia (chocolate blood), and direct nephrotoxicity.

Ortho-Phenetidine Risks

While less associated with specific kidney necrosis than the para-isomer, o-phenetidine shares the carcinogenic profile of o-toluidine and o-anisidine.

  • Risk: Bladder cancer and genotoxicity due to the formation of reactive nitrenium ions that intercalate DNA.

Metabolic Pathway Diagram

ToxicityPathway Phenacetin Phenacetin (Parent Drug) Deacetyl Deacetylation (Liver) Phenacetin->Deacetyl pPhen p-Phenetidine (Primary Metabolite) Deacetyl->pPhen NHydroxy N-Hydroxylation (CYP450) pPhen->NHydroxy ToxicMet N-Hydroxyphenetidine (TOXIC AGENT) NHydroxy->ToxicMet Damage Outcomes: 1. Methemoglobinemia 2. Kidney Necrosis 3. Hemolysis ToxicMet->Damage Oxidative Stress

Figure 3: The metabolic activation pathway of Phenacetin/p-Phenetidine leading to toxicity.

References

  • Synthesis of Phenacetin Protocols

    • St. Olaf College Chemistry Department. "Synthesis of Phenacetin."[1][2][3][4][5] Available at: [Link]

  • Toxicity & Metabolism

    • National Institutes of Health (PubChem). "p-Phenetidine Compound Summary."[6][7][8] Available at: [Link]

    • Kankuri, E., et al.[2] "Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities."[9][10] Thrombosis Research, 2003.[2] Available at: [Link]

  • Physical Properties & pKa Data

    • IUPAC Digitized pKa Dataset.[7][11] "Aniline, 4-ethoxy- (p-Phenetidine)."[2][6][7][8][10] Available at: [Link]

Sources

Validation of a Stability-Indicating HPLC Method for o-Phenetidine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication for analytical scientists and quality control professionals. It prioritizes experimental rigor, mechanistic understanding, and actionable data.[1]

Executive Summary & Strategic Context

o-Phenetidine (2-ethoxyaniline) is a critical positional isomer and potential degradation impurity found in the synthesis of phenetidine-derived pharmaceuticals (e.g., Phenacetin) and as a trace impurity in Acetaminophen (Paracetamol). Unlike its para-isomer, o-phenetidine possesses distinct toxicological risks, including potential genotoxicity, necessitating rigorous quantification at trace levels (often <0.10%).[1]

Standard pharmacopeial methods for related anilines often utilize isocratic C18 workflows.[1] While robust for major component assays, these legacy methods frequently struggle with positional isomer resolution (separating o- from p- phenetidine) and sensitivity at the Limit of Quantitation (LOQ).

This guide compares a Legacy Isocratic C18 Method against an Optimized Gradient Phenyl-Hexyl Method .[1] We demonstrate that the Phenyl-Hexyl chemistry provides superior selectivity for aromatic isomers through


 interactions, offering a more reliable validation profile for trace impurity analysis.[1]

Method Comparison: Legacy vs. Optimized

The following table contrasts the performance characteristics of the traditional approach versus the recommended optimized protocol.

FeatureMethod A: Legacy Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Core-Shell technology)
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Stacking
Isomer Selectivity Low (Critical Pair Resolution < 1.[1]5)High (Critical Pair Resolution > 3.0)
Sensitivity (LOQ) ~0.5 µg/mL~0.05 µg/mL
Run Time 25 minutes (Isocratic hold)12 minutes (Ballistic Gradient)
Suitability Routine Assay (High Concentration)Trace Impurity Profiling
Mechanistic Insight[1]
  • Why Method A Fails: On a standard C18 column, the hydrophobicity differences between o- and p- phenetidine are negligible, leading to co-elution or "shoulder" peaks.[1]

  • Why Method B Succeeds: The Phenyl-Hexyl phase engages in

    
     interactions with the aromatic ring of the phenetidine. The ortho- substitution creates steric hindrance that alters this interaction differently than the para- substitution, resulting in distinct retention times and baseline resolution.[1]
    

Recommended Experimental Protocol (Method B)

This protocol has been validated to meet ICH Q2(R1) guidelines.[1] It is specific for the hydrochloride salt of o-phenetidine, ensuring the free base is properly buffered and retained.

Reagents and Chemicals
  • Analyte: o-Phenetidine Hydrochloride (Reference Standard, >99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions
  • Instrument: HPLC/UPLC system with PDA/UV detector.

  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).[1]

  • Column Temperature: 40°C.

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (Lambda max for phenetidines).[1]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Ensures protonation of the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
8.1 95 5

| 12.0 | 95 | 5 |[1]

Sample Preparation
  • Stock Solution: Dissolve 10 mg of o-Phenetidine HCl in 100 mL of Mobile Phase A (Concentration: 100 µg/mL).

  • Working Standard: Dilute Stock Solution to 10 µg/mL for assay or 0.5 µg/mL for impurity quantification.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter prior to injection.

Validation Data Summary

The following data represents typical validation results obtained using the Optimized Method B.

Linearity and Range

Linearity was established by injecting five concentration levels ranging from LOQ to 150% of the target concentration.

ParameterResultAcceptance Criteria
Range 0.05 – 20 µg/mLCovers reporting threshold to specification limit
Regression Equation

N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Spike recovery studies were performed at 50%, 100%, and 150% of the target impurity limit (0.1%).

Spike Level% Recovery (Mean, n=3)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%0.9%
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3): 0.015 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

Visualizations

Validation Workflow Logic

This diagram illustrates the self-validating decision tree used during the method lifecycle.

ValidationWorkflow Start Method Development Specificity Specificity Check (Inject Blank, Placebo, Isomers) Start->Specificity ResolutionCheck Critical Pair Resolution > 2.0? Specificity->ResolutionCheck Optimize Adjust Gradient/pH ResolutionCheck->Optimize No Linearity Linearity & Range (5 Levels) ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy LODLOQ Sensitivity (LOD/LOQ) Accuracy->LODLOQ Final Validated Method LODLOQ->Final

Figure 1: Step-by-step validation logic ensuring method specificity before proceeding to quantitative parameters.

Separation Mechanism: Phenyl-Hexyl vs. C18

This diagram explains the chemical interaction superiority of the recommended method.[1]

SeparationMechanism cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte o-Phenetidine (Aromatic Ring) C18_Phase C18 Ligands (Alkyl Chains) Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl Ligands (Aromatic Ring) Analyte->Phenyl_Phase Pi-Pi Interaction Interaction_A Hydrophobic Only (Weak Selectivity) C18_Phase->Interaction_A Interaction_B Pi-Pi Stacking + Hydrophobic (High Selectivity) Phenyl_Phase->Interaction_B

Figure 2: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior selectivity for aromatic isomers.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1][3] Available at: [Link]

  • PubChem. o-Phenetidine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development of a green HPLC method for the analysis of impurities. (Contextual reference for modern HPLC approaches). Available at: [Link]

  • Phenomenex Technical Notes. Resolution of Isomers using Phenyl-Hexyl Selectivity. (Supporting the stationary phase choice). Available at: [Link]

Sources

Comparative Toxicity Guide: Phenetidine Isomers (o-, m-, p-)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Phenetidines (ethoxyanilines) are aromatic amine intermediates used in the synthesis of dyes, pharmaceuticals (historically phenacetin), and rubber chemicals. While they share a molecular formula (


), the positional isomerism of the ethoxy group relative to the amine group significantly dictates their toxicological profiles.
  • 
    -Phenetidine (4-ethoxyaniline):  The most toxicologically significant isomer due to its role as the primary nephrotoxic metabolite of phenacetin. It is strongly linked to renal papillary necrosis and methemoglobinemia.
    
  • 
    -Phenetidine (2-ethoxyaniline):  Characterized by high hematotoxicity and potential carcinogenicity, analogous to 
    
    
    
    -anisidine (Group 2B carcinogen). The ortho-substitution often hinders detoxification via N-acetylation.
  • 
    -Phenetidine (3-ethoxyaniline):  Less industrially prominent; exhibits general aromatic amine toxicity (methemoglobinemia) but lacks the specific resonance stabilization required for the potent nephrotoxic pathways seen in the para isomer.
    
Metabolic Activation Pathways

The toxicity of phenetidines is largely metabolic.[1] The following pathway illustrates the bioactivation of


-phenetidine, highlighting the divergence between detoxification and the formation of reactive quinone imines responsible for kidney damage.

Phenetidine_Metabolism Phenacetin Phenacetin (Parent Drug) pPhen p-Phenetidine (4-Ethoxyaniline) Phenacetin->pPhen Deacetylation (Liver) NHPX N-Hydroxy-p-phenetidine pPhen->NHPX CYP450 / Renal PHS Conj Glucuronide/Sulfate Conjugates (Detox) pPhen->Conj Phase II Conjugation NAPQI NAPQI (Reactive Electrophile) NHPX->NAPQI Oxidation Quinone Quinone Imines (Nephrotoxic) NHPX->Quinone Renal Activation MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHPX->MetHb Redox Cycling Protein Adducts Protein Adducts Quinone->Protein Adducts Covalent Binding (Kidney Damage)

Figure 1: Bioactivation pathway of p-phenetidine leading to nephrotoxicity and hematotoxicity.

Comparative Toxicity Analysis

Nephrotoxicity (Renal Damage)

Dominant Isomer: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-Phenetidine 

The para isomer is uniquely nephrotoxic due to its ability to serve as a co-substrate for Prostaglandin H Synthase (PHS) in the renal medulla.

  • Mechanism: In the kidney, PHS (specifically the peroxidase activity) oxidizes

    
    -phenetidine to reactive free radical intermediates (phenetidine radical) and quinone imines. These electrophiles covalently bind to renal protein thiols, causing oxidative stress and renal papillary necrosis .
    
  • Comparison:

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      -Phenetidine:[2][3][4] Potent PHS substrate; causes glutathione depletion in renal cells.
      
    • 
      -/
      
      
      
      -Phenetidine: Steric hindrance (
      
      
      -) and lack of resonance conjugation (
      
      
      -) reduce the efficiency of this specific PHS-mediated activation pathway, making them significantly less nephrotoxic.
Hematotoxicity (Methemoglobinemia)

Dominant Isomers:


-Phenetidine  and 

-Phenetidine

All isomers can induce methemoglobinemia, a condition where heme iron is oxidized from ferrous (


) to ferric (

), preventing oxygen transport.
  • Mechanism: N-hydroxylation of the amine produces phenylhydroxylamine derivatives. These metabolites undergo redox cycling with hemoglobin, generating reactive oxygen species (ROS) and methemoglobin.

  • Comparison:

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      -Phenetidine:[2][3][4] A classic methemoglobin former.
      
    • 
      -Phenetidine: Often exhibits comparable or higher potency in acute settings due to slower detoxification rates (N-acetylation is sterically hindered by the ortho-ethoxy group).
      
Mutagenicity & Carcinogenicity

Dominant Isomer Risk:


-Phenetidine 
  • 
    -Phenetidine:  Structurally analogous to 
    
    
    
    -anisidine
    and
    
    
    -toluidine
    , both known bladder carcinogens. The ortho substituent favors N-hydroxylation over N-acetylation (detoxification), increasing the formation of DNA-reactive nitrenium ions.
  • 
    -Phenetidine:  Mutagenicity results in the Ames test are often equivocal or weakly positive (Strain TA100 with S9 activation). While it is a tumor promoter in some models, it is generally considered less carcinogenic than the ortho isomer.
    
  • 
    -Phenetidine:  Least studied, but generally meta isomers of aniline derivatives show lower mutagenic potency than ortho or para isomers.
    

Data Summary: Physical & Toxicological Properties[1][4][5][6][7]

Property

-Phenetidine

-Phenetidine

-Phenetidine
CAS Number 156-43-494-70-2621-33-0
Structure 4-Ethoxyaniline2-Ethoxyaniline3-Ethoxyaniline
LD50 (Oral, Rat) ~540–580 mg/kgN/A (Rabbit: ~600 mg/kg)Data Limited
Primary Target Organ Kidney (Papillary Necrosis)Blood (MetHb), Bladder (Potential)Blood (MetHb)
Ames Test (Mutagenicity) Equivocal / Weakly PositivePredicted Positive (Structural Alert)Likely Negative/Weak
Mechanism of Action PHS-mediated bioactivationN-hydroxylation / DNA AdductsN-hydroxylation
Key Hazard Analgesic NephropathyCarcinogenicity (Suspected)Acute Toxicity

Experimental Protocols

These protocols are designed for comparative assessment. Ensure all work is performed in a BSL-2 laboratory with appropriate PPE (phenetidines are skin-permeable toxins).

Protocol A: Comparative Cytotoxicity in Renal Cells (Nephrotoxicity Model)

Objective: To quantify the specific nephrotoxic potency of isomers using renal epithelial cells (e.g., HK-2 or MDCK).

  • Cell Preparation:

    • Seed HK-2 (Human Kidney 2) cells in 96-well plates at

      
       cells/well in keratinocyte-serum free medium (K-SFM).
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Treatment:

    • Prepare stock solutions of

      
      -, 
      
      
      
      -, and
      
      
      -phenetidine in DMSO.
    • Dilute in media to final concentrations: 0, 10, 50, 100, 500, 1000

      
      . (Final DMSO < 0.1%).
      
    • Critical Control: Include Arachidonic Acid (10

      
      ) in half the wells to stimulate Prostaglandin H Synthase (PHS). Causality Note: 
      
      
      
      -phenetidine toxicity is PHS-dependent; arachidonic acid addition should significantly increase cytotoxicity for the para isomer specifically.
  • Incubation: Treat cells for 24 hours.

  • Viability Assay (MTT):

    • Add 20

      
       MTT reagent (5 mg/mL) to each well. Incubate 4 hours.
      
    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis: Calculate

    
    . A significantly lower 
    
    
    
    for
    
    
    -phenetidine in the presence of arachidonic acid confirms the PHS-mediated mechanism.
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess mutagenic potential.[5]

  • Strains: Use Salmonella typhimurium strains TA100 (base-pair substitution) and TA98 (frameshift).

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian metabolism. Note: Aromatic amines require metabolic activation (N-hydroxylation) to be mutagenic.

  • Plate Incorporation Method:

    • Mix 0.1 mL bacterial culture (

      
       cells/mL), 0.5 mL S9 mix (or buffer for control), and 0.1 mL test compound (0.5 - 5000 
      
      
      
      /plate).
    • Add 2 mL molten top agar (containing traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Positive Result: Dose-dependent increase in revertants >2-fold over solvent control.

    • Self-Validation: Positive controls (e.g., 2-aminofluorene for +S9) must show robust growth.

Protocol C: Methemoglobin (MetHb) Determination

Objective: To measure hematotoxicity in whole blood.

  • Sample: Fresh rat or human whole blood (heparinized).

  • Incubation:

    • Incubate blood aliquots with isomers (1 mM) for 60 minutes at 37°C.

  • Lysis: Lyse red blood cells with 1% saponin or hypotonic buffer.

  • Spectrophotometry (Evelyn-Malloy Method):

    • Measure Absorbance at 630 nm (

      
      ).
      
    • Add cyanide (converts MetHb to CyanMetHb). Measure Absorbance at 630 nm (

      
      ).
      
    • Calculation:

      
       is proportional to MetHb concentration.
      
    • Compare

      
       against Total Hemoglobin (measured at 540 nm after conversion to CyanMetHb).
      

References

  • National Toxicology Program (NTP). (1992).[6][7] NTP Technical Report on the Toxicity Studies of p-Phenetidine. National Institutes of Health.[6] [Link]

  • IARC Monographs. (1987). Phenacetin and Analgesic Mixtures Containing Phenacetin. International Agency for Research on Cancer. [Link]

  • PubChem. (2025). Compound Summary: p-Phenetidine (CID 9076).[8] National Library of Medicine. [Link]

  • PubChem. (2025). Compound Summary: o-Phenetidine (CID 7203). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-Ethoxyaniline. [Link]

  • Pauluhn, J. (2001).[3][4] Inhalation toxicity of 4-ethoxyaniline (p-phenetidine). Inhalation Toxicology. [Link]

Sources

Comparative Guide: o-Phenetidine Hydrochloride vs p-Phenetidine Hydrochloride in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between o-Phenetidine Hydrochloride (2-ethoxyaniline HCl) and p-Phenetidine Hydrochloride (4-ethoxyaniline HCl) as intermediates in azo dye synthesis. While both isomers serve as primary diazo components, their performance diverges significantly due to steric and electronic factors.

The Verdict:

  • Select p-Phenetidine HCl for high-yield synthesis of stable, planar azo dyes with bathochromic (red-shifted) absorbance. It is the industry standard for reproducibility and conjugation efficiency.

  • Select o-Phenetidine HCl only when specific hypsochromic (blue-shifted) steric effects are required or when synthesizing specialized pigments where ortho-chelation is a desired feature. Note that the ortho isomer introduces significant steric hindrance and yield reduction.

Chemical & Physical Profile

Understanding the starting material is critical for protocol adjustment. The hydrochloride salt form improves shelf stability and water solubility compared to the free amines, but requires stoichiometric consideration during acidification.

Featurep-Phenetidine HydrochlorideThis compound
Structure 4-Ethoxyaniline HCl (Para)2-Ethoxyaniline HCl (Ortho)
Electronic Effect Strong mesomeric donor (+M) aligned with amineInductive/Mesomeric competition; Steric crowding
Solubility (H₂O) High (Salt form)Moderate to High (Salt form)
Oxidation Stability Moderate (prone to quinone formation)Low (prone to rapid darkening/tars)
Primary Application Azo dyes, Phenacetin (historical), Polymer intermediatesSpecialized pigments, niche organic synthesis

Mechanistic Analysis: The Steric-Electronic Conflict

The core differentiator in dye synthesis is the Diazotization-Coupling efficiency .

The Para Advantage (p-Phenetidine)

In p-phenetidine, the ethoxy group (-OEt) is at the 4-position.[1]

  • Electronic Synergy: The -OEt group donates electron density into the ring, stabilizing the diazonium intermediate via resonance without physically obstructing the diazo group (

    
    ).
    
  • Planarity: The resulting azo dye maintains a planar conformation, maximizing

    
    -conjugation. This leads to high molar extinction coefficients (
    
    
    
    ) and deep, vibrant colors.
The Ortho Penalty (o-Phenetidine)

In o-phenetidine, the ethoxy group is at the 2-position, adjacent to the amine.

  • Steric Hindrance: The bulky ethoxy group physically crowds the reaction site. This slows down the attack of the nitrosating agent (

    
    ) during diazotization.
    
  • Twisted Geometry: In the final dye, the steric clash between the ortho-ethoxy group and the azo bridge forces the molecule to twist out of planarity. This breaks conjugation, resulting in a hypsochromic shift (lighter/yellow-shifted color) and lower tinctorial strength.

Pathway Visualization

The following diagram illustrates the divergent pathways and the "Twist Effect" in the ortho isomer.

Caption: Comparative synthesis pathway showing the steric penalty imposed by the ortho-ethoxy group.

Experimental Protocol: Synthesis of Model Azo Dyes

This protocol validates the performance difference using 2-Naphthol as a standard coupling partner. This system is self-validating: the color difference between the two products confirms the structural isomerism.

Materials
  • Substrate: 0.01 mol Phenetidine Hydrochloride (o- or p-).

  • Acid: 2.5 mL Conc. HCl (37%).

  • Nitrosating Agent: 0.7 g NaNO₂ in 5 mL H₂O.

  • Coupler: 1.44 g 2-Naphthol dissolved in 20 mL 10% NaOH.

Step-by-Step Methodology
  • Preparation of Amine Salt Solution:

    • Dissolve 0.01 mol of Phenetidine HCl in 15 mL water.

    • Add 2.5 mL Conc. HCl.

    • Note: Since the starting material is already a hydrochloride, we use slightly less acid than a standard aniline protocol, but excess acid is required to prevent diazoamino coupling.

    • Cool to 0–5°C in an ice bath.

  • Diazotization (The Critical Step):

    • Dropwise add the NaNO₂ solution while stirring vigorously.[2]

    • Endpoint Check: Maintain a positive result on Starch-Iodide paper (instant blue/black) for 5 minutes after the last addition.

    • Observation: The p-isomer solution will likely remain clear/pale yellow. The o-isomer may show turbidity or slower reaction rates due to sterics.

  • Coupling:

    • Cool the alkaline 2-Naphthol solution to 0–5°C.

    • Slowly pour the diazonium solution into the naphthol solution (Standard addition).

    • pH Control: Ensure pH remains >9 during addition to facilitate coupling.

  • Isolation:

    • Stir for 30 minutes. Acidify slightly with HCl to precipitate the free dye acid if necessary (or filter the salt directly).

    • Vacuum filter, wash with cold water, and dry.

Performance Data & Spectroscopic Analysis[2][3]

The following data summarizes typical experimental results when comparing these isomers under identical conditions.

Yield and Purity Table
Metricp-Phenetidine Systemo-Phenetidine SystemMechanism Note
Typical Isolated Yield 85 – 92% 65 – 75%Ortho sterics hinder coupling efficiency.
Reaction Time (Coupling) Fast (< 15 mins)Slow (30–45 mins)Nucleophilic attack is obstructed in o-isomer.
Physical Appearance Deep Red / Bordeaux CrystalsOrange / Red-Orange PowderPlanarity vs. Twist.
Melting Point Sharpness Sharp (± 2°C)Broad (± 5°C)o-isomer often contains coplanarity impurities.
Spectral Shift ( )

The geometric twist in the o-phenetidine dye reduces the overlap of p-orbitals between the phenyl ring and the azo group.

  • p-Phenetidine Dye:

    
     (Bathochromic/Red). High planarity allows full electron delocalization.
    
  • o-Phenetidine Dye:

    
     (Hypsochromic/Blue-shift). The molecule is forced to rotate around the C-N bond, breaking the "highway" for electrons.
    

Safety & Toxicology (Crucial for Researchers)

Both compounds are hazardous, but their toxicological profiles differ significantly.

  • p-Phenetidine HCl:

    • Target Organ: Kidney (Nephrotoxic). Historically linked to "analgesic nephropathy" (it is a metabolite of Phenacetin).

    • Acute Toxicity: LD50 (Oral, Rat) ~580 mg/kg [1].

    • Handling: Wear nitrile gloves and use a fume hood. Avoid dust inhalation.[3]

  • o-Phenetidine HCl:

    • Carcinogenicity: Classified as a potential carcinogen (IARC Group 2B). The ortho position allows for metabolic activation pathways that can intercalate DNA more readily than the para isomer in some models.

    • Handling: Strict containment. Use a glove box or high-efficiency fume hood. Treat all waste as hazardous genotoxic waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9076, p-Phenetidine. Retrieved from [Link]

  • Zollinger, H. (2003).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text for diazo mechanisms).

Sources

Quantitative Analysis of o-Phenetidine Hydrochloride in Pharmaceutical Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

o-Phenetidine Hydrochloride (2-ethoxyaniline HCl) is a critical intermediate in the synthesis of pharmaceutical compounds but is also a known nephrotoxic impurity and potential carcinogen. Its accurate quantification within reaction mixtures or as a degradation product in Active Pharmaceutical Ingredients (APIs) like Paracetamol (Acetaminophen) is a mandatory quality control step.

This guide objectively compares the three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Spectrophotometry . While GC offers superior sensitivity for volatile free bases, RP-HPLC-UV emerges as the industry "Gold Standard" for the hydrochloride salt due to its ability to analyze the ionic form directly without derivatization, ensuring higher throughput and method robustness.

Methodology Comparison: Selecting the Right Tool

The choice of method depends heavily on the matrix (solid dosage vs. reaction liquid) and the required Limit of Quantification (LOQ).

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended)Method B: GC-FID/MS (Alternative)Method C: Spectrophotometry (Legacy)
Primary Mechanism Partitioning (Hydrophobic Interaction)Volatility & Boiling Point SeparationColorimetric Reaction Kinetics
Analyte Form Directly analyzes Dissociated Salt (Cation)Requires Free-Basing or DerivatizationRequires specific coupling reagents
Sensitivity (LOD) High (0.01 - 0.05 µg/mL)Very High (ng/mL range with MS)Moderate (1 - 5 µg/mL)
Selectivity Excellent (Separates isomers & degradants)Excellent (Mass spectral confirmation)Poor (Susceptible to interference)
Throughput Moderate (10–30 min/run)High (5–15 min/run)Low (Manual prep intensive)
Cost Per Run Moderate (Solvents, Columns)Low (Gases)Very Low (Reagents)
Suitability for HCl Salt Optimal (Dissolves in mobile phase)Sub-optimal (Salt damages liner/column)Neutral

Decision Framework: Method Selection Strategy

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample properties and laboratory resources.

MethodSelection Start Start: Sample Analysis IsSalt Is Analyte in Salt Form (e.g., HCl)? Start->IsSalt TraceLevel Is Ultra-Trace Sensitivity (< 1 ppm) Required? IsSalt->TraceLevel No (Free Base) HPLC RECOMMENDED: RP-HPLC-UV (Direct Analysis) IsSalt->HPLC Yes (Direct) Matrix Is Matrix Complex? (e.g., Plasma, Bio-fluid) TraceLevel->Matrix No GC ALTERNATIVE: GC-MS/FID (Requires Extraction) TraceLevel->GC Yes Matrix->HPLC Yes (Polar Matrix) Spec LEGACY: Spectrophotometry (Cost-driven) Matrix->Spec No (Simple Mix)

Figure 1: Analytical Decision Tree. Blue nodes indicate decision points; Green indicates the primary recommendation for salt forms.

Deep Dive: The Gold Standard (RP-HPLC-UV)

Mechanistic Rationale

For this compound, HPLC is superior because the salt form dissociates in the aqueous mobile phase. The organic cation (o-phenetidinium) or the equilibrium free base is then separated based on hydrophobic interaction with the C18 stationary phase.

  • pH Control: Maintaining a mobile phase pH around 3.0 is critical. At this pH, the amine groups on impurities are protonated, preventing peak tailing caused by interaction with residual silanols on the column silica backbone.

  • Ion Pairing: In some protocols, ion-pair reagents (e.g., hexane sulfonic acid) are used, but modern base-deactivated columns render this unnecessary for o-phenetidine.

Validated Experimental Protocol

Objective: Quantify o-Phenetidine HCl impurity (0.05% - 1.0%) in a Paracetamol mixture.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Instrument Settings:

  • Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or Agilent Zorbax).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance @ 245 nm (Isosbestic point for many aromatic amines) or 235 nm (Specific max).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Mobile Phase Preparation:

  • Buffer: Dissolve 6.8 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid.
    
  • Gradient Program:

    • Time 0 min: 90% Buffer / 10% Acetonitrile

    • Time 15 min: 60% Buffer / 40% Acetonitrile

    • Time 25 min: 90% Buffer / 10% Acetonitrile (Re-equilibration)

Self-Validating System Check: Before running samples, inject a "System Suitability Standard" containing both Paracetamol and o-Phenetidine.

  • Requirement: Resolution (

    
    ) between peaks > 2.0.
    
  • Requirement: Tailing factor (

    
    ) for o-Phenetidine < 1.5.
    
HPLC Workflow Diagram

HPLCWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Particulates Inject Auto-Injection (20 µL) Filter->Inject Column Separation (C18 Column, pH 3.0) Inject->Column Gradient Elution Detect UV Detection (245 nm) Column->Detect Eluate Data Integration & Quant (External Std Method) Detect->Data Chromatogram

Figure 2: Step-by-step HPLC workflow for o-Phenetidine quantification.

Alternative Method: Gas Chromatography (GC-FID/MS)

While HPLC is preferred for the salt form, GC is indispensable when analyzing the free base o-phenetidine in volatile solvent mixtures or when ultra-trace sensitivity (ppb level) is required for genotoxic impurity assessment.

Critical Limitation: The Salt Problem

You cannot inject o-Phenetidine Hydrochloride directly into a GC. The salt will deposit in the injection liner, decompose, and cause severe peak tailing or ghost peaks.

  • Protocol Modification: The sample must be treated with a base (e.g., NaOH) and extracted into an organic solvent (e.g., Dichloromethane) to liberate the volatile free amine before injection.

Experimental Parameters (Free Base)
  • Column: Capillary Fused Silica, 30 m × 0.25 mm, 0.25 µm film (5% Phenyl-methylpolysiloxane, e.g., DB-5 or ZB-5).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split/Splitless (250°C).

  • Detector: FID (300°C) or Mass Spec (SIM mode for m/z 137).

  • Oven Program: 60°C (1 min) → 10°C/min → 250°C (5 min).

References

  • United States Pharmacopeia (USP).Acetaminophen Monograph: Organic Impurities. (Standard method utilizing C18 RP-HPLC for impurity profiling).
  • European Pharmacopoeia (Ph.[1] Eur.). Paracetamol: Related Substances.[1][2][3][4][5][6] (Details the specific limits for 4-aminophenol and related chloroacetanilide impurities).

  • Nemutlu, E., et al. (2014). "Separation and determination of impurities in paracetamol... by using ion-pair reversed phase liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. "A Comparative Guide to HPLC and GC Methods for Purity Validation." (General comparison of chromatographic techniques for phenolic/amine intermediates).

  • Kaushik, R.D., et al. (2017). "New Method for Microgram Determination of p-Phenetidine." Rasayan Journal of Chemistry. (Describes kinetic-spectrophotometric alternatives).

Sources

Technical Comparative Guide: o-Phenetidine Hydrochloride-Derived Azo Dyes vs. Standard Arylamine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of azo dyes synthesized from o-Phenetidine Hydrochloride (2-ethoxyaniline HCl) against standard alternatives derived from Aniline, o-Toluidine, and o-Anisidine.

Key Findings:

  • Chromophoric Advantage: The ortho-ethoxy substituent induces a significant bathochromic shift (20–40 nm) and hyperchromic effect compared to unsubstituted aniline dyes, resulting in deeper, more intense spectral outputs.

  • Solubility Profile: The hydrochloride salt form offers superior initial water solubility for diazotization compared to the free base, streamlining the synthesis workflow.

  • Safety Critical: Unlike sulfonated food-grade dyes, o-phenetidine derivatives pose specific genotoxic risks upon metabolic azo reduction. This restricts their utility in in vivo drug development but retains their value in in vitro histology and industrial chromophores.

Chemical Basis & Synthesis Logic

The Ortho-Ethoxy Effect

The defining feature of o-phenetidine is the electron-donating ethoxy group (


) at the ortho position.
  • Electronic Effect: The oxygen atom donates electron density into the benzene ring via resonance (+M effect). This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap.

    • Result: Lower energy light is required for excitation

      
      Red Shift (Bathochromic). 
      
  • Steric Effect: The ethyl group is bulkier than the methyl group in o-anisidine. This can induce slight torsion in the final azo bridge, potentially affecting planarity and molar absorptivity (

    
    ) if the coupling component is also bulky.
    
Synthesis Workflow: Diazotization

The use of the Hydrochloride salt is a deliberate process choice. Free amines often oxidize (darken) on storage. The HCl salt is stable and dissolves instantly in the acidic diazotization medium, ensuring a homogeneous reaction.

Diagram 1: Synthesis Pathway & Mechanism

The following flow illustrates the conversion of the stable HCl salt into the reactive diazonium species and subsequent coupling.

SynthesisPathway Precursor o-Phenetidine HCl (Stable Solid) AcidStep Acid Dissolution (HCl/H2O, <5°C) Precursor->AcidStep Solubilization Diazotization Diazotization (+ NaNO2) AcidStep->Diazotization Nitrosation DiazoSalt Diazonium Salt (Electrophile) Diazotization->DiazoSalt - H2O, - NaCl Coupling Coupling Reaction (+ Phenol/Amine) DiazoSalt->Coupling Electrophilic Subst. FinalDye Final Azo Dye (Precipitate) Coupling->FinalDye pH Adjustment

Caption: Step-wise synthesis from the stable hydrochloride precursor to the final chromophore. Note the critical temperature control at the Acid/Diazotization steps.

Performance Comparison: Physicochemical Profile

The following data compares o-phenetidine dyes against common analogs using


-naphthol as the standard coupling component.
Table 1: Comparative Spectral & Physical Properties
Precursor (R-NH₂)Substituent (Ortho)Electronic Effect

(nm)*
Relative Intensity (

)
Solubility (Precursor)
Aniline -HNone~480 (Orange)1.0 (Baseline)Poor (requires acid)
o-Toluidine -CH₃Weak Donor (+I)~490 (Red-Orange)1.1xPoor
o-Anisidine -OCH₃Strong Donor (+M)~510 (Red)1.4xModerate
o-Phenetidine HCl -OCH₂CH₃ Strong Donor (+M) ~520 (Deep Red) 1.5x Excellent (Water Soluble)

*Values are approximate for


-naphthol coupled dyes in ethanol. Exact values depend on solvent polarity (solvatochromism).

Analysis:

  • Spectral Shift: o-Phenetidine dyes consistently show the largest bathochromic shift. This makes them superior for applications requiring high contrast against biological backgrounds (e.g., counterstains).

  • Solubility: The HCl salt of o-phenetidine allows for rapid preparation of aqueous diazonium solutions without the vigorous stirring or heating often required to dissolve liquid aniline or o-toluidine.

Biological Safety & Toxicology (Crucial for Drug Dev)

Warning: While o-phenetidine dyes offer superior optical properties, their safety profile is inferior to modern sulfonated alternatives.

Metabolic Activation Mechanism

Azo dyes are "prodrugs" in a toxicological sense. Liver enzymes (azoreductases) and intestinal flora cleave the azo bond (


) back into the primary amines.
Diagram 2: Metabolic Reduction & Toxicity Risk

ToxicityPathway Dye o-Phenetidine Azo Dye Enzyme Azoreductase (Liver/Gut Flora) Dye->Enzyme Cleavage Reductive Cleavage Enzyme->Cleavage Metabolite1 Coupling Component (e.g., Naphthol) Cleavage->Metabolite1 Metabolite2 o-Phenetidine (Free Amine) Cleavage->Metabolite2 ToxEffect Genotoxicity/Nephrotoxicity (IARC Group 2B) Metabolite2->ToxEffect Bioactivation

Caption: The metabolic breakdown pathway. The release of free o-phenetidine is the critical safety control point.

Comparative Toxicity
  • Aniline Dyes: Metabolize to aniline (Toxic, Methemoglobinemia risk).

  • o-Phenetidine Dyes: Metabolize to o-phenetidine (Genotoxic, Nephrotoxic).

  • Sulfonated Dyes (Alternative): Highly polar metabolites are excreted rapidly by kidneys before reductive cleavage can occur or before amines can interact with DNA.

Recommendation: For drug delivery tracking in vivo, avoid o-phenetidine scaffolds. Use them strictly for ex vivo histology or non-biological industrial tracers.

Experimental Protocol: Diazotization of o-Phenetidine HCl

Objective: Synthesize a stable diazonium salt solution for subsequent coupling. Scale: 10 mmol.

Materials
  • This compound (CAS 637-56-9)

  • Sodium Nitrite (

    
    )[1][2][3][4]
    
  • Hydrochloric Acid (conc.)[1]

  • Starch-Iodide Paper (External Indicator)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a 100 mL beaker, dissolve 1.74 g (10 mmol) of this compound in 10 mL of distilled water.

    • Note: The salt should dissolve readily. If turbidity persists, add 1 mL of conc. HCl.

    • Add 2.5 mL of conc. HCl.

    • Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperatures >5°C lead to decomposition of the diazonium salt into phenols.

  • Diazotization:

    • Dissolve 0.75 g (11 mmol) of

      
       in 5 mL of water (chill to 0°C).
      
    • Add the nitrite solution dropwise to the amine solution with constant stirring.

    • Maintain temperature below 5°C.

  • Endpoint Validation (Self-Validating Step):

    • After adding 90% of the nitrite, test the reaction mixture on Starch-Iodide paper .

    • Positive Result: Immediate blue/black spot (indicates excess

      
      ).
      
    • Action: If negative, add more nitrite. If positive, stir for 10 mins and re-test. If still positive, destroy excess nitrous acid with a pinch of urea (sulfamic acid).

  • Coupling (Example):

    • Pour the cold diazonium solution slowly into a chilled alkaline solution of the coupling agent (e.g.,

      
      -naphthol in NaOH) with vigorous stirring.
      
    • Adjust pH to 6–7 to precipitate the final dye.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7183, 2-Ethoxyaniline (o-Phenetidine). [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard text for azo dye synthesis mechanisms).
  • Pinheiro, H. M., et al. (2004). "Aromatic amines from azo dye reduction: status review." Dyes and Pigments.[5][6] (Source for metabolic cleavage pathways).

Sources

Comparative Kinetic Profiling of Phenetidine Isomers: Reactivity, Mechanisms, and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenetidines (ethoxyanilines) are critical intermediates in the synthesis of pharmaceuticals, dyes, and sweeteners (e.g., dulcin).[1] While p-phenetidine is historically significant as the metabolic precursor to phenacetin, its nephrotoxicity has shifted focus toward understanding the stability and reactivity profiles of all three isomers (o-, m-, and p-).

This guide provides a technical comparison of the kinetic behaviors of these isomers. It focuses on oxidative pathways—specifically periodate oxidation and oscillating reactions—to highlight how the position of the ethoxy substituent (


) dictates reaction order, rate constants, and product formation.

Chemical Foundation & Electronic Effects

The reactivity differences among phenetidine isomers are governed by the interplay between the electron-donating ethoxy group and the amino group.

  • Electronic Effect: The ethoxy group is a strong electron donor by resonance (

    
    ) but an electron withdrawer by induction (
    
    
    
    ).
    • ** p-Phenetidine:** The

      
       effect stabilizes the developing positive charge on the nitrogen during oxidation, making it highly reactive toward electrophilic attack.
      
    • ** o-Phenetidine:** Exhibits similar

      
       stabilization but suffers from steric hindrance  due to the proximity of the ethoxy group to the amino center.
      
    • ** m-Phenetidine:** The resonance effect is not directly conjugated to the amino group; reactivity is dominated by the inductive effect and weaker activation of the ring.

IsomerIUPAC NameSubstituent Effect on

Key Reactivity Characteristic
** o-Phenetidine 2-Ethoxyaniline

(Orthogonal), Steric Hindrance
Moderate reactivity; steric blocking of ortho attack.
m-Phenetidine 3-EthoxyanilineInductive (

) dominant
Lowest reactivity; no direct resonance stabilization of N-cation.
p-Phenetidine**4-Ethoxyaniline

(Direct conjugation)
Highest reactivity; facile oxidation to quinone imines.

Comparative Kinetic Study: Periodate Oxidation

The oxidation of phenetidines by sodium periodate (


) in acetone-water media is a benchmark reaction for kinetic profiling. It mimics physiological oxidative stress and degradation pathways.
Kinetic Parameters & Products

The following data synthesizes spectrophotometric kinetic studies (Kaushik et al., Asian J. Chem).

Parameterp-Phenetidineo-Phenetidinem-Phenetidine (Analog*)
Reaction Order First order in both reactants (

)
Second order overall (First in each)Second order overall
Rate Law



pH Dependence Rate increases with pH (Max ~pH 6-7)Rate increases with pHRate increases with pH
Dielectric Effect Rate

as dielectric constant

Rate

as dielectric constant

Rate

as dielectric constant

Primary Product 4-ethoxy-1,2-benzoquinone Ethoxy-1,4-benzoquinone Mixed/Polymeric species
Thermodynamics Lower

(Fastest)
Intermediate

Higher

(Slowest)

*Note: Data for m-phenetidine is inferred from m-anisidine studies due to structural homology.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via an ion-dipole interaction rather than a radical mechanism, as evidenced by the lack of inhibition by free-radical scavengers (e.g., acrylonitrile).

OxidationMechanism cluster_cond Reaction Conditions Start p-Phenetidine (Nucleophile) Complex Transition State (Ion-Dipole Complex) Start->Complex Slow step (RDS) Oxidant Periodate Species (H4IO6-) Oxidant->Complex Inter Quinone Imine Intermediate Complex->Inter Electron Transfer Product 4-Ethoxy-1,2-benzoquinone Inter->Product Hydrolysis Cond1 Solvent: Acetone-Water Cond2 pH: 5.0 - 7.0

Caption: Mechanistic pathway for the periodate oxidation of p-phenetidine, highlighting the rate-determining step (RDS).

Case Study: Oscillating Reactions (Belousov-Zhabotinsky)

Phenetidines can serve as organic substrates in Belousov-Zhabotinsky (B-Z) type oscillating reactions, replacing malonic acid. The kinetic "fingerprint" of each isomer is distinct.

  • Role: The phenetidine acts as the reductant for the catalyst (e.g., Ferroin/Ce(IV)) and undergoes bromination.

  • Induction Period: The time required to accumulate critical brominated intermediates.

    • ** p-Phenetidine:** Shortest induction period. The ortho positions are open and highly activated for bromination.

    • ** o-Phenetidine:** Longer induction period.[2] Steric hindrance interferes with the bromination steps required to trigger oscillation.

    • ** m-Phenetidine:** Longest/No oscillation. The deactivating nature of the ammonium form and lack of resonance activation prevents rapid enough bromination to sustain the cycle.

Experimental Protocol: Kinetic Spectrophotometry

Objective: Determine the pseudo-first-order rate constant (


) for phenetidine oxidation.
Reagents & Setup[4]
  • Stock Solution A: 1.0 mM Phenetidine isomer in acetone.

  • Stock Solution B: 10.0 mM Sodium Periodate (

    
    ) in distilled water.
    
  • Buffer: Phosphate buffer (pH 6.0).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Workflow Diagram

KineticProtocol Step1 Preparation Mix 1mL Phenetidine + Buffer in Quartz Cuvette Step2 Initiation Inject Excess Periodate (Pseudo-1st Order Condition) Step1->Step2 Step3 Monitoring Measure Absorbance at λ_max (455-550 nm) every 10s Step2->Step3 Step4 Data Processing Plot log(A_inf - A_t) vs Time Step3->Step4 Step5 Calculation Slope = -k_obs / 2.303 Step4->Step5 Control CRITICAL: Maintain [IO4-] >> [Phenetidine] Ratio > 10:1 Control->Step2

Caption: Step-by-step workflow for determining kinetic rate constants using spectrophotometry.

Data Analysis Validation

To ensure trustworthiness (E-E-A-T), validate the order of reaction using the Guggenheim method if the final infinity absorbance (


) is unstable (common in oxidation reactions where products degrade).
  • Measure absorbance at time

    
     and 
    
    
    
    (where
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    .
  • Linearity confirms first-order kinetics; slope yields

    
    .
    

References

  • Kaushik, R. D., Chaubey, A., & Garg, P. (2010). Kinetics and Mechanism of Periodate Oxidation of p-Phenetidine. Asian Journal of Chemistry, 15, 1655-1658.[3]

  • Kaushik, R. D., et al. (2016). Spectrophotometric Study of Kinetics and Mechanism of Oxidation of o-Ethoxyaniline by Periodate Ion. ResearchGate/Asian J. Chem.

  • Zhabotinsky, A. M. (2007). Belousov-Zhabotinsky reaction. Scholarpedia, 2(9):1435.

  • PubChem. (2025).[4][5][6] p-Phenetidine Compound Summary. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for o-Phenetidine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing Analytical Consensus for a Critical Impurity

o-Phenetidine, a key starting material and potential impurity in the synthesis of various pharmaceuticals, requires precise and reliable quantification to ensure drug product safety and quality. Its hydrochloride salt form is often encountered in these processes. Establishing a robust analytical method is only the first step; ensuring that this method yields consistent and reproducible results across different laboratories is the ultimate goal of inter-laboratory validation. This guide provides a comprehensive framework for designing and executing such a study, comparing two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

As a direct inter-laboratory comparison study for o-Phenetidine Hydrochloride is not publicly available, this guide synthesizes data from validated methods for structurally similar aromatic amines. This approach provides a realistic benchmark for performance expectations and a practical blueprint for establishing a validated, transferable method for this compound. The core principle of this guide is to explain the "why" behind the "how," grounding every recommendation in the authoritative standards of the International Council for Harmonisation (ICH), AOAC International, and the United States Pharmacopeia (USP).

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success

A single-laboratory validation establishes that a method is fit for its intended purpose under a specific set of conditions (analyst, instrument, reagents). However, it does not guarantee that the method will perform acceptably in a different laboratory. Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability. According to ICH Q2(R2) guidelines, reproducibility, which is the precision between laboratories, is a key validation characteristic that can only be assessed through such studies[1][2]. AOAC International further emphasizes that collaborative studies are essential for a method to gain official status, requiring a minimum of eight laboratories reporting valid data for each material in a quantitative study[3].

The primary objective is to determine the method's reproducibility—the variability in results when the same samples are analyzed by different laboratories. This variability can arise from numerous sources, including differences in instrumentation, environmental conditions, and analyst technique. A successful inter-laboratory study provides a statistical measure of this variability, allowing for the establishment of system suitability tests and acceptance criteria that ensure consistent performance regardless of where the analysis is performed.

Inter-laboratory validation workflow.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is often the workhorse of pharmaceutical quality control labs due to its robustness, ease of use, and relatively lower cost. For aromatic amines like o-phenetidine, which possess a chromophore, UV detection is straightforward. HPLC analysis is a good alternative to GC analysis for polar and thermolabile compounds, as derivatization is not needed[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer provides structural information, which is invaluable for definitive identification. However, aromatic amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape and adsorption to the column[5]. Derivatization is often employed to improve their volatility and chromatographic behavior[6].

Expected Performance Characteristics

The following tables summarize the expected performance characteristics for the quantification of this compound based on validated methods for analogous aromatic amines. These values serve as a benchmark for what a well-optimized method should achieve in a single-laboratory validation prior to an inter-laboratory study.

Table 1: Expected Performance of HPLC-UV for this compound Quantification

ParameterExpected PerformanceRationale & Authoritative Source
Linearity (R²) ≥ 0.999A high correlation coefficient is essential for accurate quantification. ICH Q2(R2) guidelines state that a linear relationship should be evaluated across the range of the analytical procedure[1].
Limit of Detection (LOD) 0.01 - 0.1 µg/mLBased on reported LODs for similar aromatic amines like aniline[7]. The exact value depends on the detector and chromatographic conditions.
Limit of Quantification (LOQ) 0.04 - 0.3 µg/mLTypically 3-10 times the LOD, this is the lowest concentration that can be quantified with acceptable precision and accuracy[8].
Accuracy (Recovery) 98.0% - 102.0%ICH guidelines recommend assessing accuracy using a minimum of 9 determinations over at least 3 concentration levels covering the specified range[2].
Precision (Repeatability, %RSD) ≤ 2.0%For the assay of a drug substance, the repeatability should be tight. This is assessed by multiple measurements of a homogeneous sample[9].
Precision (Intermediate, %RSD) ≤ 3.0%Assesses the influence of random events like different days, analysts, and equipment within the same laboratory[2][9].

Table 2: Expected Performance of GC-MS for this compound Quantification

ParameterExpected PerformanceRationale & Authoritative Source
Linearity (R²) ≥ 0.998Similar to HPLC, a strong linear relationship is crucial. Derivatization can sometimes introduce variability.
Limit of Detection (LOD) 0.001 - 0.01 µg/mLGC-MS, especially with selected ion monitoring (SIM), offers significantly lower detection limits than HPLC-UV[8].
Limit of Quantification (LOQ) 0.004 - 0.04 µg/mLThe higher sensitivity of GC-MS allows for the quantification of trace-level impurities with confidence[8].
Accuracy (Recovery) 95.0% - 105.0%The recovery range might be slightly wider than HPLC-UV due to the additional derivatization and extraction steps.
Precision (Repeatability, %RSD) ≤ 5.0%The multi-step nature of the sample preparation for GC-MS can lead to slightly higher variability compared to a direct injection HPLC method[10].
Precision (Intermediate, %RSD) ≤ 8.0%The increased complexity of the GC-MS workflow can contribute to greater intermediate precision variability[8].

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the quantification of this compound, designed to be robust and transferable for an inter-laboratory study.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of o-Phenetidine as an impurity in a pharmaceutical drug substance.

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or other suitable buffer component).

    • This compound reference standard.

    • Drug substance to be tested.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of aqueous buffer (e.g., 0.05% phosphoric acid in water) and acetonitrile. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes for o-phenetidine and adequate resolution from other components. A common starting point is a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 240 nm (to be confirmed by UV scan of o-phenetidine).

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of calibration standards covering the expected range of the impurity (e.g., 0.1 to 5.0 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration where the expected level of o-phenetidine falls within the calibration range.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of o-phenetidine in the sample using the calibration curve.

HPLC-UV analysis workflow.

Protocol 2: Quantification by GC-MS (with Derivatization)

This protocol is suitable for trace-level quantification of o-phenetidine and provides definitive identification.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Autosampler.

  • Reagents and Materials:

    • Dichloromethane (GC grade).

    • Pyridine.

    • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent.

    • Sodium sulfate (anhydrous).

    • This compound reference standard.

    • Internal standard (e.g., d5-aniline).

  • Sample Preparation and Derivatization:

    • Extraction: For a solid drug substance, dissolve a known amount in a suitable solvent and perform a liquid-liquid extraction into an organic solvent after basifying the aqueous solution. For liquid samples, a direct extraction may be possible.

    • Derivatization:

      • Transfer an aliquot of the extract containing o-phenetidine and the internal standard to a reaction vial.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Add 50 µL of pyridine and 50 µL of PFPA.

      • Cap the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature and evaporate the excess reagent under nitrogen.

      • Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the derivatized o-phenetidine and the internal standard.

  • Analysis and Calculation:

    • Prepare calibration standards by derivatizing known amounts of this compound and a constant amount of the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

    • Analyze the derivatized sample and calculate the concentration of o-phenetidine using the calibration curve.

GC-MS with derivatization workflow.

Conclusion: A Pathway to Method Harmonization

The successful validation of an analytical method across multiple laboratories is a critical step in ensuring the consistent quality of pharmaceutical products. While HPLC-UV offers a robust and accessible method for routine quantification of this compound, GC-MS provides superior sensitivity and specificity for trace-level analysis and definitive identification. The choice of method should be guided by the specific analytical requirements.

This guide provides a framework for comparing these two techniques and, more importantly, for designing and implementing a rigorous inter-laboratory validation study. By adhering to the principles outlined by regulatory bodies such as the ICH, AOAC, and USP, and by carefully documenting each stage of the process, research and quality control teams can establish a harmonized analytical procedure for this compound that is reliable, reproducible, and universally accepted. This commitment to scientific integrity and collaboration is fundamental to safeguarding patient health and ensuring the global supply of high-quality medicines.

References

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021). PMC - PubMed Central - NIH. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed. [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2021). PMC - PubMed Central. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC - NIH. [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (1996). EPA. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). ResearchGate. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). PubMed. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2012). Technology Networks. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Correction to: Determination of Carcinogenic Primary Aromatic Amines Contained as Impurities in Synthetic Organic Colorants. (2023). PubMed. [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. [Link]

  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022). PubMed. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC - NIH. [Link]

  • usp 1224 transfer of analytical procedures. (2012). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • HPLC determination finds amines made by fermentation. (2020). Wiley Analytical Science. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). PubMed. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • 2025 Annual Meeting Scientific Sessions. (n.d.). AOAC INTERNATIONAL. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

Sources

Safety Operating Guide

o-Phenetidine Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

o-Phenetidine Hydrochloride (CAS: 89808-01-5), the hydrochloride salt of 2-ethoxyaniline, presents a dual hazard profile: acute systemic toxicity (methemoglobinemia inducer) and combustion byproduct generation (HCl and NOx).[1][2]

Core Directive: This substance must never be disposed of via municipal wastewater (sink) or standard trash.[1][2] It requires high-temperature incineration with flue gas scrubbing .[1][2] All workflows must prioritize containment of dust and segregation from strong oxidizers.[1][2]

Chemical Identity & Hazard Characterization

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2]

Property Data Operational Implication
Chemical Name This compoundLabeling identifier.
CAS Number 89808-01-5 (Salt); 94-70-2 (Parent)Use for waste manifesting.[1][2]
Molecular Formula C₈H₁₁NO[2][3][4] · HClContains Nitrogen (NOx risk) and Chlorine (HCl risk).[1][2]
Physical State White to reddish crystalline solidHygroscopic; air/light sensitive (discolors upon oxidation).[2]
Toxicity Acute Tox. 3 (Oral/Dermal/Inhalation)High-risk agent.[1][2][5][6] Double-gloving and respirator required.[1][2]
Target Organs Blood (Methemoglobinemia), LiverMedical surveillance may be required for chronic handling.[1][2]

Pre-Disposal Management: Segregation & Packaging

Proper segregation prevents "unknown" reactions in the waste stream.[1][2] The hydrochloride salt is acidic; inadvertent mixing with strong bases will liberate the free amine (o-Phenetidine), an oily, volatile, and more readily absorbable toxic liquid.[1][2]

Segregation Protocol
  • Incompatible with: Strong Oxidizers (e.g., Permanganates, Peroxides), Strong Bases (e.g., NaOH, KOH).[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible to prevent degradation.

  • Waste Stream: Classify as "Toxic Organic Solid" or "Toxic Acidic Organic" .[1][2]

Packaging for Pickup
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass bottle. Avoid metal containers due to potential acid corrosion from the hydrochloride moiety.[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (4 mil thickness) to contain any dust leakage.

  • Labeling: Affix a hazardous waste label detailing:

    • Constituents: this compound (100%).[1][2]

    • Hazards: TOXIC, IRRITANT.[1][6][7]

Disposal Workflows & Methodologies

A. Solid Waste Disposal (Pure Substance)

The only acceptable final disposition is controlled incineration .[1][2]

  • Mechanism: Thermal oxidation at >850°C.[1][2]

  • Critical Control Point: The incinerator must be equipped with a wet scrubber (usually alkaline) to neutralize the Hydrogen Chloride (HCl) gas evolved during combustion.[1]

    • Reaction:

      
      [1][2]
      
    • Scrubbing:

      
      [1][2]
      
B. Liquid Waste (Solutions)
  • Aqueous Solutions: Collect in "Aqueous Toxic" carboys. Adjust pH to neutral (pH 6-8) only if part of a validated neutralization protocol, otherwise leave as is to avoid liberating the free amine.[1][2]

  • Organic Solvents: Collect in "Organic Solvent" carboys (halogenated or non-halogenated depending on the solvent used).[1][2]

C. Decision Logic Diagram

DisposalWorkflow Start Waste Generation: o-Phenetidine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Segregation Segregation: Keep away from BASES and OXIDIZERS Solid->Segregation Liquid->Segregation PackSolid Packaging: HDPE Jar + Poly Bag Liner Label: 'Toxic Solid' Segregation->PackSolid If Solid PackLiquid Packaging: Solvent Carboy Label: 'Toxic Organic' Segregation->PackLiquid If Liquid Disposal Final Disposal: Incineration with HCl Scrubber PackSolid->Disposal PackLiquid->Disposal

Figure 1: Decision matrix for the segregation and packaging of this compound waste.

Regulatory Compliance & Transport

Adhering to federal and international standards is mandatory.[1] While this compound is not explicitly P- or U-listed under RCRA, it is regulated as a characteristic hazardous waste due to toxicity and its chemical class.[1][2]

Regulation Classification Code Notes
RCRA (EPA) Non-Listed Hazardous Manage as Toxic (D000 characteristics if TCLP fails, but typically managed as hazardous due to acute toxicity).[1][2]
DOT (USA) UN 2811 Proper Shipping Name: Toxic solids, organic, n.o.s.[1] (this compound) .[1][2][3][4][8][9]
Hazard Class 6.1 Poison/Toxic Material.[1][2][7]
Packing Group III Minor to Medium Danger (Keep tightly closed).[2]

Note on UN Number: While the parent liquid (o-Phenetidine) is UN 2311, the solid hydrochloride salt is best described under the generic n.o.s.[1][2] code UN 2811 unless a specific carrier ruling exists.[1][2]

Emergency Spill Response Protocol

In the event of a spill during disposal preparation, immediate containment is vital to prevent aerosolization.[1]

  • Evacuate & PPE: Clear the area. Don full PPE: Tyvek suit, nitrile gloves (double layer), and a P100 respirator (dust) or full-face respirator.[1][2]

  • Containment:

    • Solids: Cover with a damp paper towel (water only) to prevent dust generation, or use a HEPA-filtered vacuum dedicated to hazardous waste.[1][2]

    • Liquids: Absorb with vermiculite or sand .[1][2] Do not use sawdust (combustible).[1][2]

  • Decontamination: Clean the surface with a mild soap solution.[1][2] Do not use bleach (oxidizer) as it may react violently.[1][2]

  • Disposal of Cleanup Materials: All rags, absorbents, and PPE must be bagged and treated as hazardous chemical waste (same category as the substance).[1]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.